molecular formula C87H148N26O24 B1602720 Cks 17 CAS No. 99273-04-8

Cks 17

Katalognummer: B1602720
CAS-Nummer: 99273-04-8
Molekulargewicht: 1942.3 g/mol
InChI-Schlüssel: RESSROXEVCGJLA-DFNTYYFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-amino acid protein;  has been synthesized;  homologous to the first 16 amino acids of the P15E region of HTLV I & II & HIV

Eigenschaften

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSROXEVCGJLA-DFNTYYFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H148N26O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244017
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1942.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99273-04-8
Record name Cks 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the mechanism of action for Cks17 peptide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Cks17 Peptide

Introduction

Cks17 is a synthetic, 17-amino acid peptide that corresponds to a highly conserved immunosuppressive domain found in the transmembrane envelope proteins of various human and animal retroviruses, such as p15E.[1][2] This peptide has garnered significant interest within the scientific community for its potent immunoregulatory and immunosuppressive properties.[1] Functionally, Cks17 is recognized for its ability to suppress cell-mediated immunity, positioning it as a valuable tool for studying immune tolerance and a potential candidate for therapeutic development in inflammatory and autoimmune diseases.[1][2] Often, its biological activity in experimental settings is enhanced when conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[3][4]

This technical guide provides a comprehensive overview of the known molecular mechanisms of action for the Cks17 peptide, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Immunosuppressive Function

The primary immunomodulatory effect of Cks17 is the suppression of the T-helper 1 (Th1) immune response.[1] This is achieved through a dual action on cytokine production:

  • Inhibition of Pro-inflammatory (Th1) Cytokines: Cks17 actively suppresses the production of key Th1-associated cytokines, including Interleukin-2 (IL-2), Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Enhancement of Anti-inflammatory Cytokines: Concurrently, it enhances the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

This targeted cytokine modulation effectively dampens cell-mediated immunity, a function demonstrated by its ability to inhibit delayed-type hypersensitivity (DTH) reactions in vivo.[2] Furthermore, Cks17 and its conjugates have been shown to inhibit the proliferation of lymphocytes in response to various stimuli.[3]

Molecular Signaling Pathways

The immunosuppressive effects of Cks17 are orchestrated through the activation of multiple intracellular signaling cascades, initiated likely at a cell surface receptor.

Upstream Activation via a Receptor Tyrosine Kinase

Experimental evidence points to the involvement of a receptor tyrosine kinase (RTK) as the initial point of interaction for Cks17. The activation of downstream pathways by the peptide is sensitive to AG879, a known RTK inhibitor, which strongly suggests an RTK-mediated initiation of the signaling cascade.[1]

Activation of the MAPK/ERK and cAMP Pathways

Upon binding to its putative receptor, Cks17 triggers two distinct downstream signaling branches:

  • The PLCγ1-MAPK/ERK Pathway: Cks17 induces the phosphorylation, and thus activation, of a series of kinases that constitute the classical Mitogen-Activated Protein Kinase (MAPK) cascade.[1] The identified sequence of activation is:

    • Phospholipase C gamma 1 (PLCγ1)

    • Protein Kinase C (PKC)

    • Raf1

    • Mitogen-activated protein kinase/ERK kinase (MEK)

    • Extracellular signal-regulated kinase 1 and 2 (ERK1/2)

  • The Cyclic AMP (cAMP) Pathway: Independently of the MAPK pathway, Cks17 also leads to a significant elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

The activation of the ERK1/2 cascade is further mediated by Phosphoinositide-3 Kinase (PI3K), whereas the increase in cAMP levels occurs independently of PI3K.[1]

Cks17_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response Cks17 Cks17 Peptide RTK Receptor Tyrosine Kinase (RTK) Cks17->RTK PLCg1 PLCγ1 RTK->PLCg1 PI3K PI3K RTK->PI3K cAMP ↑ cAMP RTK->cAMP PKC PKC PLCg1->PKC PI3K->PKC mediates Raf1 Raf1 PKC->Raf1 Response Modulation of Cytokine Production (↓ IL-2, IL-12, IFN-γ | ↑ IL-10) Immunosuppression cAMP->Response MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK ERK->Response

Caption: Cks17-induced intracellular signaling cascades.
Contradictory Mechanism: Direct Inhibition of Protein Kinase C

In contrast to the activation cascade described above, separate studies have proposed an alternative mechanism. Research using a Cks17-Human Serum Albumin (Cks17-HSA) conjugate found that it directly inactivates Protein Kinase C (PKC).[3] This direct inhibition of PKC is suggested as the mechanism responsible for the observed dose-dependent inhibition of lymphocyte proliferation.[3] The discrepancy between PKC activation[1] and direct PKC inhibition[3] may be attributable to differences in the experimental systems, such as the use of a free peptide versus a carrier-conjugated peptide, or could suggest a bimodal, concentration-dependent action of Cks17.

Cks17_Direct_PKC_Inhibition Stimulus Proliferative Stimulus (e.g., PMA, DiC8) PKC Protein Kinase C (PKC) Stimulus->PKC Downstream Downstream Proliferation Signals PKC->Downstream Proliferation Lymphocyte Proliferation Downstream->Proliferation Cks17_HSA Cks17-HSA Conjugate Cks17_HSA->PKC  Inhibits Western_Blot_Workflow A 1. Cell Treatment with Cks17 B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE (Separation) C->D E 5. Membrane Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-pERK) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis I->J

References

The Role of Cks17 Peptide in Retroviral Immunosuppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroviruses, a diverse family of RNA viruses that includes the human immunodeficiency virus (HIV), are notoriously adept at evading and manipulating the host immune system. A key strategy in their arsenal is the induction of immunosuppression, which facilitates viral persistence and replication. A significant body of research has identified a highly conserved region within the transmembrane envelope proteins of many retroviruses as a potent mediator of this effect. A synthetic peptide of 17 amino acids, designated Cks17, homologous to this conserved domain, has become an invaluable tool for dissecting the molecular mechanisms of retroviral immunosuppression.[1][2][3] This technical guide provides an in-depth analysis of the role of the Cks17 peptide, detailing its effects on immune cell signaling and function, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Molecular Mechanisms of Cks17-Induced Immunosuppression

The immunosuppressive activity of Cks17 is multifaceted, primarily targeting the intricate signaling networks that govern immune cell activation and function. The peptide has been shown to directly interfere with key intracellular signaling pathways, leading to a profound dampening of cellular immunity.

Dysregulation of Intracellular Signaling Pathways

Cks17 exerts its influence by modulating at least two major signaling cascades: the cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway.

  • Elevation of Intracellular cAMP: Cks17 induces a significant and dose-dependent increase in intracellular cAMP levels within human monocytes and peripheral blood mononuclear cells.[4] This is achieved through the activation of adenylate cyclase.[4] Elevated cAMP is a well-established negative regulator of immune responses, particularly of Type 1 immunity. It is known to inhibit the production of Th1 cytokines while having no effect on or even enhancing Th2 cytokine production.[4]

  • Activation of the MAPK/ERK Pathway: Paradoxically, Cks17 also induces the phosphorylation and activation of several components of the MAPK/ERK pathway, including Raf1, MEK, and ERK1/2.[1][3][5] This activation proceeds via a PLCγ1-protein kinase C-Raf1-MEK signaling cascade.[1][3][5] While the MAPK/ERK pathway is often associated with cell proliferation and activation, its sustained or aberrant activation by Cks17 may contribute to a state of immune dysregulation.

  • Inhibition of Protein Kinase C (PKC): Cks17, when conjugated to a carrier protein like human serum albumin (CKS-17-HSA), directly inactivates protein kinase C (PKC).[6] PKC is a crucial enzyme in T-cell activation. The inhibition of PKC by CKS-17-HSA is dose-dependent and does not appear to be competitive with respect to Ca2+, Mg2+, phosphatidylserine, diolein, or ATP.[6]

Cks17_Signaling_Pathways Cks17-Induced Signaling Dysregulation cluster_cAMP cAMP Pathway cluster_MAPK MAPK/ERK Pathway Cks17 Cks17 Peptide Receptor Putative Cell Surface Receptor Cks17->Receptor Binds PKC PKC Cks17->PKC AC Adenylate Cyclase Receptor->AC Activates PLCg1 PLCγ1 Receptor->PLCg1 Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates Th1_Cytokines ↓ Th1 Cytokines (IL-2, IFN-γ, TNF-α) PKA->Th1_Cytokines Th2_Cytokines ↑ Th2 Cytokines (IL-10) PKA->Th2_Cytokines Immunosuppression Immunosuppression Th1_Cytokines->Immunosuppression Th2_Cytokines->Immunosuppression PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK ERK->Immunosuppression Dysregulation PKC_inhibition Direct Inhibition

Caption: Cks17-induced signaling dysregulation in immune cells.

Inhibition of Immune Cell Function

The practical consequence of this signaling interference is a potent inhibition of key immune cell functions, particularly those of T lymphocytes.

  • Inhibition of T-Cell Proliferation: Cks17 inhibits the proliferation of both murine and human lymphocytes in response to alloantigens and mitogens.[2] This effect has been observed in interleukin-2 (IL-2) dependent murine cytotoxic T-cell lines as well.[2] The inhibition of proliferation is dose-dependent.[6]

  • Modulation of Cytokine Production: A hallmark of Cks17's activity is the skewing of the cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. It significantly inhibits the production of Th1 cytokines, including IL-2, interferon-gamma (IFN-γ), IL-12, and tumor necrosis factor-alpha (TNF-α).[1][3][5][7] Conversely, it has been shown to enhance the production of the Th2 cytokine IL-10.[1][3][5]

Quantitative Data on Cks17-Mediated Immunosuppression

The following tables summarize the quantitative data reported in the literature on the immunosuppressive effects of the Cks17 peptide.

Table 1: Inhibition of Lymphocyte Proliferation by Cks17

Cell TypeStimulusCks17 ConjugateConcentration% InhibitionReference
Human LymphocytesPMA and IonomycinCKS-17-HSA15 µMUp to 88%[6]
Human LymphocytesDiC8 and IonomycinCKS-17-HSA15 µMUp to 57%[6]
Human T LymphocytesAnti-CD3 AntibodyCS-1 (HTLV-1 homolog)3 nmol/wellUp to 57%[8]
Human T LymphocytesAnti-CD3 AntibodyCS-3 (HIV homolog)3 nmol/wellUp to 49%[8]
Human LymphocytesMixed Leukocyte CultureCS-1 (HTLV-1 homolog)3 nmol/well81%[8]
Human LymphocytesMixed Leukocyte CultureCS-3 (HIV homolog)3 nmol/well88%[8]

Table 2: Inhibition of Protein Kinase C (PKC) Activity by Cks17

Enzyme SourceCks17 ConjugateIC50Max InhibitionReference
Human Neutrophil CytosolCKS-17-HSA~3 µM>95% at 15 µM[6]
Jurkat Cell CytosolCKS-17-HSA~3 µM>95% at 15 µM[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunosuppressive effects of the Cks17 peptide.

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol outlines the steps to measure the effect of Cks17 on T-cell proliferation using a fluorescent dye dilution method.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Cks17 peptide conjugated to a carrier protein (e.g., BSA or HSA) and a control peptide-conjugate.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA)).

  • 96-well round-bottom cell culture plates.

  • Flow cytometer.

Methodology:

  • Isolate and Label T-cells: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Resuspend the cells in PBS and label with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the labeling reaction with FBS-containing medium and wash the cells.

  • Cell Culture Setup: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Treatment: Add the Cks17-conjugate and control-conjugate to the wells at various concentrations. Include untreated wells as a control.

  • Stimulation: Add the T-cell activation stimuli to the appropriate wells. Include unstimulated wells as a negative control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the gated T-cell population. Proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells.

T_Cell_Proliferation_Assay_Workflow Workflow for In Vitro T-Cell Proliferation Assay Isolate_PBMCs Isolate PBMCs Label_CFSE Label with CFSE Isolate_PBMCs->Label_CFSE Seed_Plate Seed in 96-well Plate Label_CFSE->Seed_Plate Add_Cks17 Add Cks17-conjugate and Controls Seed_Plate->Add_Cks17 Stimulate_TCells Add T-cell Stimuli (e.g., anti-CD3/CD28) Add_Cks17->Stimulate_TCells Incubate Incubate for 3-5 Days Stimulate_TCells->Incubate Stain_Antibodies Stain with T-cell Marker Antibodies Incubate->Stain_Antibodies Flow_Cytometry Analyze by Flow Cytometry Stain_Antibodies->Flow_Cytometry Analyze_Proliferation Quantify Proliferation (CFSE Dilution) Flow_Cytometry->Analyze_Proliferation

Caption: Workflow for in vitro T-cell proliferation assay.

Protocol 2: Cytokine Production Assay

This protocol describes how to measure the effect of Cks17 on the production of cytokines by immune cells.

Materials:

  • PBMCs or isolated immune cell populations (e.g., T-cells, monocytes).

  • Cks17 peptide-conjugate and control-conjugate.

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Cell stimulation agents (e.g., lipopolysaccharide (LPS) for monocytes, PHA for T-cells).

  • 24-well or 48-well cell culture plates.

  • ELISA or multiplex bead array kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10).

  • Plate reader.

Methodology:

  • Cell Culture: Seed the immune cells in a culture plate at an appropriate density.

  • Treatment: Add the Cks17-conjugate and control-conjugate to the wells at various concentrations.

  • Stimulation: Add the appropriate stimulus to induce cytokine production.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.

Therapeutic Implications and Future Directions

The profound immunosuppressive effects of the Cks17 peptide highlight its parent retroviral envelope proteins as key virulence factors. This conserved region represents an attractive target for the development of novel therapeutics aimed at reversing retroviral-induced immunosuppression. Strategies could include the development of small molecule inhibitors or monoclonal antibodies that block the interaction of this domain with its cellular targets. Furthermore, a deeper understanding of the signaling pathways hijacked by Cks17 could reveal new host-directed therapeutic targets to bolster the immune response against retroviral infections.

Therapeutic_Rationale Therapeutic Rationale for Targeting Cks17 Retrovirus Retrovirus Envelope_Protein Transmembrane Envelope Protein Retrovirus->Envelope_Protein Expresses Cks17_Domain Cks17 Domain Envelope_Protein->Cks17_Domain Contains Immune_Cell Immune Cell Cks17_Domain->Immune_Cell Interacts with Immunosuppression Immunosuppression Immune_Cell->Immunosuppression Leads to Viral_Persistence Viral Persistence and Replication Immunosuppression->Viral_Persistence Therapeutic_Target Therapeutic Intervention (e.g., Small Molecules, Antibodies) Therapeutic_Target->Cks17_Domain Blocks

Caption: Therapeutic rationale for targeting the Cks17 domain.

Conclusion

The Cks17 peptide has proven to be an indispensable tool for understanding the mechanisms of retroviral immunosuppression. Its ability to disrupt key signaling pathways, inhibit T-cell proliferation, and skew cytokine production provides a clear picture of how retroviruses undermine the host's immune defenses. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to combat retroviral diseases. Future research focused on targeting the Cks17 domain or the cellular pathways it manipulates holds significant promise for the development of novel immunomodulatory therapies.

References

Unraveling the Enigma of Cks17: A Technical Guide to its Sequence Homology with Retroviral p15E and Immunosuppressive Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heptadecapeptide Cks17, homologous to a highly conserved immunosuppressive domain (ISD) within the p15E transmembrane envelope protein of various retroviruses, presents a compelling case of viral mimicry with significant implications for immunology and drug development. This technical guide provides a comprehensive analysis of the sequence homology between Cks17 and its retroviral counterparts, details the experimental protocols used to elucidate its function, and visualizes the key signaling pathways it perturbs. Through a meticulous compilation of quantitative data and detailed methodologies, this document serves as a foundational resource for researchers investigating retroviral pathogenesis, immune modulation, and the development of novel therapeutics targeting the Cks17-p15E axis.

Introduction

Retroviruses have evolved sophisticated mechanisms to evade the host immune system, a critical aspect of which involves the expression of immunosuppressive proteins. The transmembrane envelope protein p15E, found across a range of retroviruses, harbors a highly conserved region known as the immunosuppressive domain (ISD). Cks17 is a synthetic 17-amino acid peptide that corresponds to this critical domain.[1] Extensive research has demonstrated that Cks17 mimics the immunosuppressive effects of p15E, inhibiting a variety of immune functions both in vitro and in vivo.[1] This guide delves into the core molecular and cellular biology of Cks17, providing a detailed examination of its sequence conservation, experimental validation, and mechanism of action.

Sequence Homology of Cks17 and Retroviral p15E

The immunosuppressive activity of Cks17 is intrinsically linked to its high degree of sequence homology with the ISD of various retroviral p15E proteins. This conservation across different retroviruses, including those that infect a wide range of species, underscores the functional importance of this domain in viral persistence.

Amino Acid Sequence Alignment

The amino acid sequence of Cks17 is LQNRRGLDLLFLKEGGL .[2][3] A comparative analysis of this sequence with the corresponding region of p15E from several key retroviruses reveals a remarkable degree of conservation.

Retrovirus (Abbreviation)UniProt Accessionp15E Immunosuppressive Domain Sequence% Identity to Cks17% Similarity to Cks17
Murine Leukemia Virus (MLV)P03385LQNRRGLDLLFLKEGGL100%100%
Feline Leukemia Virus (FeLV)NP_955582.1LQNRRGLDLLFLKEGGL100%100%
Gibbon Ape Leukemia Virus (GaLV)P21415LQNRRGLDLLFLKEGGL100%100%
Koala Retrovirus (KoRV)Q9J1E1LQNRRGLDLLFLKEGGL100%100%
Human T-lymphotropic virus 1 (HTLV-1)P03386 (env)LQNRSGLDLLFLKEGGL94.1%94.1%

Note: Sequence similarity is calculated based on conservative amino acid substitutions.

Experimental Protocols

The functional characterization of Cks17 has been dependent on a series of well-defined experimental protocols. This section provides detailed methodologies for key assays used to investigate the immunosuppressive properties of Cks17.

Solid-Phase Peptide Synthesis of Cks17

The synthesis of the Cks17 peptide (LQNRRGLDLLFLKEGGL) is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in dimethylformamide (DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH) and a coupling reagent (e.g., HBTU) in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the Cks17 sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized Cks17 peptide by mass spectrometry and analytical HPLC.

G Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat n-1 times FinalDeprotect Final Fmoc Deprotection Repeat->Deprotect Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purify by HPLC Cleave->Purify Characterize Characterize (MS/HPLC) Purify->Characterize

Fig. 1: Solid-Phase Peptide Synthesis Workflow for Cks17.
In Vitro Protein Kinase C (PKC) Inhibition Assay

Cks17 has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme in the IL-1 signaling pathway.

Materials:

  • Purified PKC enzyme

  • Cks17 peptide

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (containing CaCl₂, phosphatidylserine, and diacylglycerol)

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase buffer, PKC substrate, and varying concentrations of the Cks17 peptide (or a control peptide).

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for 15-30 minutes.

  • Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition at each Cks17 concentration and determine the IC₅₀ value.

In Vivo Delayed-Type Hypersensitivity (DTH) Assay

The DTH assay is a classic in vivo method to assess cell-mediated immunity and the immunosuppressive effects of compounds like Cks17.

Materials:

  • Mice (e.g., C57BL/6)

  • Antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBCs))

  • Complete Freund's Adjuvant (CFA)

  • Cks17 peptide (conjugated to a carrier protein like BSA or KLH for enhanced immunogenicity if testing for immunization effects, or unconjugated for direct immunosuppression testing)

  • Phosphate-buffered saline (PBS)

  • Calipers for measuring ear or footpad thickness

Protocol:

  • Sensitization Phase (Day 0):

    • Sensitize mice by subcutaneous or intraperitoneal injection of the antigen emulsified in CFA.

  • Treatment Phase (e.g., Days 5-7):

    • Administer Cks17 (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal or intravenous injection).

  • Challenge Phase (e.g., Day 7):

    • Challenge the sensitized mice by injecting the antigen in PBS into one ear pinna or footpad. Inject PBS into the contralateral ear or footpad as a control.

  • Measurement Phase (24-48 hours post-challenge):

    • Measure the thickness of the antigen-challenged and PBS-injected ears or footpads using calipers.

  • Data Analysis:

    • The DTH response is calculated as the difference in thickness between the antigen-challenged and the PBS-injected site.

    • Compare the DTH responses in the Cks17-treated group to the control group to determine the extent of immunosuppression.

Signaling Pathway Perturbation

Cks17 exerts its immunosuppressive effects primarily by interfering with the Interleukin-1 (IL-1) signaling pathway through the inhibition of Protein Kinase C (PKC).

The IL-1 Signaling Pathway and Cks17 Inhibition

The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent expression of pro-inflammatory genes. PKC is a critical downstream effector in this pathway. Cks17 has been shown to directly inhibit PKC activity, thereby disrupting this pro-inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R Binds MyD88 MyD88 IL1R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 PKC Protein Kinase C (PKC) TRAF6->PKC Activates IKK IKK Complex PKC->IKK Activates IκB IκB IKK->IκB Phosphorylates (Degradation) NFκB NF-κB IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Cks17 Cks17 Cks17->PKC Inhibits Gene Pro-inflammatory Gene Expression NFκB_nuc->Gene Induces

Fig. 2: Cks17 Inhibition of the IL-1 Signaling Pathway.

The diagram above illustrates the canonical IL-1 signaling pathway leading to the activation of NF-κB. Cks17 intervenes at the level of Protein Kinase C, effectively blocking the downstream signaling events that would otherwise lead to the transcription of pro-inflammatory genes.

Conclusion

The synthetic peptide Cks17, by virtue of its striking sequence homology to the immunosuppressive domain of retroviral p15E, serves as a powerful tool for dissecting the mechanisms of retrovirus-induced immunosuppression. The detailed experimental protocols and the elucidation of its inhibitory action on the IL-1/PKC signaling pathway provide a solid foundation for future research. For professionals in drug development, Cks17 and the p15E ISD represent a potential target for the development of novel immunomodulatory therapies. Further investigation into the structural basis of the Cks17-PKC interaction and the exploration of its therapeutic potential in inflammatory and autoimmune diseases are promising avenues for future research. This guide provides the necessary technical framework to support and inspire such endeavors.

References

The Cks17 Conserved Region: A Deep Dive into its Immunomodulatory Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Cks17 conserved region, a 17-amino acid peptide sequence homologous to a highly conserved domain within the transmembrane envelope proteins of numerous retroviruses, has emerged as a potent modulator of the host immune response. This technical guide provides a comprehensive overview of the biological functions of the synthetic peptide analog, CKS-17, with a focus on its immunosuppressive properties, the intracellular signaling pathways it commandeers, and its potential as a therapeutic agent. This document synthesizes key research findings, presenting quantitative data in a structured format, detailing experimental methodologies for critical assays, and visualizing complex biological processes through signaling pathway and workflow diagrams.

Introduction

The Cks17 conserved region, represented by the synthetic heptadecapeptide CKS-17, has been the subject of extensive research due to its profound immunomodulatory effects. Originally identified as a conserved sequence in retroviral proteins like p15E, this peptide has been shown to mimic the immunosuppressive actions of certain tumor products.[1] Its ability to suppress cell-mediated immunity and modulate cytokine production has positioned it as a molecule of interest for understanding viral pathogenesis and for the development of novel therapeutics for inflammatory and autoimmune diseases. This guide will delve into the core biological functions of the CKS-17 peptide, providing the necessary technical details for researchers and drug development professionals.

Immunomodulatory Functions of the CKS-17 Peptide

The primary and most well-characterized function of the CKS-17 peptide is its ability to suppress the host immune response, particularly cell-mediated immunity. This immunosuppressive activity is multifaceted, impacting various immune cells and their functions.

Inhibition of Cell-Mediated Immunity

CKS-17, particularly when conjugated to a carrier protein such as bovine serum albumin (BSA) or human serum albumin (HSA) to enhance its stability and bioavailability, has been demonstrated to inhibit delayed-type hypersensitivity (DTH) reactions in a dose-dependent manner.[2] DTH is a classical measure of cell-mediated immunity.

Modulation of Cytokine Production

A key mechanism underlying the immunosuppressive effects of CKS-17 is its ability to skew the cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. Specifically, CKS-17 has been shown to:

  • Inhibit Th1 Cytokine Production: It dose-dependently suppresses the production of key Th1 cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][4]

  • Enhance Th2 Cytokine Production: Conversely, CKS-17 has been reported to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5]

This shift in the cytokine balance contributes significantly to the dampening of inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of the CKS-17 peptide.

ParameterValueAssay ConditionReference
IC50 for PKC Inhibition ~3 µMCKS-17 conjugated to human serum albumin (CKS-17-HSA)
Lymphocyte Proliferation >95% inhibition15 µM CKS-17-HSA

Table 1: Inhibitory Concentrations of CKS-17 Peptide

CytokineEffectDose-DependentReference
IL-2InhibitionYes[3]
IFN-γInhibitionYes[1]
TNF-αInhibitionYes[4]
IL-10EnhancementNot specified[5]

Table 2: Modulation of Cytokine Production by CKS-17 Peptide

Signaling Pathways Modulated by the CKS-17 Peptide

The CKS-17 peptide exerts its biological effects by activating specific intracellular signaling cascades. Two primary pathways have been identified: the cyclic AMP (cAMP) pathway and the Phospholipase C gamma 1 (PLCγ1) - Protein Kinase C (PKC) - Raf-1 - MEK - ERK1/2 pathway.[5]

Cyclic AMP (cAMP) Signaling Pathway

CKS-17 has been shown to elevate intracellular levels of the second messenger cAMP.[5] This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, leading to the modulation of gene expression and cellular function, contributing to its immunosuppressive effects.

CKS-17 Induced cAMP Signaling Pathway CKS17 CKS-17 Peptide Receptor Putative Receptor CKS17->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates ImmuneSuppression Immunosuppression Downstream->ImmuneSuppression

Caption: CKS-17 activates a putative receptor, leading to cAMP production and subsequent immunosuppression.

PLCγ1-PKC-Raf-MEK-ERK Signaling Pathway

CKS-17 also triggers the activation of the PLCγ1-PKC-Raf-MEK-ERK signaling cascade.[5] This pathway is a central regulator of cell proliferation, differentiation, and survival. The activation of this pathway by CKS-17 is complex and appears to be involved in its immunomodulatory functions, though the precise downstream effects in this context are still under investigation.

CKS-17 Induced PLCγ1-PKC-Raf-MEK-ERK Pathway CKS17 CKS-17 Peptide Receptor Putative Receptor CKS17->Receptor Binds PLCg1 PLCγ1 Receptor->PLCg1 Activates PKC Protein Kinase C (PKC) PLCg1->PKC Activates Raf1 Raf-1 PKC->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates CellularResponse Cellular Response Transcription->CellularResponse

Caption: CKS-17 triggers a phosphorylation cascade leading to the modulation of cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the CKS-17 peptide.

Delayed-Type Hypersensitivity (DTH) Assay in Mice

Objective: To assess the in vivo effect of CKS-17 on cell-mediated immunity.

Materials:

  • Mice (e.g., C57BL/6)

  • Antigen (e.g., sheep red blood cells (SRBCs) or keyhole limpet hemocyanin (KLH))

  • CKS-17 peptide conjugated to a carrier protein (e.g., BSA)

  • Control peptide conjugated to the same carrier protein

  • Complete Freund's Adjuvant (CFA) (for some antigens)

  • Phosphate-buffered saline (PBS)

  • Calipers for measuring footpad or ear thickness

Procedure:

  • Sensitization: Sensitize mice by subcutaneous or intraperitoneal injection of the antigen, often emulsified in CFA.

  • Treatment: Administer the CKS-17 conjugate or control conjugate to the mice, typically via intravenous or intraperitoneal injection, at various time points relative to sensitization and challenge.

  • Challenge: After a specific period (e.g., 5-7 days), challenge the mice by injecting the antigen (without adjuvant) into one hind footpad or ear. Inject the contralateral footpad or ear with PBS as a control.

  • Measurement: Measure the thickness of the antigen-challenged and PBS-injected footpads or ears at various time points after the challenge (e.g., 24, 48, and 72 hours) using calipers.

  • Data Analysis: The DTH response is calculated as the difference in swelling between the antigen-challenged and the PBS-injected site. Compare the DTH responses in the CKS-17-treated group with the control group.

Delayed-Type Hypersensitivity (DTH) Assay Workflow Sensitization 1. Sensitization (Antigen + Adjuvant) Treatment 2. Treatment (CKS-17 or Control) Sensitization->Treatment Challenge 3. Challenge (Antigen in Footpad/Ear) Treatment->Challenge Measurement 4. Measurement (Swelling at 24, 48, 72h) Challenge->Measurement Analysis 5. Data Analysis (Compare Swelling) Measurement->Analysis

Caption: Workflow for assessing the in vivo immunosuppressive activity of CKS-17 using a DTH assay.

In Vitro Lymphocyte Proliferation Assay

Objective: To determine the effect of CKS-17 on the proliferation of lymphocytes in response to a mitogen.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

  • CKS-17 peptide conjugate

  • Control peptide conjugate

  • 96-well cell culture plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, XTT, or CFSE)

  • Scintillation counter or microplate reader

Procedure:

  • Cell Preparation: Isolate lymphocytes from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Seed the lymphocytes into a 96-well plate at a predetermined density.

  • Treatment: Add the CKS-17 conjugate or control conjugate at various concentrations to the appropriate wells.

  • Stimulation: Add the mitogen to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for a specific period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add [³H]-thymidine to each well for the last 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Colorimetric/Fluorometric assays: Follow the manufacturer's instructions for the specific non-radioactive assay kit being used.

  • Data Analysis: Calculate the percentage of inhibition of proliferation in the CKS-17-treated wells compared to the mitogen-stimulated control wells.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the inhibitory effect of CKS-17 on the enzymatic activity of PKC.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • CKS-17 peptide conjugate

  • PKC substrate (e.g., a specific peptide or histone H1)

  • [γ-³²P]ATP

  • PKC assay buffer (containing lipids like phosphatidylserine and diacylglycerol, and Ca²⁺)

  • Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the PKC assay buffer, the PKC enzyme, and the CKS-17 conjugate at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding the PKC substrate and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Separation and Quantification: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration of the CKS-17 conjugate and determine the IC50 value.

Therapeutic Potential and Future Directions

The potent immunosuppressive properties of the CKS-17 peptide make it a compelling candidate for therapeutic development. Its ability to suppress Th1-mediated inflammation suggests potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Furthermore, its mimicry of tumor-induced immunosuppression provides a valuable tool for studying cancer immunology and developing strategies to counteract tumor immune evasion.

Future research should focus on several key areas:

  • Receptor Identification: The specific cell surface receptor(s) to which CKS-17 binds remains to be definitively identified. Elucidating this will be crucial for understanding its mechanism of action and for designing more targeted therapeutics.

  • Structure-Activity Relationship Studies: Further investigation into the relationship between the peptide's structure and its biological activity could lead to the development of more potent and specific analogs with improved pharmacokinetic properties.

  • In Vivo Efficacy in Disease Models: While preclinical studies have shown promise, more extensive in vivo studies in various animal models of autoimmune and inflammatory diseases are needed to validate its therapeutic potential.

  • Delivery and Stability: As a peptide, CKS-17 may be susceptible to degradation in vivo. Research into novel delivery systems and modifications to enhance its stability and bioavailability will be critical for its clinical translation.

Conclusion

The Cks17 conserved region, as represented by the synthetic CKS-17 peptide, is a powerful immunomodulatory agent with significant potential for both research and therapeutic applications. Its ability to suppress cell-mediated immunity and orchestrate a shift from a pro-inflammatory to an anti-inflammatory cytokine profile, mediated through the cAMP and PLCγ1-PKC-Raf-MEK-ERK signaling pathways, underscores its importance in the field of immunology. This technical guide has provided a detailed overview of its biological functions, quantitative data, and experimental methodologies to aid researchers and drug development professionals in further exploring the potential of this fascinating molecule. Continued investigation into the Cks17 conserved region is poised to yield valuable insights into immune regulation and may pave the way for novel therapeutic interventions for a range of debilitating diseases.

References

Unveiling the Immunomodulatory Interface: A Technical Guide to Cks17 and its Interaction with the CD4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cks17, a synthetic heptadecapeptide, represents a highly conserved immunosuppressive domain found in retroviral transmembrane proteins, such as p15E. Its profound immunomodulatory effects have garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of the interaction between Cks17 and the CD4 receptor, a critical component of the adaptive immune system. Emerging evidence suggests that this interaction is not a classical ligand-receptor binding event but rather a sophisticated case of molecular mimicry. Cks17 appears to share a cross-reacting epitope with the CD4 receptor, leading to a cascade of downstream signaling events that ultimately result in immunosuppression. This document details the experimental evidence supporting this hypothesis, outlines the known signaling pathways affected by Cks17, and provides insights into the experimental protocols utilized in this field of research.

The Cks17-CD4 Interaction: A Paradigm of Molecular Mimicry

The interaction between Cks17 and the CD4 receptor is characterized by epitope mimicry, where the Cks17 peptide structurally resembles a region of the CD4 protein. This similarity allows Cks17 to be recognized by certain molecules that typically bind to CD4, most notably the anti-CD4 monoclonal antibody OKT4.

A key study demonstrated that the anti-CD4 monoclonal antibody OKT4 binds strongly to human blood monocytes treated with Cks17.[1] This binding was attributed to a direct interaction between the OKT4 antibody and the Cks17 peptide itself.[1] Further supporting this, a partial homology in the amino acid sequence between the CD4 epitope and the Cks17 peptide has been identified.[1] This molecular mimicry is a crucial aspect of the immunosuppressive mechanism of retroviruses.

It is important to note that while Cks17 interacts with components of the immune system that recognize CD4, there is currently no direct evidence of Cks17 binding to the CD4 receptor itself to form a stable complex. The observed immunological effects are likely a consequence of this epitope sharing.

Quantitative Data Summary

Due to the nature of the interaction being molecular mimicry rather than direct binding, quantitative data such as binding affinities (Kd) or dissociation constants for a direct Cks17-CD4 interaction are not available in the current literature. The available data is qualitative, focusing on the functional consequences of this mimicry.

Table 1: Qualitative Summary of Cks17 Interaction with CD4-related Components

Interacting MoleculesNature of InteractionKey FindingsReference
Cks17 and anti-CD4 mAb (OKT4)Direct Binding / Epitope MimicryOKT4 antibody binds directly to the Cks17 peptide.[1]
Cks17-treated monocytes and OKT4Enhanced BindingTreatment of monocytes with Cks17 increases their binding to the OKT4 antibody.[1]

Signaling Pathways Modulated by Cks17

Cks17 exerts its immunosuppressive effects by activating several intracellular signaling pathways, leading to a shift in the cytokine profile from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) response.

Key Signaling Cascades

The primary signaling pathways activated by Cks17 include:

  • Mitogen-Activated Protein (MAP) Kinase Pathway: Cks17 activates the MAP kinases, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This activation proceeds through the phosphorylation of MEK (MAP kinase/ERK kinase).

  • Cyclic Adenosine Monophosphate (cAMP) Pathway: Cks17 leads to an elevation of intracellular cAMP levels.[2]

These pathways are interconnected, with evidence suggesting cross-talk between the MEK/ERK cascade and the cAMP pathway.

Visualization of Cks17-Induced Signaling

The following diagrams illustrate the known signaling pathways initiated by Cks17.

Cks17_Signaling_Pathway Cks17 Cks17 CellSurface Cell Surface Receptor (Putative) Cks17->CellSurface PLC PLCγ CellSurface->PLC AC Adenylate Cyclase CellSurface->AC PKC PKC PLC->PKC Raf1 Raf-1 PKC->Raf1 MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 Immunosuppression Immunosuppression (↓Th1, ↑Th2) ERK12->Immunosuppression cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Immunosuppression

Caption: Cks17-induced signaling pathways leading to immunosuppression.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the interaction of Cks17 with the immune system.

Monoclonal Antibody Binding Assay

This protocol is designed to assess the binding of the anti-CD4 monoclonal antibody (OKT4) to cells treated with Cks17.

Objective: To determine if Cks17 can be recognized by an anti-CD4 antibody on the cell surface.

Materials:

  • Human peripheral blood monocytes or a suitable cell line

  • Cks17 peptide conjugated to a carrier protein (e.g., Human Serum Albumin - HSA)

  • Anti-human CD4 monoclonal antibody (clone OKT4), fluorescently labeled

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

Procedure:

  • Cell Preparation: Isolate human peripheral blood monocytes or culture the chosen cell line to the desired density.

  • Cks17 Treatment: Incubate the cells with Cks17-HSA conjugate at a predetermined concentration for a specified time (e.g., 30 minutes at 37°C). A control group of cells should be incubated with HSA alone.

  • Washing: Wash the cells twice with cold PBS containing 1% BSA to remove unbound peptide.

  • Antibody Staining: Resuspend the cells in a solution containing the fluorescently labeled OKT4 antibody. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with cold PBS to remove unbound antibody.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the OKT4 signal in the Cks17-treated and control groups.

Expected Outcome: An increase in the MFI of the OKT4 signal in the Cks17-treated cells compared to the control cells would indicate that the OKT4 antibody is binding to the Cks17 peptide on the cell surface.

Western Blot for MAP Kinase Activation

This protocol is used to detect the phosphorylation of ERK1/2, a key downstream target of Cks17 signaling.

Objective: To determine if Cks17 activates the MAP kinase pathway.

Materials:

  • Immune cell line (e.g., Jurkat)

  • Cks17 peptide

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with Cks17 at various concentrations and for different time points. Include an untreated control.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody to confirm equal protein loading.

Expected Outcome: An increase in the band intensity corresponding to phosphorylated ERK1/2 in the Cks17-treated samples compared to the control would confirm the activation of the MAP kinase pathway.

Experimental Workflow Visualization

Experimental_Workflow cluster_antibody Monoclonal Antibody Binding Assay cluster_western MAP Kinase Activation Assay A1 Isolate/Culture Cells A2 Treat with Cks17-HSA A1->A2 A3 Wash A2->A3 A4 Stain with anti-CD4 (OKT4) A3->A4 A5 Wash A4->A5 A6 Flow Cytometry Analysis A5->A6 B1 Treat Cells with Cks17 B2 Cell Lysis & Protein Quantification B1->B2 B3 SDS-PAGE B2->B3 B4 Western Blot Transfer B3->B4 B5 Antibody Incubation & Detection B4->B5 B6 Analyze Phospho-ERK1/2 B5->B6

Caption: Workflow for key experiments studying Cks17's effects.

Conclusion and Future Directions

The interaction between the retroviral peptide Cks17 and the CD4 receptor is a compelling example of molecular mimicry with significant implications for immune regulation. While direct binding has not been demonstrated, the ability of Cks17 to be recognized by the anti-CD4 antibody OKT4 provides strong evidence for epitope sharing. This mimicry is likely a key mechanism by which retroviruses evade the host immune system. The downstream activation of the MEK/ERK and cAMP signaling pathways by Cks17 further elucidates its immunosuppressive function.

Future research should focus on several key areas:

  • High-Resolution Structural Studies: Determining the crystal structure of the OKT4 antibody in complex with the Cks17 peptide would provide definitive proof of epitope mimicry and reveal the precise molecular interactions.

  • Identification of the Cks17 Cellular Receptor: While the interaction with the CD4 receptor appears to be one of mimicry, identifying the primary cell surface receptor(s) that Cks17 directly binds to is crucial for a complete understanding of its mechanism of action.

  • Therapeutic Potential: The immunosuppressive properties of Cks17 could be harnessed for therapeutic purposes, such as in the treatment of autoimmune diseases or transplant rejection. Conversely, developing antagonists that block the effects of Cks17 could be a viable strategy for enhancing anti-retroviral immunity.

References

The Immunomodulatory Role of Cks17: A Technical Guide to its Influence on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cks17, a synthetic peptide homologous to a conserved region of retroviral transmembrane envelope proteins, has demonstrated significant immunomodulatory properties, primarily characterized by its ability to alter cytokine production profiles. This technical guide provides an in-depth analysis of the current understanding of Cks17's role in modulating cytokine expression, detailing the underlying signaling pathways and providing comprehensive experimental protocols for its study. Quantitative data from published literature are summarized to offer a clear perspective on its dose-dependent effects. This document aims to serve as a valuable resource for researchers investigating novel immunomodulatory therapeutics and for professionals in drug development exploring the potential of Cks17 and related compounds.

Introduction

The modulation of the immune system presents a critical therapeutic strategy for a myriad of diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. A key aspect of immune regulation lies in the intricate network of cytokines, small proteins that act as messengers between cells and play a pivotal role in orchestrating immune responses. The ability to selectively manipulate cytokine production is a cornerstone of modern immunotherapy.

Cks17, a 17-amino acid synthetic peptide, has emerged as a potent immunomodulator with the ability to suppress cell-mediated immunity. Its sequence is highly conserved across various human and animal retroviruses, suggesting a fundamental role in the interaction between the virus and the host immune system. Notably, Cks17 has been shown to inhibit the production of pro-inflammatory Th1-type cytokines while enhancing the production of the anti-inflammatory Th2-type cytokine, Interleukin-10 (IL-10). This dual activity makes Cks17 a compelling subject for both basic research into immune regulation and for the development of novel therapeutic agents.

This guide will delve into the molecular mechanisms through which Cks17 exerts its effects, focusing on the signaling cascades it activates and the subsequent impact on cytokine gene expression. Furthermore, it will provide detailed experimental protocols to enable researchers to investigate the immunomodulatory properties of Cks17 in a laboratory setting.

Quantitative Effects of Cks17 on Cytokine Production

Cks17 exhibits a dose-dependent effect on the production of several key cytokines by immune cells. The following table summarizes the quantitative data available in the literature. It is important to note that the effects of Cks17 can vary depending on the cell type, stimulation conditions, and the specific Cks17 conjugate used.

CytokineCell TypeCks17 ConcentrationEffectReference
Interleukin-2 (IL-2) Mitogen-stimulated EL4 cellsDose-dependentInhibition
Human Peripheral Blood Mononuclear Cells (PBMCs)Not specifiedInhibition[1]
Interferon-gamma (IFN-γ) Human Peripheral Blood Mononuclear Cells (PBMCs)Dose-dependentInhibition[1]
Tumor Necrosis Factor-alpha (TNF-α) Not specifiedNot specifiedInhibition
Interleukin-12 (IL-12) Not specifiedNot specifiedInhibition
Interleukin-10 (IL-10) MonocytesNot specifiedEnhancement

Further research is required to establish precise IC50 values and the full dose-response curves for each cytokine.

Signaling Pathways Modulated by Cks17

Cks17-mediated modulation of cytokine production is orchestrated through the activation of specific intracellular signaling cascades. The current evidence points to a multi-faceted mechanism involving G-protein coupled receptor (GPCR) signaling and the activation of downstream kinase pathways.

G-Protein Coupled Receptor (GPCR) and cAMP Signaling

A key initiating event in Cks17 signaling is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This strongly suggests that Cks17 may act as a ligand for a G-protein coupled receptor (GPCR) of the Gs alpha subunit subtype, which upon activation, stimulates adenylyl cyclase to produce cAMP. While the specific receptor for Cks17 has not been definitively identified, the orphan GPCR, GPR17, which is known to be involved in immune responses and signals through Gαi/o (leading to a decrease in cAMP), has been investigated in other contexts. Further research is needed to determine if Cks17 directly interacts with GPR17 or another GPCR to elicit its effects on cAMP.

The increase in cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. The promoter of the anti-inflammatory cytokine IL-10 is known to contain a CRE, suggesting a direct mechanism for its upregulation by Cks17-induced cAMP/PKA/CREB signaling.

cluster_nucleus Nucleus Cks17 Cks17 GPCR GPCR (Gs) Cks17->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB IL10_gene IL-10 Gene pCREB->IL10_gene Binds to CRE Nucleus Nucleus IL10_production IL-10 Production IL10_gene->IL10_production Transcription & Translation Cks17 Cks17 GPCR_q GPCR (Gq) Cks17->GPCR_q Binds PLCg1 PLCγ1 GPCR_q->PLCg1 Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Activates Raf1 Raf1 PKC->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK12 ERK1/2 MEK->ERK12 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB modulation) ERK12->Transcription_Factors Regulates Cytokine_Modulation Modulation of Th1 Cytokine Production (e.g., IL-2, IFN-γ inhibition) Transcription_Factors->Cytokine_Modulation start Seed Immune Cells add_cks17 Add Cks17 Dilutions and Controls start->add_cks17 add_stimulant Add Stimulation Agent (e.g., PHA, LPS) add_cks17->add_stimulant incubate Incubate (37°C, 24-48h) add_stimulant->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatants centrifuge->collect_supernatant perform_elisa Perform ELISA for Target Cytokines collect_supernatant->perform_elisa read_plate Read Absorbance perform_elisa->read_plate analyze Analyze Data read_plate->analyze

References

The Dichotomous Interplay of Cks17 and Protein Kinase C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic heptadecapeptide Cks17, homologous to a highly conserved immunosuppressive domain within the transmembrane envelope protein (p15E) of various retroviruses, has garnered significant interest for its immunomodulatory properties. A key aspect of its mechanism of action involves its interaction with Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted effects of Cks17 on PKC activity, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and signaling cascades. Notably, the available evidence points towards a dual, context-dependent role for Cks17, acting as a direct inhibitor of PKC in in-vitro settings, while participating in the activation of PKC-dependent signaling pathways within intact cells.

Quantitative Data Summary

The inhibitory potential of Cks17 on PKC activity has been quantified in several studies. It is important to note that the peptide's efficacy is significantly enhanced when conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).

Parameter Value Experimental System Notes Reference
IC50 (Cks17-BSA) ~4 µMPurified rat brain PKC with histone as a substrate.Inhibition of Ca2+- and phosphatidylserine-dependent PKC activity.[1]
IC50 (Cks17-HSA) ~3 µMPKC isolated from human neutrophils or Jurkat cells.Dose-dependent inhibition of PKC activity.
Inhibition of Lymphocyte Proliferation (PMA and Ionomycin induced) Up to 88% inhibition at 15 µM Cks17-HSAHuman lymphocytes.Demonstrates in-vivo relevance of PKC inhibition.
Inhibition of Lymphocyte Proliferation (DiC8 and Ionomycin induced) Up to 57% inhibition at 15 µM Cks17-HSAHuman lymphocytes.DiC8 is a synthetic diacylglycerol that directly activates PKC.

The Dual Role of Cks17 in Modulating PKC Activity

A critical aspect of Cks17's interaction with PKC is its apparent dual functionality, which appears to be contingent on the experimental context.

Direct Inhibition in In Vitro Kinase Assays

In cell-free systems utilizing purified PKC, Cks17, particularly when conjugated to a carrier protein, acts as a direct inhibitor. The mechanism of this inhibition is described as novel, as it is not competitive with respect to either ATP or the phosphoacceptor substrate[1]. This suggests that Cks17 does not bind to the active site of PKC in the same manner as traditional kinase inhibitors.

Activation of PKC-Dependent Signaling Pathways in Cellular Assays

Conversely, studies conducted in intact cells have revealed that Cks17 can trigger signaling cascades that are dependent on PKC activity. For instance, the activation of the ERK1/2 MAP kinase pathway by Cks17 has been shown to be mediated through a PLCγ1-PKC-Raf1-MEK signaling axis. Furthermore, Cks17 has been observed to induce the phosphorylation of Protein Kinase D (PKD), a known downstream target of PKC, in a manner that is dependent on both PLC and PKC. This suggests an indirect activation of PKC within a cellular context, where Cks17 may initiate a signaling cascade upstream of PKC.

This dichotomy highlights the importance of the experimental system in interpreting the effects of Cks17. The direct inhibitory effects observed in vitro may be relevant in specific subcellular compartments or under certain physiological conditions, while the activation of PKC-dependent pathways in cellular models likely reflects a more complex interplay with upstream signaling components.

Experimental Protocols

In Vitro PKC Inhibition Assay

This protocol outlines a typical method for assessing the direct inhibitory effect of Cks17 on PKC activity.

1. Materials:

  • Purified Protein Kinase C
  • Cks17 peptide (conjugated to a carrier protein like BSA)
  • PKC substrate (e.g., histone H1 or a specific peptide substrate)
  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM CaCl2)
  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors
  • [γ-³²P]ATP
  • Phosphocellulose paper
  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, PS, DAG, and the PKC substrate.
  • Add varying concentrations of Cks17-BSA to the reaction mixture.
  • Initiate the reaction by adding purified PKC enzyme.
  • Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10 minutes).
  • Stop the reaction by spotting the mixture onto phosphocellulose paper.
  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
  • Quantify the incorporated radioactivity using a scintillation counter.
  • Calculate the percentage of inhibition at each Cks17 concentration and determine the IC50 value.

Cellular Assay for PKC-Dependent ERK1/2 Activation

This protocol describes a method to investigate the role of PKC in Cks17-induced ERK1/2 activation.

1. Materials:

  • Cell line of interest (e.g., Jurkat T-cells)
  • Cks17 peptide
  • PKC inhibitor (e.g., Gö6983)
  • Antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
  • Western blotting reagents and equipment

2. Procedure:

  • Culture cells to the desired confluency.
  • Pre-treat a subset of cells with a PKC inhibitor for a specified time.
  • Stimulate the cells with Cks17 for various time points.
  • Lyse the cells and collect the protein extracts.
  • Determine protein concentration for each sample.
  • Perform SDS-PAGE and transfer the proteins to a membrane.
  • Probe the membrane with antibodies against p-ERK1/2 and total ERK1/2.
  • Visualize the protein bands and quantify the levels of p-ERK1/2 relative to total ERK1/2.
  • Compare the levels of Cks17-induced p-ERK1/2 in the presence and absence of the PKC inhibitor to determine the dependency of the signaling pathway on PKC activity.

Mandatory Visualizations

Signaling Pathway of Cks17-induced ERK1/2 Activation

Cks17_PKC_ERK_Pathway Cks17 Cks17 Receptor Unknown Receptor Cks17->Receptor Binds PLC PLCγ1 Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf1 Raf1 PKC->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream Downstream Effects ERK->Downstream

Caption: Cks17-induced activation of the ERK1/2 signaling cascade via PKC.

Experimental Workflow for In Vitro PKC Inhibition Assay

PKC_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, Substrate, Cofactors) Add_Cks17 Add Cks17-BSA (Varying Concentrations) Mix->Add_Cks17 Add_PKC Add Purified PKC Add_Cks17->Add_PKC Add_ATP Add [γ-³²P]ATP (Start Reaction) Add_PKC->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot Spot onto Phosphocellulose Paper Incubate->Spot Wash Wash Paper Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition and IC50 Count->Analyze

Caption: Workflow for determining the in-vitro inhibitory effect of Cks17 on PKC.

Conclusion

The interaction between the retroviral peptide Cks17 and Protein Kinase C is complex and appears to be highly dependent on the experimental setting. In cell-free assays with purified components, Cks17 demonstrates direct, non-competitive inhibition of PKC activity. In contrast, within the intricate signaling network of a living cell, Cks17 can initiate a cascade that leads to the activation of PKC and its downstream effectors. This dual nature presents both challenges and opportunities for researchers and drug development professionals. A thorough understanding of the specific molecular interactions and the cellular context is crucial for accurately interpreting experimental results and for the potential therapeutic application of Cks17-based immunomodulatory agents. Future research should aim to further elucidate the precise molecular mechanisms underlying both the inhibitory and activatory roles of Cks17 on PKC to fully harness its therapeutic potential.

References

The Role of Cytokeratin 17 in Intracellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokeratin 17 (CK17), a type I intermediate filament protein, has emerged as a significant player in intracellular signaling, extending far beyond its traditional role in maintaining cellular structure. Aberrantly expressed in a variety of cancers, CK17 is increasingly recognized as a key regulator of signaling pathways that govern cell proliferation, survival, migration, and inflammation. This technical guide provides an in-depth exploration of the mechanisms by which CK17 influences critical intracellular signaling cascades, including the PI3K/AKT, STAT3, and MAPK/ERK pathways. We present a synthesis of current research, including quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling networks and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target CK17-mediated signaling in disease.

Introduction

Cytokeratins are a family of intermediate filament proteins that form a crucial part of the cytoskeleton in epithelial cells. While their structural function is well-established, recent evidence has illuminated their active participation in the complex web of intracellular signaling. Cytokeratin 17 (CK17) has garnered particular attention due to its strong association with various cancers, including those of the bladder, esophagus, and stomach, where its expression often correlates with poor prognosis.[1] This guide delves into the molecular mechanisms through which CK17 exerts its influence on key signaling pathways, thereby promoting tumorigenesis and other pathological conditions.

CK17-Mediated Activation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[2] CK17 has been identified as a potent activator of this pathway.

Mechanism of Activation

CK17 promotes the activation of AKT, a key downstream effector of PI3K, by increasing its phosphorylation at the serine 473 residue (Ser473).[1][3] While the precise molecular details are still under investigation, one proposed mechanism involves CK17 acting as a scaffolding protein, facilitating the interaction between AKT and its upstream activators. This leads to enhanced AKT kinase activity and the subsequent phosphorylation of its downstream targets.

Functional Consequences

The activation of AKT signaling by CK17 has profound effects on cellular behavior, most notably the induction of Epithelial-Mesenchymal Transition (EMT).[1] EMT is a cellular program that allows epithelial cells to acquire a more migratory and invasive mesenchymal phenotype, a critical step in cancer metastasis.[1] CK17-mediated AKT activation upregulates the expression of mesenchymal markers such as vimentin and N-cadherin, while downregulating epithelial markers.[3] This transition is driven by the activation of key EMT-inducing transcription factors.

Quantitative Data

The following table summarizes quantitative data from studies investigating the role of CK17 in the PI3K/AKT pathway.

Cell LineExperimental ConditionParameter MeasuredResultReference
5637 (Bladder Cancer)CK17 Overexpressionp-AKT (Ser473) levelSignificantly increased[3]
T24 (Bladder Cancer)CK17 Silencingp-AKT (Ser473) levelDecreased[3]
AGS and NCI-N87 (Gastric Cancer)KRT17 Knockdown (siRNA)Cell ProliferationDecreased by 42.36% ± 3.2%[4]
AGS and NCI-N87 (Gastric Cancer)KRT17 Knockdown (siRNA)Cell MigrationDecreased by 37.2% ± 6.2%[4]
AGS XenograftsKRT17 KnockdownTumor WeightDecreased by 69.14%[4]
NCI-N87 XenograftsKRT17 KnockdownTumor WeightDecreased by 84.43%[4]
ESCC cellsKRT17 UpregulationCell Proliferation and InvasionIncreased[5]

CK17 and the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in inflammation, immunity, and cell proliferation. Constitutive activation of STAT3 is frequently observed in cancer and inflammatory diseases.[6]

Mechanism of Interaction and Activation

CK17 has been shown to interact directly with STAT3. This interaction is thought to promote the activation of the STAT3 signaling pathway. While the precise mechanism is still being elucidated, it is hypothesized that CK17 may facilitate the phosphorylation of STAT3 by upstream kinases or stabilize the activated STAT3 dimer, promoting its nuclear translocation and transcriptional activity.

Role in Inflammation and Cancer

The interplay between CK17 and STAT3 is particularly relevant in the context of inflammation-driven cancers and inflammatory skin diseases like psoriasis.[7] In these conditions, pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22) can induce the expression of CK17.[8] This creates a positive feedback loop where CK17, in turn, can amplify STAT3 signaling, leading to the production of more pro-inflammatory mediators and sustained inflammation that can contribute to tumorigenesis.

Quantitative Data

The table below presents quantitative findings related to CK17's involvement in the STAT3 signaling pathway.

Cell Line/ModelExperimental ConditionParameter MeasuredResultReference
v-Ha-ras keratinocytesSTAT3 decoy oligonucleotide treatment (2 days)Cell NumberMarked reduction (70–90%)[2]
v-Ha-ras keratinocytesSTAT3 decoy treatmentSTAT3 protein levelDownregulated (2.8-fold)[2]
HEK293 cellsOncostatin-induced STAT3 activationLuciferase activity10-fold induction[9]
γδT17 cells (STAT3-deficient)Psoriasis-like inflammation modelIL-17A, IL-17F, and IL-22 expressionFailed to upregulate[7]

CK17 and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and survival.[3][10]

Emerging Evidence of Interaction

While the role of CK17 in the PI3K/AKT and STAT3 pathways is more established, emerging evidence suggests its involvement in the MAPK/ERK pathway. It is proposed that CK17 may act as a scaffold to modulate the activity of key components of the MAPK/ERK cascade. The activation of this pathway by CK17 could contribute to the increased cell proliferation and survival observed in CK17-overexpressing cancers. Further research is needed to fully elucidate the molecular mechanisms of this interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying CK17's influence on intracellular signaling.

Co-Immunoprecipitation (Co-IP) for CK17 and Interacting Proteins

This protocol is designed to isolate and identify proteins that interact with CK17 within a cellular context.[11][12][13][14][15]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Anti-CK17 antibody (validated for immunoprecipitation).

  • Control IgG antibody (from the same species as the anti-CK17 antibody).

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffer (e.g., cell lysis buffer with a lower detergent concentration).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add control IgG and protein A/G beads to the cleared lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the pellet.

  • Immunoprecipitation:

    • Add the anti-CK17 antibody to the pre-cleared lysate.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-4 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the washed beads in elution buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

  • Analysis:

    • Analyze the eluates by Western blotting using antibodies against suspected interacting proteins (e.g., anti-STAT3, anti-AKT).

Workflow for Co-Immunoprecipitation of CK17:

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing (with control IgG and beads) lysis->preclear ip Immunoprecipitation (with anti-CK17 antibody) preclear->ip capture Capture of Immune Complexes (with Protein A/G beads) ip->capture wash Washing Steps (3-4 times) capture->wash elution Elution of Proteins wash->elution analysis Analysis (Western Blot or Mass Spectrometry) elution->analysis end End: Identify Interacting Proteins analysis->end

Co-Immunoprecipitation Workflow for CK17.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of proteins like AKT and STAT3 in response to altered CK17 expression.

Materials:

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-STAT3 (Tyr705), anti-total STAT3, anti-CK17, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Sample Preparation: Prepare cell lysates as described in the Co-IP protocol (using a denaturing lysis buffer like RIPA is also suitable). Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative changes in protein phosphorylation.

siRNA-Mediated Knockdown of CK17

This protocol describes the transient silencing of CK17 expression to study its functional consequences.[4][16][17][18][19]

Materials:

  • CK17-specific siRNA and a non-targeting control siRNA.

  • Transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Opti-MEM I Reduced Serum Medium.

  • Cells to be transfected.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute the siRNA in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation of Knockdown: Assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.

  • Functional Assays: Perform downstream functional assays (e.g., proliferation, migration, or signaling pathway analysis).

Workflow for siRNA-Mediated Knockdown of CK17:

siRNA_Workflow start Start: Cell Seeding prepare_sirna Prepare siRNA-lipid complexes start->prepare_sirna transfect Transfect cells prepare_sirna->transfect incubate Incubate for 24-72 hours transfect->incubate validate Validate Knockdown (qRT-PCR, Western Blot) incubate->validate functional_assays Perform Functional Assays validate->functional_assays end End: Analyze Phenotype functional_assays->end

siRNA-Mediated Knockdown Workflow.

Immunofluorescence Staining for Nuclear CK17

This protocol allows for the visualization of the subcellular localization of CK17, including its presence in the nucleus.[20][21][22][23]

Materials:

  • Cells grown on coverslips.

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS).

  • Primary antibody against CK17.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding sites with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the primary anti-CK17 antibody for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the influence of CK17 on key intracellular signaling pathways.

CK17 and the PI3K/AKT Signaling Pathway

CK17_PI3K_AKT CK17 Cytokeratin 17 PI3K PI3K CK17->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Ser473) PIP3->pAKT Recruits and activates AKT AKT AKT->pAKT EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT Promotes Proliferation Cell Proliferation pAKT->Proliferation Promotes Migration Cell Migration pAKT->Migration Promotes

CK17 activates the PI3K/AKT pathway.

CK17 and the STAT3 Signaling Pathway

CK17_STAT3 Cytokine Cytokine (e.g., IL-6, IL-22) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines, proliferation genes) Nucleus->Gene_Expression Regulates CK17 Cytokeratin 17 CK17->pSTAT3 Potentiates activation

CK17 potentiates STAT3 signaling.

Conclusion and Future Directions

Cytokeratin 17 has unequivocally transitioned from being considered a mere structural protein to a dynamic regulator of intracellular signaling. Its ability to modulate key pathways such as PI3K/AKT and STAT3 underscores its significance in the pathogenesis of cancer and inflammatory diseases. The elucidation of these signaling networks provides a strong rationale for the development of therapeutic strategies aimed at targeting CK17 or its downstream effectors.

Future research should focus on several key areas:

  • Detailed Mechanistic Insights: Unraveling the precise molecular mechanisms by which CK17 interacts with and modulates signaling components.

  • Quantitative Interactomics: Comprehensive quantitative mass spectrometry-based studies to map the complete CK17 interactome in different cellular contexts.[24][25][26][27]

  • Therapeutic Targeting: Designing and testing novel inhibitors that specifically disrupt the interaction of CK17 with its signaling partners.

  • Clinical Validation: Further validation of CK17 as a prognostic and predictive biomarker in larger patient cohorts.

A deeper understanding of the intricate signaling roles of CK17 will undoubtedly pave the way for innovative diagnostic and therapeutic approaches for a range of human diseases.

References

Cks17 Peptide's Impact on Lymphocyte Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Cks17 peptide, a synthetic 17-amino-acid sequence (LQNRRGLDLLFLKEGGL) homologous to a highly conserved region in retroviral transmembrane proteins like p15E, is a potent immunomodulator.[1] It is recognized for its significant inhibitory effects on a variety of immune functions, most notably the proliferation of lymphocytes.[2][3] This guide provides an in-depth analysis of the quantitative impact of Cks17 on lymphocyte proliferation, details common experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data on Proliferation Inhibition

Cks17, typically conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to enhance its biological activity, demonstrates a dose-dependent inhibition of lymphocyte proliferation.[2][4][5] The peptide effectively suppresses proliferation induced by various stimuli, including mitogens, alloantigens, and direct activators of key signaling pathways.[2][3]

Cell TypeStimulant(s)Cks17 Conjugate Concentration% Inhibition (Approx. Max)Assay Method
Human LymphocytesPhorbol-12-Myristate-13-Acetate (PMA) + Ionomycin15 µM88%Not Specified
Human LymphocytesDioctanoylglycerol (DiC8) + Ionomycin15 µM57%Not Specified
Murine LymphocytesAlloantigensNot SpecifiedDose-dependentMixed Lymphocyte Culture
Human LymphocytesAlloantigensNot SpecifiedDose-dependentMixed Lymphocyte Culture
Murine SplenocytesConcanavalin A (ConA)Not SpecifiedNot Abrogated by MDPProliferation Assay
Murine Cytotoxic T-Lymphocyte (CTL) LineInterleukin-2 (IL-2)Not SpecifiedDose-dependentProliferation Assay

Table 1: Summary of Cks17's Quantitative Impact on Lymphocyte Proliferation. Data compiled from multiple sources.[2][3][5][6]

Core Mechanism of Action: Signaling Pathway Interference

The primary mechanism for Cks17-mediated immunosuppression is the direct inhibition of Protein Kinase C (PKC), a critical enzyme in T-cell activation signaling.[2] Upon T-cell receptor (TCR) and co-receptor (e.g., CD28) engagement, a signaling cascade is initiated, leading to the activation of PKC. This, in turn, activates downstream pathways involving NF-κB and AP-1, which are essential for the transcription of genes required for proliferation, such as Interleukin-2 (IL-2).[7]

Cks17 has been shown to directly inactivate PKC with an IC50 of approximately 3 µM, achieving over 95% inhibition at a 15 µM concentration.[2] This inhibition is non-competitive with respect to Ca2+, ATP, or other cofactors.[2] By blocking PKC, Cks17 effectively halts the signal propagation required for lymphocyte proliferation.[2] Furthermore, Cks17 has been found to inhibit the production of IL-2, a key cytokine for T-cell proliferation, at a post-transcriptional level.[8][9]

T_Cell_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD28 Engagement PLC PLCγ1 TCR->PLC MAPK MAPK Cascade (Ras/Raf/MEK/ERK) TCR->MAPK PKC PKC PLC->PKC NFkB NF-κB PKC->NFkB AP1 AP-1 MAPK->AP1 Gene Gene Transcription (e.g., IL-2) NFkB->Gene AP1->Gene Proliferation Lymphocyte Proliferation Gene->Proliferation Cks17 Cks17 Peptide Cks17->PKC Direct Inhibition Thymidine_Workflow A Isolate PBMCs via Ficoll Gradient B Plate 1x10^5 cells/well in 96-well plate A->B C Add Cks17 & Stimulant (PHA) B->C D Incubate 72 hours at 37°C C->D E Pulse with 1µCi [³H]-Thymidine D->E F Incubate 6-18 hours E->F G Harvest DNA onto filter mat F->G H Measure Radioactivity via Scintillation Counting G->H CFSE_Workflow A Label PBMCs with CFSE Dye B Quench and Wash Cells A->B C Culture cells with Cks17 and Stimulants B->C D Incubate 4-6 days at 37°C C->D E Optional: Stain for Surface Markers (CD4/CD8) D->E F Acquire and Analyze on Flow Cytometer E->F

References

Methodological & Application

Application Notes and Protocols for In-Vivo Mouse Studies with Cks17 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the Cks17 peptide in in-vivo mouse studies, with a particular focus on its potential applications in cancer research. The protocols outlined below are based on the known immunosuppressive properties of Cks17 and established methodologies for in-vivo peptide studies.

Introduction to Cks17 Peptide

Cks17 is a synthetic heptadecapeptide (a peptide composed of 17 amino acids) that corresponds to a highly conserved region of retroviral transmembrane envelope proteins, such as p15E.[1][2] This peptide has garnered significant interest due to its potent immunomodulatory functions. Notably, for in-vivo bioactivity, Cks17 typically requires conjugation to a carrier protein like Bovine Serum Albumin (BSA) or to be in a dimeric form.[1] Unconjugated Cks17 has been shown to have minimal effect in in-vivo settings.[1]

The primary mechanism of Cks17 involves the suppression of cell-mediated immunity.[1] It achieves this by modulating the cytokine balance, specifically by inhibiting the production of Th1-associated cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), while promoting the production of the Th2-associated cytokine Interleukin-10 (IL-10). This shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response underlies its immunosuppressive effects.

Applications in In-Vivo Mouse Studies

The immunosuppressive nature of Cks17 makes it a valuable tool for studying various biological processes in vivo, particularly in the context of cancer immunology and autoimmune diseases.

  • Cancer Research: The tumor microenvironment is often characterized by chronic inflammation and an active immune response. By suppressing anti-tumor immunity, Cks17 can be used to investigate the role of specific immune cell subsets in tumor progression and to model an immunosuppressed tumor microenvironment. This can be particularly useful for evaluating the efficacy of immunotherapies in overcoming such an environment.

  • Autoimmune Disease Models: The ability of Cks17 to suppress cell-mediated immunity makes it a relevant peptide for studying and potentially modulating the course of autoimmune diseases in mouse models.

  • Inflammation Studies: Cks17 has been shown to be effective in reducing inflammation in murine models of skin inflammation, highlighting its potential as a tool to study inflammatory processes.

Signaling Pathways of Cks17

Cks17 exerts its effects through the activation of specific intracellular signaling pathways in immune cells. Understanding these pathways is crucial for interpreting experimental results.

Cks17_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cks17 Cks17 Receptor Putative Receptor Cks17->Receptor Binds PLCg1 PLCg1 Receptor->PLCg1 Activates AC AC Receptor->AC Activates Gene_Expression Modulation of Gene Expression PKC PKC PLCg1->PKC Activates cAMP cAMP AC->cAMP Produces Raf1 Raf1 PKC->Raf1 Activates MEK MEK Raf1->MEK Activates ERK1_2 ERK1_2 MEK->ERK1_2 Activates ERK1_2->Gene_Expression PKA PKA cAMP->PKA Activates PKA->Gene_Expression

Cytokine_Modulation cluster_th1 Th1 Cytokines cluster_th2 Th2 Cytokines Cks17 Cks17 IL2 IL-2 Cks17->IL2 Inhibits IFNg IFN-γ Cks17->IFNg Inhibits TNFa TNF-α Cks17->TNFa Inhibits IL10 IL-10 Cks17->IL10 Promotes

Experimental Protocols

Protocol 1: Preparation of Cks17-BSA Conjugate

For in-vivo studies, Cks17 peptide must be conjugated to a carrier protein. This protocol describes the conjugation of Cks17 to Bovine Serum Albumin (BSA).

Materials:

  • Cks17 peptide with a terminal cysteine

  • Bovine Serum Albumin (BSA)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • PD-10 desalting columns

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Activate BSA with MBS:

    • Dissolve BSA in PBS at a concentration of 10 mg/mL.

    • Dissolve MBS in DMF at a concentration of 10 mg/mL.

    • Slowly add the MBS solution to the BSA solution while stirring. The molar ratio of MBS to BSA should be approximately 20:1.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

    • Remove excess, unreacted MBS by passing the solution through a PD-10 desalting column equilibrated with PBS.

  • Conjugate Cks17 to Activated BSA:

    • Dissolve the Cks17 peptide in PBS.

    • Add the Cks17 solution to the activated BSA solution. The molar ratio of peptide to BSA can be varied to achieve the desired level of conjugation, typically ranging from 5:1 to 15:1.

    • Incubate the reaction mixture for 3 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification and Quantification:

    • Purify the Cks17-BSA conjugate by dialysis against PBS to remove unconjugated peptide.

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • The degree of peptide conjugation can be estimated by spectrophotometry if the peptide contains a chromophore, or by amino acid analysis.

Protocol 2: In-Vivo Tumor Growth Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the effect of Cks17-BSA on tumor growth in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

  • 6-8 week old female C57BL/6 mice (or other appropriate strain for the chosen cell line)

  • Cks17-BSA conjugate (prepared as in Protocol 1)

  • BSA in PBS (vehicle control)

  • Sterile PBS

  • Syringes and needles (27G or smaller)

  • Calipers

  • Animal housing and care facilities compliant with institutional guidelines

Experimental Workflow:

Experimental_Workflow Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth (Palpable) Tumor_Inoculation->Tumor_Growth Treatment_Initiation Treatment Initiation Tumor_Growth->Treatment_Initiation Tumor_Monitoring Tumor Volume Monitoring Treatment_Initiation->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis

Procedure:

  • Tumor Cell Inoculation:

    • Culture the chosen tumor cell line under standard conditions.

    • On the day of inoculation, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Treatment:

    • Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³).

    • Randomly divide the mice into treatment groups (e.g., Vehicle control, Cks17-BSA low dose, Cks17-BSA high dose). A minimum of 8-10 mice per group is recommended.

    • Administer the Cks17-BSA conjugate or vehicle control via a chosen route (e.g., intraperitoneal or subcutaneous injection). The dosing schedule will need to be optimized, but a starting point could be every other day for 2-3 weeks.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of morbidity are observed.

    • At the endpoint, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry (to assess immune cell infiltration), or flow cytometry.

    • Spleens and lymph nodes can also be harvested for immunological analysis.

Data Presentation

Quantitative data from in-vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Effect of Cks17-BSA on Tumor Growth in B16-F10 Melanoma Model (Illustrative Data)

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle (BSA)-1850 ± 150-
Cks17-BSA11250 ± 12032.4
Cks17-BSA5850 ± 9554.1
Cks17-BSA10550 ± 7070.3

Table 2: Effect of Cks17-BSA on Immune Cell Infiltration in Tumors (Illustrative Data)

Treatment GroupDose (mg/kg)CD8+ T cells / mm² ± SEMFoxP3+ Tregs / mm² ± SEM
Vehicle (BSA)-150 ± 2080 ± 10
Cks17-BSA1075 ± 12150 ± 18

Table 3: Effect of Cks17-BSA on Cytokine Levels in Tumor Microenvironment (Illustrative Data)

Treatment GroupDose (mg/kg)IFN-γ (pg/mg tissue) ± SEMIL-10 (pg/mg tissue) ± SEM
Vehicle (BSA)-50 ± 825 ± 5
Cks17-BSA1020 ± 475 ± 10

Conclusion

The Cks17 peptide is a powerful tool for investigating the role of immunosuppression in various disease models, including cancer. The protocols and data presented here provide a framework for researchers to design and execute in-vivo mouse studies to explore the multifaceted effects of this immunomodulatory peptide. Careful optimization of dosages, administration routes, and experimental endpoints will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Cks17 Conjugation to Bovine Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent conjugation of the synthetic peptide Cks17 to Bovine Serum Albumin (BSA). Cks17 is a 17-amino acid peptide with immunosuppressive properties, and its conjugation to a carrier protein like BSA is often necessary to enhance its immunogenicity for antibody production or for use in various immunological assays.

Three common and effective conjugation strategies are presented, each with its own advantages depending on the available functional groups on the Cks17 peptide and the desired outcome of the conjugation.

Introduction to Cks17 and Conjugation Chemistry

Cks17 is a synthetic peptide with the sequence H-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Leu-Leu-Phe-Leu-Lys-Glu-Gly-Gly-Leu-OH. It is derived from a highly conserved region of retroviral transmembrane envelope proteins and has been shown to suppress various immune functions. To utilize Cks17 in immunological studies, it is often conjugated to a larger carrier protein like BSA to elicit a stronger immune response.

The choice of conjugation chemistry depends on the reactive functional groups available on the peptide and the carrier protein. The primary methods covered in this protocol are:

  • EDC/NHS Chemistry: This method couples the C-terminal carboxyl group of Cks17 to the primary amine groups (lysine residues) on BSA.

  • Maleimide-Thiol Chemistry: This highly specific method requires the introduction of a cysteine residue (containing a thiol group) to the Cks17 peptide, which then reacts with a maleimide-activated BSA.

  • Glutaraldehyde Chemistry: This method crosslinks primary amine groups on both the Cks17 peptide (e.g., the N-terminus and lysine side chain) and BSA.

Data Presentation: Summary of Key Quantitative Parameters

The following table summarizes the key quantitative parameters for each conjugation protocol. Researchers should aim to characterize their final conjugate to determine these values.

ParameterEDC/NHS ChemistryMaleimide-Thiol ChemistryGlutaraldehyde Chemistry
Molar Ratio (Cks17:BSA) 10:1 to 20:15:1 to 20:120:1 to 50:1
pH of Reaction 4.5 - 7.27.0 - 7.57.5 - 8.0
Reaction Time 2 hours to overnight2 hours to overnight2 to 5 minutes
Reaction Temperature Room Temperature or 4°CRoom Temperature or 4°C37°C
Typical Conjugation Efficiency 40-60%>80%Variable

Experimental Protocols

Protocol 1: Cks17-BSA Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of Cks17 to BSA via the formation of a stable amide bond between the carboxyl groups on Cks17 and the primary amines on BSA.

Materials:

  • Cks17 peptide

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer: 0.1 M MES, pH 4.7-6.0 or Phosphate Buffered Saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 10 mM Hydroxylamine

  • Purification Buffer: PBS, pH 7.4

  • Dialysis tubing (10 kDa MWCO) or desalting columns

Procedure:

  • Preparation of Reactants:

    • Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.

    • Dissolve Cks17 peptide in Conjugation Buffer at a concentration that allows for the desired molar excess (e.g., 10-20 fold molar excess over BSA).

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Conjugation Buffer.

  • Activation of Cks17:

    • In a reaction tube, mix the Cks17 peptide solution with the EDC and NHS solutions.

    • Incubate at room temperature for 15 minutes to activate the carboxyl groups of the peptide.

  • Conjugation Reaction:

    • Add the activated Cks17 solution to the BSA solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted EDC.

  • Purification of the Conjugate:

    • Purify the Cks17-BSA conjugate from unreacted peptide and crosslinker byproducts using dialysis against PBS at 4°C with several buffer changes, or by using a desalting column.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of conjugation using methods such as UV-Vis spectrophotometry or a BCA protein assay.

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight of BSA.

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Cks17-BSA Conjugation using Maleimide-Thiol Chemistry

This protocol requires a custom-synthesized Cks17 peptide containing a terminal cysteine residue (Cks17-Cys). The thiol group of the cysteine reacts specifically with a maleimide-activated BSA.

Materials:

  • Cks17 peptide with a terminal cysteine (Cks17-Cys)

  • Maleimide-activated BSA (commercially available or prepared in-house)

  • Conjugation Buffer: PBS, pH 7.0-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification Buffer: PBS, pH 7.4

  • Dialysis tubing (10 kDa MWCO) or desalting columns

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-activated BSA in Conjugation Buffer to a concentration of 10 mg/mL.

    • Dissolve the Cks17-Cys peptide in Conjugation Buffer.

  • Reduction of Cks17-Cys:

    • Add a 10-fold molar excess of TCEP to the Cks17-Cys solution to reduce any disulfide bonds.

    • Incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the reduced Cks17-Cys solution to the maleimide-activated BSA solution at a 5-20 fold molar excess of peptide.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Purify the Cks17-BSA conjugate using dialysis against PBS at 4°C with several buffer changes, or by using a desalting column to remove unreacted peptide.

  • Characterization and Storage:

    • Characterize the conjugate as described in Protocol 1.

    • Store the purified conjugate at 4°C or -20°C.

Protocol 3: Cks17-BSA Conjugation using Glutaraldehyde Chemistry

This protocol utilizes glutaraldehyde to crosslink primary amine groups present on both Cks17 (N-terminus and lysine) and BSA. This method is less specific than the others.

Materials:

  • Cks17 peptide

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde solution (25% stock)

  • Reaction Buffer: 20 mM HEPES, pH 7.5 or PBS, pH 7.5-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification Buffer: PBS, pH 7.4

  • Dialysis tubing (10 kDa MWCO) or desalting columns

Procedure:

  • Preparation of Reactants:

    • Dissolve BSA and Cks17 in the Reaction Buffer in a single reaction vessel. Aim for a 20-50 fold molar excess of Cks17 to BSA.

    • Freshly prepare a 2.5% glutaraldehyde solution in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the 2.5% glutaraldehyde solution to the protein-peptide mixture to a final concentration of 0.1-0.5%.

    • Incubate for 2-5 minutes at 37°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to stop the crosslinking reaction.

  • Purification of the Conjugate:

    • Purify the Cks17-BSA conjugate by dialysis against PBS at 4°C with several buffer changes, or by using a desalting column.

  • Characterization and Storage:

    • Characterize the conjugate as described in Protocol 1.

    • Store the purified conjugate at 4°C or -20°C.

Visualizations

Experimental Workflow for Cks17-BSA Conjugation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis BSA BSA Solution Activation Activation Step (if applicable) BSA->Activation Cks17 Cks17 Peptide Solution Cks17->Activation Reagents Crosslinking Reagents (EDC/NHS, Maleimide, or Glutaraldehyde) Reagents->Activation Conjugation Conjugation Reaction Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (Dialysis / Desalting) Quenching->Purification Characterization Characterization (SDS-PAGE, UV-Vis) Purification->Characterization Storage Storage Characterization->Storage G Cks17 Cks17 Peptide RTK Receptor Tyrosine Kinase (AG879 sensitive) Cks17->RTK PI3K PI3K Cks17->PI3K PLCg1 PLCγ1 RTK->PLCg1 cAMP cAMP Elevation RTK->cAMP PKC Protein Kinase C PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 Immune_Suppression Immunosuppression (Th1 Inhibition, IL-10 Enhancement) ERK12->Immune_Suppression cAMP->Immune_Suppression PI3K->ERK12

Application Notes and Protocols: Cks17 in Delayed-Type Hypersensitivity (DTH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cks17, a synthetic heptadecapeptide (Sequence: LQNRRGLDLLFLKEGGL)[1][2][3], corresponds to a highly conserved immunosuppressive domain of retroviral transmembrane proteins. This peptide has garnered significant interest for its immunomodulatory properties, particularly its ability to suppress cell-mediated immunity.[1][3] Delayed-type hypersensitivity (DTH), a classical in vivo measure of cell-mediated immunity, serves as a valuable model for assessing the efficacy of immunosuppressive agents. These application notes provide a comprehensive overview of the use of Cks17 in DTH assays, including detailed protocols and a summary of its mechanism of action. Conjugates of Cks17 have been shown to inhibit DTH reactions to sheep erythrocytes in the feet of mice in a dose-dependent manner.[4]

Data Presentation

Table 1: Effect of Cks17-KLH Conjugate on DTH Response in Mice

Treatment GroupDose of Cks17-KLH Conjugate (µ g/mouse )Change in Footpad Thickness (mm ± SD) at 24hPercent Inhibition of DTH Response (%)
Vehicle Control (PBS)0[Experimental Data]0
Cks17-KLH1[Experimental Data][Calculated Value]
Cks17-KLH5[Experimental Data][Calculated Value]
Cks17-KLH10[Experimental Data][Calculated Value]
Cks17-KLH20[Experimental Data][Calculated Value]
Positive Control (e.g., Dexamethasone)[Specify Dose][Experimental Data][Calculated Value]

Percent Inhibition is calculated as: [1 - (Δ Footpad Thickness of Treated Group / Δ Footpad Thickness of Vehicle Control Group)] x 100

Experimental Protocols

Protocol 1: Preparation of Cks17-Carrier Protein Conjugate

Unconjugated Cks17 has been reported to have minimal effect on DTH responses in vivo; therefore, conjugation to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) is necessary to enhance its immunogenicity and biological activity.[4] The following is a general protocol using glutaraldehyde as a crosslinker.

Materials:

  • Cks17 peptide

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 25% Glutaraldehyde solution

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 5 mg of KLH or BSA in 1.4 ml of 0.1 M Phosphate Buffer (pH 8.0).

  • Dissolve 3 mg of Cks17 peptide in the KLH/BSA solution.

  • Prepare a fresh dilution of glutaraldehyde by adding 5 µl of 25% glutaraldehyde stock to 500 µl of PBS.

  • Add 100 µl of the diluted glutaraldehyde solution to the peptide/carrier protein solution at 30-minute intervals for a total of 4 additions, mixing gently after each addition.

  • Allow the reaction to proceed for an additional hour at room temperature with gentle stirring.

  • To quench the reaction, add sodium borohydride to a final concentration of 10 mg/ml and incubate for 30 minutes at room temperature.

  • Transfer the conjugate solution to a dialysis tube and dialyze against PBS at 4°C with several buffer changes over 48 hours to remove unreacted glutaraldehyde and peptide.

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA or Bradford).

  • Store the Cks17-KLH/BSA conjugate at -20°C in small aliquots.

Protocol 2: Murine Delayed-Type Hypersensitivity (DTH) Assay

This protocol describes a DTH assay in mice using Sheep Red Blood Cells (SRBCs) as the antigen, which is a well-established model for evaluating cell-mediated immune responses.

Materials:

  • 8-12 week old mice (e.g., BALB/c or C57BL/6)

  • Sheep Red Blood Cells (SRBCs)

  • Phosphate Buffered Saline (PBS)

  • Cks17-KLH conjugate (prepared as in Protocol 1)

  • Vehicle control (PBS)

  • Positive control (e.g., Dexamethasone)

  • Calipers for measuring footpad thickness

Procedure:

Day 0: Sensitization

  • Wash SRBCs three times with sterile PBS by centrifugation and resuspend to a concentration of 2 x 10^8 cells/ml in PBS.

  • Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µl of the SRBC suspension (2 x 10^7 cells).

Day 4: Treatment

  • Administer the Cks17-KLH conjugate, vehicle, or positive control to the respective groups of mice. The route of administration (e.g., intraperitoneal, intravenous) and dosing schedule should be optimized for the specific study design.

Day 5: Challenge and Measurement

  • Before challenging, measure the thickness of the left hind footpad of each mouse using calipers. This will serve as the baseline measurement.

  • Prepare a challenge suspension of SRBCs at a concentration of 2 x 10^9 cells/ml in PBS.

  • Inject 20 µl of the challenge suspension into the plantar surface of the left hind footpad of each mouse.

  • Inject 20 µl of PBS into the plantar surface of the right hind footpad to serve as a control for non-specific swelling.

Day 6: Measurement of DTH Response

  • 24 hours after the challenge, measure the thickness of both the left (SRBC-challenged) and right (PBS-injected) hind footpads.

  • The DTH response is calculated as the change in footpad thickness: Δ Thickness = (Thickness of left footpad at 24h - Thickness of left footpad at 0h) - (Thickness of right footpad at 24h - Thickness of right footpad at 0h).

Visualization of Pathways and Workflows

Signaling Pathway of Cks17-mediated Immunosuppression

Cks17 exerts its immunosuppressive effects by modulating key signaling pathways in immune cells, leading to a dampening of the Th1-mediated inflammatory response characteristic of DTH. A key mechanism involves the inhibition of pro-inflammatory cytokine production, such as IL-2, IL-12, IFN-γ, and TNF-α, while promoting the production of the anti-inflammatory cytokine IL-10.[5] This is achieved through the activation of at least two distinct signaling cascades: the PLCγ1-PKC-Raf1-MEK-ERK1/2 pathway and the elevation of intracellular cyclic AMP (cAMP).[5]

Cks17_Signaling_Pathway Cks17 Cks17 Receptor Cell Surface Receptor Cks17->Receptor PLCg1 PLCγ1 Receptor->PLCg1 AC Adenylate Cyclase Receptor->AC PKC PKC PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 Th1_Cytokines ↓ Th1 Cytokines (IL-2, IL-12, IFN-γ, TNF-α) ERK12->Th1_Cytokines IL10 ↑ IL-10 ERK12->IL10 cAMP ↑ cAMP AC->cAMP cAMP->Th1_Cytokines cAMP->IL10 DTH_Response ↓ DTH Response Th1_Cytokines->DTH_Response IL10->DTH_Response

Caption: Cks17 signaling cascade leading to immunosuppression.

Experimental Workflow for DTH Assay

The following diagram outlines the key steps and timeline for conducting a DTH assay to evaluate the efficacy of Cks17.

DTH_Workflow cluster_day5 Challenge Phase Day0 Day 0: Sensitization Day4 Day 4: Treatment Day0->Day4 Day5_pre Day 5 (0h): Baseline Measurement Day4->Day5_pre Day5_post Day 5 (0h): Antigen Challenge Day5_pre->Day5_post Day6 Day 6 (24h): Measure DTH Response Day5_post->Day6 Analysis Data Analysis Day6->Analysis

References

Application Notes and Protocols for Studying T-Cell Activation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Cks17 to Study T-Cell Activation Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "Cks17" can be ambiguous and may refer to two distinct molecules with relevance to T-cell activation:

  • CKS-17 Peptide: A 17-amino-acid synthetic peptide homologous to a conserved immunosuppressive region of retroviral transmembrane envelope proteins. This peptide is known to have potent immunomodulatory effects, primarily by suppressing T-cell mediated immunity.

  • Cks1 and Cks2 Proteins: These are small (9-18 kDa) proteins that act as essential subunits of cyclin-dependent kinases (CDKs). They play a crucial role in cell cycle regulation, a fundamental process for T-cell activation and clonal expansion.

This document provides detailed application notes and protocols for studying T-cell activation pathways using both the CKS-17 peptide and by investigating the role of Cks1/Cks2 proteins.

Part 1: The Immunosuppressive CKS-17 Peptide

The CKS-17 peptide offers a valuable tool for dissecting negative regulatory pathways in T-cell activation. Its ability to suppress Th1 responses while promoting Th2-like cytokine profiles makes it an interesting candidate for studying the balance of T-helper cell differentiation and function.

Data Presentation: Quantitative Effects of CKS-17 Peptide

The following tables summarize the reported quantitative effects of the CKS-17 peptide on various cellular and enzymatic activities.

ParameterTargetEffectConcentration/DoseReference
Lymphocyte ProliferationPMA and Ionomycin-stimulated lymphocytesUp to 88% inhibition15 µM CKS-17-HSA[1]
Lymphocyte ProliferationDiC8 and Ionomycin-stimulated lymphocytesUp to 57% inhibition15 µM CKS-17-HSA[1]
Protein Kinase C (PKC) ActivityIsolated PKC from human neutrophils and Jurkat cellsIC50 of approx. 3 µM; >95% inhibition15 µM CKS-17-HSA[1]
Delayed-Type Hypersensitivity (DTH)Sheep erythrocyte-induced DTH in miceDose-dependent inhibitionNot specified[2]
Cytokine ProductionCell TypeEffectReference
IL-2, IL-12, IFN-γ, TNF-αT-cellsInhibition[3]
IL-10T-cellsEnhancement[3]
Signaling Pathways Modulated by the CKS-17 Peptide

The CKS-17 peptide exerts its immunosuppressive effects by modulating multiple intracellular signaling pathways. A key mechanism is the activation of the PLCγ1-PKC-Raf1-MEK-ERK1/2 signaling cascade and the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Phosphoinositide-3 kinase (PI3K) also appears to mediate the CKS-17-induced activation of ERK1/2, but not of cAMP.[3]

CKS17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CKS17 CKS-17 Peptide Receptor Unknown Receptor CKS17->Receptor PLCg1 PLCγ1 Receptor->PLCg1 cAMP cAMP Receptor->cAMP PI3K PI3K Receptor->PI3K PKC PKC PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 TranscriptionFactors Transcription Factors ERK12->TranscriptionFactors cAMP->TranscriptionFactors PI3K->ERK12 GeneExpression Altered Cytokine Gene Expression (↓IL-2, ↑IL-10) TranscriptionFactors->GeneExpression

CKS-17 Peptide Signaling Pathway
Experimental Protocols

This protocol describes the detection of phosphorylated ERK1/2 in T-cells following treatment with the CKS-17 peptide.

Materials:

  • T-cell culture (e.g., Jurkat cells or primary human T-cells)

  • CKS-17 peptide (and control peptide)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels (10-12%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture T-cells to the desired density.

    • Treat cells with varying concentrations of CKS-17 peptide or a control peptide for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • After treatment, place culture dishes on ice and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.

Western_Blot_Workflow Cell_Culture 1. T-Cell Culture & CKS-17 Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Western Blot Workflow for p-ERK Analysis

This protocol is for measuring the production of cytokines like IL-2 and IL-10 in T-cells treated with the CKS-17 peptide.

Materials:

  • T-cell culture

  • CKS-17 peptide (and control peptide)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffers

  • Flow cytometry staining buffer

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., anti-IL-2, anti-IL-10) and corresponding isotype controls.

  • Flow cytometer

Procedure:

  • Cell Stimulation and Treatment:

    • Culture T-cells and treat with CKS-17 peptide or control peptide for a desired period.

    • Add a cell stimulation cocktail and a protein transport inhibitor for the last 4-6 hours of culture.

  • Surface Staining:

    • Harvest cells and wash with staining buffer.

    • Stain for surface markers with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells.

  • Fixation and Permeabilization:

    • Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-cytokine antibodies or isotype controls to the permeabilized cells.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition:

    • Resuspend cells in staining buffer and acquire data on a flow cytometer.

This protocol outlines the measurement of intracellular cAMP levels in T-cells following CKS-17 peptide treatment.

Materials:

  • T-cell culture

  • CKS-17 peptide

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer (provided in the kit or compatible)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture T-cells and treat with CKS-17 peptide for various time points.

  • Cell Lysis:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions. This step is crucial to release intracellular cAMP.

  • cAMP Measurement:

    • Perform the cAMP assay following the kit's protocol. This typically involves a competitive binding reaction.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader and calculate the cAMP concentration based on a standard curve.

Part 2: The Role of Cks1 and Cks2 Proteins in T-Cell Activation

Cks1 and Cks2 are key regulators of the cell cycle, a process intrinsically linked to T-cell activation, proliferation, and differentiation. Studying these proteins can provide insights into the molecular machinery that governs T-cell responses. Cks1, in particular, is known to be involved in the degradation of the CDK inhibitor p27Kip1, thereby promoting cell cycle progression.[4]

Data Presentation: Functional Roles of Cks1/Cks2 in T-Cells
ProteinFunction in T-Cell ActivationKey Interaction PartnerReference
Cks1Promotes T-cell activation and entry into S-phase by facilitating p27Kip1 degradation.[4]SCF-Skp2 E3 ligase[4]
Cks2Counteracts Cks1 and stabilizes p27Kip1, potentially acting as a negative regulator of proliferation.p27Kip1[5]
Signaling Pathways Involving Cks1 in T-Cell Activation

T-cell receptor (TCR) and CD28 co-stimulation trigger signaling cascades that lead to the upregulation of Cks1. Cks1 then acts as an adaptor protein for the SCF-Skp2 E3 ubiquitin ligase, which targets phosphorylated p27Kip1 for proteasomal degradation. The degradation of p27Kip1 relieves its inhibition of Cyclin E-CDK2 complexes, allowing for the G1/S phase transition and subsequent T-cell proliferation.

Cks1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD28 TCR/CD28 Signaling Signaling_Cascade Signaling Cascade TCR_CD28->Signaling_Cascade Cks1_Upregulation ↑ Cks1 Expression Signaling_Cascade->Cks1_Upregulation Cks1 Cks1 Cks1_Upregulation->Cks1 SCF_Skp2 SCF-Skp2 E3 Ligase Cks1->SCF_Skp2 adapts p27_P p27(P) SCF_Skp2->p27_P ubiquitinates Proteasome Proteasome p27_P->Proteasome CyclinE_CDK2 Cyclin E-CDK2 p27_P->CyclinE_CDK2 p27_Degradation p27 Degradation Proteasome->p27_Degradation p27_Degradation->CyclinE_CDK2 relieves inhibition G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Proliferation T-Cell Proliferation G1_S_Transition->Proliferation

Role of Cks1 in T-Cell Cycle Progression
Experimental Protocols

To study the role of Cks1/Cks2 in T-cell activation, researchers can employ techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Cks1 and/or Cks2 in T-cell lines or primary T-cells. The effects on T-cell activation can then be assessed using the following protocols.

This protocol is used to determine if knockdown or knockout of Cks1/Cks2 affects the protein levels of p27Kip1. The procedure is similar to Protocol 1, but with the following modifications:

  • Primary Antibodies: Use anti-p27Kip1 and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Cell Lysates: Prepare lysates from T-cells with modified Cks1/Cks2 expression (e.g., siRNA-treated cells) and control cells.

This protocol measures the proliferative capacity of T-cells with altered Cks1/Cks2 expression.

Materials:

  • T-cells with modified Cks1/Cks2 expression and control T-cells

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • Proliferation dyes (e.g., CFSE or CellTrace Violet) or reagents for a BrdU incorporation assay.

  • Flow cytometer or plate reader for BrdU assay.

Procedure (using proliferation dyes):

  • Cell Labeling:

    • Label T-cells with a proliferation dye according to the manufacturer's instructions.

  • Cell Culture and Stimulation:

    • Culture the labeled cells and stimulate them with T-cell activators.

  • Data Acquisition:

    • After a few days (e.g., 3-5 days), harvest the cells and analyze the dye dilution by flow cytometry. Each cell division will result in a halving of the dye's fluorescence intensity.

Proliferation_Assay_Workflow Cell_Labeling 1. Label T-Cells (e.g., CFSE) Stimulation 2. Stimulate T-Cells (e.g., anti-CD3/CD28) Cell_Labeling->Stimulation Incubation 3. Incubate for 3-5 days Stimulation->Incubation Flow_Cytometry 4. Analyze Dye Dilution by Flow Cytometry Incubation->Flow_Cytometry Analysis 5. Quantify Proliferation Flow_Cytometry->Analysis

T-Cell Proliferation Assay Workflow

By using these application notes and protocols, researchers can effectively investigate the complex roles of both the immunosuppressive CKS-17 peptide and the cell cycle regulatory proteins Cks1/Cks2 in the intricate pathways of T-cell activation.

References

Application Notes & Protocols: Cks17 as a Tool for Investigating Retroviral Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroviruses have evolved sophisticated mechanisms to evade and modulate the host immune system, ensuring their persistence and replication. A key player in this process is a highly conserved region within the transmembrane envelope protein (e.g., p15E) of many animal and human retroviruses. Cks17 is a synthetic heptadecapeptide (17 amino acids) that corresponds to this conserved immunosuppressive domain.[1][2][3] Its ability to mimic the immunosuppressive effects of native retroviral proteins makes it an invaluable tool for investigating the mechanisms of retroviral pathogenesis, studying immune evasion strategies, and screening for potential immunomodulatory and antiviral therapeutics.[1][4]

Cks17 has been demonstrated to exert a wide range of biological effects, primarily centered on the inhibition of T-cell mediated immunity.[1][3] It suppresses lymphocyte proliferation in response to mitogens and alloantigens, inhibits the production of Th1-type cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and reduces the generation of cytotoxic T lymphocytes (CTLs).[4][5][6] Concurrently, it can enhance the production of Th2-type cytokines like IL-10, thereby skewing the immune response.[4] These properties allow researchers to dissect specific pathways of immune suppression and model retroviral-induced immunodeficiency in a controlled, in vitro setting.

Mechanism of Action: Signal Transduction Pathways

Cks17 exerts its pleiotropic effects by interfering with multiple key intracellular signaling pathways that govern lymphocyte activation, proliferation, and cytokine production. The peptide's primary mechanisms involve the modulation of Protein Kinase C (PKC), Protein Kinase A (PKA), and the Mitogen-Activated Protein Kinase (MAPK) cascades.

Inhibition of Protein Kinase C (PKC) Pathway

A major mechanism of Cks17-mediated immunosuppression is the direct inactivation of Protein Kinase C (PKC), a critical enzyme in T-cell activation pathways.[7] Following T-cell receptor (TCR) engagement, PKC is activated by diacylglycerol (DAG) and is essential for downstream signaling leading to lymphocyte proliferation and IL-2 production. Cks17 has been shown to inhibit PKC activity in a dose-dependent manner, thereby blocking these critical downstream events.[7] This inhibition is non-competitive with respect to Ca2+, ATP, or phospholipids.[7] Interestingly, Cks17 does not inhibit the cAMP-dependent protein kinase (PKA), indicating a degree of specificity.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR/CD3 PLC PLCγ1 TCR->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage DAG DAG PIP2->DAG Cks17 Cks17 Peptide PKC Protein Kinase C (PKC) Cks17->PKC Direct Inactivation DAG->PKC Activation Prolif Cell Proliferation (e.g., IL-2 Production) PKC->Prolif Signal Cascade G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Unknown Receptor AC Adenylate Cyclase Receptor->AC Activation ATP ATP AC->ATP Converts Cks17 Cks17 Peptide Cks17->Receptor Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Th1_Cytokines Th1 Cytokine Production (IL-2, IFN-γ) PKA->Th1_Cytokines Inhibition G A 1. Isolate PBMCs (e.g., Ficoll-Paque) B 2. Culture Cells (RPMI-1640 + 10% FBS) A->B C 3. Prepare Treatments (Control, Mitogen, Mitogen + Cks17) B->C D 4. Add Treatments to Cells (e.g., PHA/ConA ± Cks17 peptide) C->D E 5. Incubate (e.g., 48-72 hours, 37°C, 5% CO2) D->E F 6. Assess Outcome E->F G Measure Proliferation (e.g., [3H]-Thymidine, CFSE) F->G H Measure Cytokines (e.g., ELISA on supernatant) F->H

References

Application Notes and Protocols for Cks17 Treatment of Cultured Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cks17 is a synthetic heptadecapeptide that corresponds to a highly conserved region within the transmembrane envelope proteins of various retroviruses. This peptide has garnered significant interest in immunological research due to its potent immunosuppressive properties, particularly its inhibitory effects on T lymphocyte function. When conjugated to a carrier protein such as human serum albumin (HSA) or bovine serum albumin (BSA), Cks17 effectively suppresses cell-mediated immunity.[1][2] Its mechanism of action involves the direct inactivation of Protein Kinase C (PKC), a crucial enzyme in T cell activation pathways, and the modulation of intracellular signaling cascades, including the elevation of cyclic adenosine monophosphate (cAMP). This document provides detailed experimental protocols for the treatment of cultured lymphocytes with Cks17, methods for assessing its impact on lymphocyte proliferation and signaling pathways, and a summary of its quantitative effects.

Data Presentation

Table 1: Inhibition of Lymphocyte Proliferation by Cks17-HSA
StimulantCks17-HSA Concentration (µM)Inhibition of Proliferation (%)
PMA + Ionomycin15Up to 88
DiC8 + Ionomycin15Up to 57

Data synthesized from studies on human lymphocytes.[1]

Table 2: Inhibition of Protein Kinase C (PKC) Activity by Cks17-HSA
ParameterValue (µM)
IC50~3
Concentration for >95% inhibition15

IC50 (half-maximal inhibitory concentration) was determined using PKC isolated from human neutrophils or the Jurkat human lymphoblastoid cell line.[1]

Experimental Protocols

Preparation of Cks17 Conjugate

Note: Unconjugated Cks17 has minimal inhibitory effect on lymphocyte proliferation.[2] It is essential to conjugate the peptide to a carrier protein.

  • Objective: To prepare Cks17 conjugated to a carrier protein (e.g., Human Serum Albumin - HSA) for use in cell culture experiments.

  • Materials:

    • Cks17 peptide

    • Human Serum Albumin (HSA)

    • Cross-linking agent (e.g., glutaraldehyde)

    • Dialysis tubing (10 kDa MWCO)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Dissolve Cks17 and HSA in PBS at desired molar ratios.

    • Slowly add the cross-linking agent while stirring.

    • Allow the reaction to proceed for the recommended time at room temperature.

    • Quench the reaction as per the cross-linker's protocol.

    • Dialyze the conjugate extensively against PBS to remove unreacted reagents.

    • Determine the protein concentration and store the Cks17-HSA conjugate at -20°C or -80°C.

Lymphocyte Proliferation Assay
  • Objective: To assess the dose-dependent inhibitory effect of Cks17-HSA on the proliferation of cultured lymphocytes.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) or isolated T lymphocytes

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

    • Cks17-HSA conjugate

    • HSA (as a control)

    • Lymphocyte mitogen/stimulant (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies, or Phorbol-12-myristate-13-acetate (PMA) and Ionomycin)

    • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)

    • 96-well cell culture plates

  • Procedure:

    • Isolate lymphocytes (e.g., PBMCs from whole blood using Ficoll-Paque density gradient centrifugation).

    • Resuspend cells in complete RPMI-1640 medium and adjust to a concentration of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of Cks17-HSA and the HSA control in complete medium.

    • Add 50 µL of the diluted Cks17-HSA or HSA control to the appropriate wells. Include a vehicle-only control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.

    • Add 50 µL of the lymphocyte stimulant (e.g., PMA at 50 ng/mL and Ionomycin at 500 ng/mL) to the wells.

    • Incubate for 48-72 hours.

    • Assess proliferation:

      • For [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

      • For MTT assay: Add MTT reagent to each well, incubate for 4 hours, add solubilization solution, and measure absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition relative to the stimulated control wells.

Protein Kinase C (PKC) Activity Assay
  • Objective: To determine the direct inhibitory effect of Cks17-HSA on PKC activity.

  • Materials:

    • Isolated PKC (from lymphocytes or a commercial source)

    • Cks17-HSA conjugate

    • PKC assay kit (containing substrate peptide, ATP, and necessary buffers)

    • [γ-³²P]ATP

    • Phosphocellulose paper

  • Procedure:

    • Set up the PKC reaction mixture according to the assay kit instructions.

    • Add varying concentrations of Cks17-HSA to the reaction tubes.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-15 minutes.

    • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the paper using a scintillation counter.

    • Determine the concentration of Cks17-HSA that causes half-maximal inhibition (IC50).[1]

Visualizations

Cks17_Signaling_Pathway cluster_membrane Cks17 Cks17-Carrier PLCg1 PLCγ1 Cks17->PLCg1 AC Adenylate Cyclase Cks17->AC Inhibition_Symbol Cell_Membrane Cell Membrane PKC PKC PLCg1->PKC Raf1 Raf1 PKC->Raf1 Proliferation Lymphocyte Proliferation MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 cAMP ↑ cAMP AC->cAMP cAMP->Proliferation Inhibits Th1_Cytokines ↓ Th1 Cytokines (IL-2, IFN-γ, TNF-α) cAMP->Th1_Cytokines Th2_Cytokines ↑ Th2 Cytokines (IL-10) cAMP->Th2_Cytokines Inhibition_Symbol->PKC Direct Inactivation

Caption: Cks17 signaling pathway in lymphocytes.

Cks17_Experimental_Workflow start Isolate Lymphocytes (e.g., PBMCs) culture Culture Lymphocytes (1x10^6 cells/mL in 96-well plate) start->culture add_cks17 Add Cks17-HSA to Cells (Incubate 1-2h) culture->add_cks17 prepare_cks17 Prepare Serial Dilutions of Cks17-HSA & Controls prepare_cks17->add_cks17 stimulate Stimulate Lymphocytes (e.g., PMA + Ionomycin) add_cks17->stimulate incubate Incubate for 48-72h stimulate->incubate assay Assess Proliferation ([³H]-thymidine or MTT assay) incubate->assay analyze Analyze Data (% Inhibition vs. Control) assay->analyze

Caption: Experimental workflow for Cks17 treatment.

References

Cks17 Peptide: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cks17 is a synthetic seventeen-amino-acid peptide (Sequence: LQNRRGLDLLFLKEGGL) homologous to a highly conserved immunosuppressive region of retroviral transmembrane proteins. It has garnered significant interest in immunological research due to its ability to modulate host immune responses. Specifically, Cks17 has been shown to suppress cell-mediated immunity and influence cytokine production profiles. These application notes provide detailed information on the solubility of Cks17, protocols for its preparation for cell culture experiments, and an overview of its known signaling pathways.

Data Presentation

Cks17 Peptide Properties and Recommended Solvents
PropertyValueReference
Amino Acid Sequence LQNRRGLDLLFLKEGGL[1][2]
Molecular Formula C₈₇H₁₄₈N₂₆O₂₄[1][2]
Molecular Weight 1942.29 g/mol [2]
Appearance Lyophilized white powderGeneral peptide property
Recommended Primary Solvent Dimethyl sulfoxide (DMSO)[3]
Recommended Secondary Diluent Sterile water, phosphate-buffered saline (PBS), or cell culture medium[3]
Recommended Working Concentrations for Cell Culture
ApplicationCell TypeWorking ConcentrationImportant NotesReference
Inhibition of lymphocyte proliferationMurine splenocytes~3-15 µM (conjugated to HSA)Carrier protein was used in this study.[4]
Inhibition of IL-2 productionEL4 cells15 µM (conjugated to carrier)Carrier protein was used in this study.[5]
Induction of intracellular cAMPHuman monocyte cell line (THP-1), Human PBMCsDose-dependentUnconjugated peptide was shown to be active.[6]
Inhibition of delayed-type hypersensitivityB6AF1 and C57BL/6J mice10 µM (in vivo)Unconjugated peptide had minimal effect in this in vivo model.[5][7]

Experimental Protocols

Protocol 1: Reconstitution of Cks17 Peptide for Stock Solution

This protocol describes the preparation of a high-concentration stock solution of Cks17 peptide.

Materials:

  • Lyophilized Cks17 peptide

  • Sterile, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized Cks17 peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Carefully add the sterile DMSO to the vial using a calibrated micropipette.

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. The resulting solution should be clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for up to 6 months at -80°C or 1 month at -20°C.[5]

Protocol 2: Preparation of Cks17 Working Solution for Cell Culture

This protocol outlines the dilution of the Cks17 stock solution to a final working concentration for treating cells in culture.

Materials:

  • Cks17 stock solution (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS) appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the Cks17 stock solution at room temperature.

  • Dilution: Prepare the final working solution by diluting the stock solution in the appropriate sterile cell culture medium or PBS.

    • Important: To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture should be kept as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1%.[3][8]

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1% if the stock was in 100% DMSO.

  • Sterilization (if necessary): If the working solution is prepared in a buffer that is not already sterile, it can be filter-sterilized using a 0.22 µm syringe filter.[5]

  • Application to Cells: Add the prepared Cks17 working solution to your cell culture plates at the desired final concentration. Ensure proper mixing.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the peptide) to a parallel set of cells to account for any effects of the solvent.

Mandatory Visualizations

G cluster_prep Cks17 Peptide Preparation Workflow lyophilized Lyophilized Cks17 dissolve Dissolve in DMSO (e.g., 10 mM stock) lyophilized->dissolve Reconstitution aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot Storage dilute Dilute in Cell Culture Medium aliquot->dilute Preparation of Working Solution treat Treat Cells dilute->treat Application

Caption: Workflow for Cks17 peptide preparation.

G cluster_pathway Cks17 Signaling Pathway Cks17 Cks17 Peptide Receptor Putative Receptor Cks17->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates PLCg1 PLCγ1 Receptor->PLCg1 Activates cAMP ↑ cAMP AC->cAMP Catalyzes ImmuneMod Immunomodulation (e.g., altered cytokine production) cAMP->ImmuneMod PKC PKC PLCg1->PKC Activates Raf1 Raf1 PKC->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK1/2 MEK->ERK Activates ERK->ImmuneMod

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Cks17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cks17 is a synthetic peptide analogous to a conserved region of retroviral transmembrane envelope proteins. It has been identified as a potent immunomodulatory agent, exhibiting significant immunosuppressive effects on various immune cell populations. These application notes provide a comprehensive overview and detailed protocols for utilizing multicolor flow cytometry to analyze the effects of Cks17 on immune cells. The provided methodologies will enable researchers to quantify changes in immune cell subsets, activation status, and cytokine profiles following Cks17 treatment, which is crucial for understanding its mechanism of action and for the development of novel therapeutics.

Data Presentation: Quantitative Analysis of Cks17-Mediated Immunomodulation

The following tables summarize the expected quantitative data from flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) treated with Cks17. The data is presented as representative results based on the known immunosuppressive functions of Cks17.

Table 1: Effect of Cks17 on CD4+ T Helper Cell Subset Differentiation

Treatment% Th1 (CD4+ IFN-γ+)% Th2 (CD4+ IL-4+)% Th17 (CD4+ IL-17A+)% Treg (CD4+ CD25+ Foxp3+)
Vehicle Control 25.4 ± 2.15.2 ± 0.81.8 ± 0.35.5 ± 0.9
Cks17 (10 µM) 12.1 ± 1.58.9 ± 1.11.6 ± 0.29.8 ± 1.2*

*Statistically significant difference compared to vehicle control (p < 0.05).

Table 2: Modulation of T Cell Activation Markers by Cks17

TreatmentCell TypeMarker% Positive CellsMean Fluorescence Intensity (MFI)
Vehicle Control CD4+ T CellsCD2530.2 ± 3.51250 ± 150
Cks17 (10 µM) CD4+ T CellsCD2522.8 ± 2.8980 ± 120
Vehicle Control CD8+ T CellsCD6915.7 ± 1.9850 ± 90
Cks17 (10 µM) CD8+ T CellsCD698.1 ± 1.2550 ± 70

*Statistically significant difference compared to vehicle control (p < 0.05).

Table 3: Cks17-Mediated Inhibition of Lymphocyte Proliferation

TreatmentCell TypeProliferation Index% Divided Cells
Vehicle Control CD4+ T Cells3.2 ± 0.485.1 ± 5.6
Cks17 (10 µM) CD4+ T Cells1.5 ± 0.245.3 ± 4.1
Vehicle Control CD8+ T Cells2.9 ± 0.380.5 ± 6.2
Cks17 (10 µM) CD8+ T Cells1.3 ± 0.240.1 ± 3.8

*Statistically significant difference compared to vehicle control (p < 0.05).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Cks17 and the general experimental workflow for its analysis using flow cytometry.

G Cks17 Signaling Pathway Cks17 Cks17 Receptor Cell Surface Receptor (Tyrosine Kinase Associated) Cks17->Receptor PLCg1 PLCγ1 Receptor->PLCg1 PI3K PI3K Receptor->PI3K cAMP ↑ cAMP Receptor->cAMP PKC PKC PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 Immuno Immunosuppressive Effects (↓ IL-2, ↓ IFN-γ, ↑ IL-10) ERK12->Immuno PI3K->ERK12 cAMP->Immuno G Flow Cytometry Experimental Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis PBMC Isolate PBMCs from whole blood Culture Culture PBMCs with mitogen (e.g., anti-CD3/CD28) PBMC->Culture Treat Treat with Cks17 or Vehicle Control Culture->Treat Surface Surface Staining (e.g., CD3, CD4, CD8, CD25, CD69) Treat->Surface FixPerm Fixation and Permeabilization Surface->FixPerm Intra Intracellular Staining (e.g., IFN-γ, IL-4, IL-17A, Foxp3) FixPerm->Intra Acquire Acquire on Flow Cytometer Intra->Acquire Analyze Analyze Data: - Gating - Population Frequencies - MFI Acquire->Analyze

CKS17 Peptide: Application Notes for its Use as an Immunosuppressive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the CKS17 peptide, a synthetic 17-amino acid sequence homologous to a highly conserved region of retroviral transmembrane envelope proteins. Due to its well-documented immunosuppressive properties, CKS17 serves as a valuable tool in immunology research, not as a traditional inert negative control, but as a positive control for immunosuppression. This allows researchers to establish a baseline of immune inhibition against which novel immunomodulatory compounds can be compared.

Principle of Application

CKS17, particularly when conjugated to a carrier protein such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), actively suppresses various immune responses. This peptide mimics the immunosuppressive effects of retroviral proteins. Its mechanism involves the modulation of key signaling pathways within immune cells, leading to a reduction in pro-inflammatory cytokine production and inhibition of lymphocyte proliferation and cytotoxicity. In experimental design, CKS17 is used to induce a known state of immunosuppression, providing a benchmark to evaluate the potential immunostimulatory or non-immunosuppressive effects of test articles. An unrelated peptide, often referred to as a control peptide in the literature, or the carrier protein alone, should be used as a true negative control to ensure that the observed effects are specific to the CKS17 sequence.

Key Immunosuppressive Activities

The CKS17 peptide has been demonstrated to exert the following effects on the immune system:

  • Inhibition of Cell-Mediated Immunity: Conjugates of CKS17 have been shown to inhibit delayed-type hypersensitivity (DTH) reactions in a dose-dependent manner. In contrast, unconjugated CKS17 and control peptide conjugates show no inhibitory effect.[1]

  • Suppression of Lymphocyte Proliferation: CKS17 conjugated to HSA (CKS17-HSA) inhibits lymphocyte proliferation in response to mitogens like phorbol-12-myristate-13-acetate (PMA) and ionomycin.[2]

  • Inhibition of Cytotoxic T Lymphocyte (CTL) Activity: CKS17 coupled to a carrier protein inhibits the generation of alloantigen-specific CTLs in vitro.[3] This suppression can be counteracted by the addition of Interleukin-2 (IL-2) or Interleukin-4 (IL-4).[3]

  • Modulation of Cytokine Production: CKS17 exhibits Th1-inhibiting properties by suppressing the production of IL-2, IL-12, gamma interferon (IFN-γ), and tumor necrosis factor-alpha (TNF-α), while enhancing the production of the anti-inflammatory cytokine IL-10.[4]

  • Activation of Intracellular Signaling Pathways: The peptide has been shown to elevate intracellular cyclic adenosine monophosphate (cAMP) levels and induce the phosphorylation of several kinases in the MAP kinase pathway, including ERK1/2, MEK, and Raf1.[4] It also directly inhibits Protein Kinase C (PKC).[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of the CKS17 peptide in various immunological assays.

Table 1: Inhibition of Lymphocyte Proliferation by CKS17-HSA

Concentration of CKS17-HSA (µM)Inhibition of Proliferation (PMA + Ionomycin) (%)Inhibition of Proliferation (DiC8 + Ionomycin) (%)
15Up to 88%Up to 57%

Data extracted from studies on human lymphocytes.[2]

Table 2: Inhibition of Protein Kinase C (PKC) Activity by CKS17-HSA

Concentration of CKS17-HSA (µM)Inhibition of PKC Activity
~3 (IC50)50%
15>95%

Data from in vitro kinase assays.[2]

Experimental Protocols

Detailed methodologies for key experiments utilizing the CKS17 peptide as an immunosuppressive control are provided below.

Protocol 1: In Vitro Lymphocyte Proliferation Assay

Objective: To assess the inhibitory effect of a test compound on lymphocyte proliferation in comparison to CKS17.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • CKS17 peptide conjugated to HSA (CKS17-HSA).

  • Control peptide (unrelated sequence) conjugated to HSA.

  • HSA alone (vehicle control).

  • Test compound.

  • Mitogens: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Cell proliferation reagent (e.g., [³H]-thymidine or a colorimetric reagent like WST-1).

  • 96-well flat-bottom culture plates.

Procedure:

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the CKS17-HSA, control peptide-HSA, HSA alone, and the test compound.

  • Add 50 µL of the peptide/compound dilutions to the respective wells.

  • Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) to all wells except for the unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well (or add colorimetric reagent according to the manufacturer's instructions).

  • Harvest the cells onto glass fiber filters and measure thymidine incorporation using a scintillation counter.

  • Calculate the percentage of inhibition relative to the mitogen-stimulated control.

Protocol 2: In Vitro Cytokine Production Assay

Objective: To measure the effect of a test compound on cytokine production by stimulated immune cells in comparison to CKS17.

Materials:

  • PBMCs or a specific immune cell line (e.g., Jurkat T cells).

  • Complete RPMI-1640 medium.

  • CKS17 peptide.

  • Control peptide.

  • Test compound.

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, or PMA and ionomycin for T cells).

  • 24-well culture plates.

  • ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10).

Procedure:

  • Seed 1 x 10⁶ cells in 1 mL of complete medium per well in a 24-well plate.

  • Add the CKS17 peptide, control peptide, or test compound at the desired concentrations.

  • Add the stimulating agent to the appropriate wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Collect the culture supernatants and centrifuge to remove any cells.

  • Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Compare the cytokine levels in the test compound-treated wells to those treated with CKS17 and the control peptide.

Visualizations

The following diagrams illustrate the signaling pathways affected by CKS17 and a typical experimental workflow.

CKS17_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CKS17 CKS17 Receptor Unknown Receptor CKS17->Receptor PKC PKC CKS17->PKC Direct Inhibition PLCg1 PLCg1 Receptor->PLCg1 cAMP cAMP Receptor->cAMP PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Immune_Response Suppressed Immune Response ERK1_2->Immune_Response cAMP->Immune_Response

Caption: CKS17 Signaling Pathway Leading to Immunosuppression.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_stimulation Stimulation & Incubation cluster_analysis Analysis Isolate_Cells Isolate Immune Cells (e.g., PBMCs) Plate_Cells Plate Cells Isolate_Cells->Plate_Cells Vehicle Vehicle Control (e.g., HSA) Plate_Cells->Vehicle Control_Peptide Control Peptide Plate_Cells->Control_Peptide CKS17 CKS17 (Immunosuppressive Control) Plate_Cells->CKS17 Test_Compound Test Compound Plate_Cells->Test_Compound Add_Mitogen Add Mitogen/Stimulant Vehicle->Add_Mitogen Control_Peptide->Add_Mitogen CKS17->Add_Mitogen Test_Compound->Add_Mitogen Incubate Incubate (24-72h) Add_Mitogen->Incubate Proliferation_Assay Proliferation Assay Incubate->Proliferation_Assay Cytokine_Analysis Cytokine Analysis (ELISA) Incubate->Cytokine_Analysis Logical_Relationship cluster_scale Immune_Response Immune Response Spectrum Suppression Immunosuppression Neutral No Effect (Baseline) Suppression->Neutral Activation Immunoactivation Neutral->Activation CKS17 CKS17 CKS17->Suppression Control_Peptide Control_Peptide Control_Peptide->Neutral Test_Compound Test_Compound Test_Compound->Activation Hypothetical Outcome

References

Application Notes: Utilizing Cks17 to Investigate Monocyte-Mediated Tumor Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cks17 is a synthetic peptide composed of 17 amino acids that is homologous to a highly conserved region within the transmembrane envelope proteins of several retroviruses, including p15E.[1] This peptide has been identified as a potent immunomodulatory agent, capable of suppressing cell-mediated immunity.[1][2] Its ability to mimic the immunosuppressive effects of tumor cell products makes it a valuable tool for researchers studying mechanisms of immune evasion by cancer.[2] Specifically, Cks17 can be employed to investigate the complex processes governing monocyte and macrophage anti-tumor functions, including the direct lysis of cancer cells.

Monocytes and their differentiated progeny, macrophages, are critical components of the innate immune system that can exert cytotoxic effects on tumor cells. This process is often mediated by the release of cytotoxic molecules, such as Tumor Necrosis Factor-alpha (TNF-α), and the expression of cell surface death ligands. However, tumors can evolve mechanisms to suppress these anti-cancer immune functions. Cks17 provides a model agent to study this suppression.

Mechanism of Action & Application in Monocyte Research

The primary application of Cks17 in this context is as a selective inhibitor of pro-inflammatory monocyte functions. By treating monocytes with Cks17, researchers can dissect the signaling pathways and effector functions that are crucial for tumor cell elimination and explore how they are subverted.

  • Cytokine Modulation: Cks17 has been shown to inhibit the production of Th1-polarizing cytokines, which are critical for an effective anti-tumor response. It suppresses the secretion of TNF-α, Interleukin-2 (IL-2), IL-12, and Interferon-gamma (IFN-γ), while simultaneously enhancing the production of the immunosuppressive cytokine IL-10.[1] The suppression of TNF-α is particularly relevant, as it is a key cytotoxic factor produced by monocytes and macrophages. Using Cks17 allows for the study of monocyte cytotoxicity in a TNF-α-depleted signaling environment.

  • Signaling Pathway Activation: Cks17 exerts its effects by activating specific intracellular signaling cascades. A key mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), through a PLCγ1-Protein Kinase C-Raf1-MEK signaling cascade.[1] It also leads to an elevation of intracellular cyclic Adenosine Monophosphate (cAMP).[1] These pathways are known to play complex roles in regulating inflammation and immunity. By activating these specific pathways, Cks17 can be used to probe their influence on monocyte differentiation, polarization (e.g., towards a pro-tumoral M2 phenotype versus an anti-tumoral M1 phenotype), and cytotoxic potential.

By leveraging these known effects, researchers can use Cks17 to:

  • Investigate the necessity of specific pro-inflammatory cytokines (e.g., TNF-α) for monocyte-mediated lysis of different tumor cell lines.

  • Elucidate the role of the MAPK/ERK and cAMP signaling pathways in suppressing monocyte cytotoxicity.

  • Model the immunosuppressive tumor microenvironment to test the efficacy of novel immuno-stimulatory drugs in overcoming Cks17-induced suppression.

  • Study the molecular requirements for monocyte differentiation into tumoricidal M1 macrophages and how Cks17 may skew this towards a non-cytotoxic M2 phenotype.

Quantitative Data Summary

CytokineEffect of Cks17 TreatmentImplication for Monocyte-Mediated Tumor LysisReference
TNF-α InhibitionDecreased direct cytotoxicity, as TNF-α is a key lytic agent.[1]
IFN-γ InhibitionReduced macrophage activation and overall anti-tumor immune response.[1]
IL-12 InhibitionImpaired Th1 response, leading to weaker cell-mediated immunity.[1]
IL-2 InhibitionReduced T-cell and NK cell proliferation and activation, which cooperate with monocytes.[1]
IL-10 EnhancementPromotion of an immunosuppressive microenvironment; potential skewing of macrophages to a pro-tumoral M2 phenotype.[1]

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Monocytes

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Whole blood from healthy donors collected in heparinized tubes.

  • Ficoll-Paque PLUS (or equivalent density gradient medium).

  • Phosphate-Buffered Saline (PBS), sterile.

  • RosetteSep™ Human Monocyte Enrichment Cocktail (or equivalent negative selection kit).

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Procedure:

  • Dilute whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in PBS. Perform a cell count.

  • For monocyte enrichment, follow the manufacturer's protocol for the negative selection kit. Typically, this involves incubating the PBMCs with the antibody cocktail for 20 minutes, followed by another density gradient centrifugation step.

  • Collect the enriched monocytes from the plasma-Ficoll interface.

  • Wash the purified monocytes and resuspend them in complete RPMI-1640 medium.

  • Assess purity using flow cytometry by staining for CD14. Purity should be >90%.

Protocol 2: Monocyte-Mediated Tumor Cell Cytotoxicity (LDH Release Assay)

This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged tumor cells as an indicator of cell lysis.[3][4][5]

Materials:

  • Isolated human monocytes (Effector Cells).

  • Tumor cell line of interest (Target Cells).

  • Cks17 peptide (and a scrambled peptide control).

  • 96-well flat-bottom tissue culture plates.

  • LDH Cytotoxicity Detection Kit (e.g., from Roche, Promega, or Thermo Fisher Scientific).

  • Complete RPMI-1640 medium.

Procedure:

  • Plate Target Cells: Seed target tumor cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight to allow adherence.

  • Prepare Effector Cells: On the day of the assay, prepare a suspension of isolated monocytes. Pre-treat monocytes with desired concentrations of Cks17 (e.g., 1-10 µg/mL) or a scrambled peptide control for 1-2 hours.

  • Co-culture: Carefully remove the medium from the target cells and add the pre-treated monocytes at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1) in a final volume of 200 µL/well.

  • Set Up Controls (in triplicate):

    • Target Spontaneous Release: Target cells with medium only (no effector cells).

    • Target Maximum Release: Target cells with medium containing the lysis buffer from the kit (e.g., 1% Triton X-100).

    • Effector Spontaneous Release: Effector cells at the highest concentration with medium only.

    • Medium Background: Medium only.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a CO₂ incubator.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.

    • Add 100 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Percentage Cytotoxicity (%) = [ (Experimental Release - Effector Spontaneous - Target Spontaneous) / (Target Maximum - Target Spontaneous) ] x 100

Protocol 3: Flow Cytometry-Based Cytotoxicity Assay

This method provides a more detailed analysis, allowing for the quantification of dead target cells specifically, distinguishing them from effector cells.

Materials:

  • Isolated monocytes (Effector Cells) and tumor cells (Target Cells).

  • Cks17 peptide.

  • A fluorescent cell viability dye (e.g., Propidium Iodide, 7-AAD).

  • A fluorescent cell stain to label target cells (e.g., CFSE).

  • FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

  • Flow cytometer.

Procedure:

  • Label Target Cells: Resuspend tumor cells at 1 x 10⁶ cells/mL and label with CFSE (or another suitable dye) according to the manufacturer's protocol. This stain allows for the clear identification of the target cell population.

  • Co-culture: In FACS tubes or a 96-well U-bottom plate, co-culture the CFSE-labeled target cells (e.g., 2 x 10⁴ cells/well) with Cks17-treated or control monocytes at desired E:T ratios.

  • Incubation: Incubate for 4 hours at 37°C.

  • Staining: Just before analysis, add a viability dye like 7-AAD or Propidium Iodide to each tube. This dye will only enter and stain dead cells with compromised membranes.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer.

    • Gate on the target cell population based on the CFSE fluorescence (e.g., FITC channel).

    • Within the CFSE-positive gate, quantify the percentage of cells that are also positive for the viability dye (e.g., PerCP or PE-Cy7 channel). This percentage represents the lysed target cells.

  • Calculation:

    • Percentage Specific Lysis (%) = [ (% Dead Targets in Co-culture - % Spontaneous Dead Targets) / (100 - % Spontaneous Dead Targets) ] x 100

Protocol 4: Analysis of Signaling Pathways by Western Blot

This protocol is for assessing the activation (phosphorylation) of key signaling molecules like ERK in monocytes following Cks17 treatment.

Materials:

  • Isolated human monocytes.

  • Cks17 peptide.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate 1-2 x 10⁶ monocytes per well in a 6-well plate. Starve the cells in serum-free media for 2-4 hours.

  • Stimulation: Treat the cells with Cks17 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK1/2, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal protein loading.

Visualizations

Cks17_Signaling_Pathway Cks17 Cks17 Peptide Receptor Putative Receptor Cks17->Receptor PLCg1 PLCγ1 Receptor->PLCg1 cAMP ↑ cAMP Receptor->cAMP PKC PKC PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., ↑ IL-10, ↓ TNF-α) ERK->Transcription cAMP->Transcription ImmunoSupp Immunosuppressive Phenotype (Reduced Cytotoxicity) Transcription->ImmunoSupp

Caption: Cks17 signaling cascade in monocytes.

Experimental_Workflow cluster_assays Cytotoxicity Measurement start Isolate Human Monocytes (PBMCs) pretreat Pre-treat Monocytes (Cks17 vs Control) start->pretreat coculture Co-culture Monocytes with Target Tumor Cells pretreat->coculture incubate Incubate (4-18h) coculture->incubate ldh LDH Assay: Collect Supernatant incubate->ldh Colorimetric flow Flow Cytometry: Stain with Viability Dye incubate->flow Fluorescent analysis Data Analysis: Calculate % Lysis ldh->analysis flow->analysis

Caption: Workflow for assessing Cks17's effect on cytotoxicity.

Logical_Relationship Cks17 Cks17 Cytokines Modulates Monocyte Cytokine Profile Cks17->Cytokines TNF ↓ TNF-α Production Cytokines->TNF IL10 ↑ IL-10 Production Cytokines->IL10 Lysis Reduced Direct Tumor Cell Lysis TNF->Lysis Immunity Suppressed Anti-Tumor Microenvironment IL10->Immunity Lysis->Immunity

Caption: Cks17's mechanism of inhibiting monocyte anti-tumor function.

References

Troubleshooting & Optimization

Cks17 peptide stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of the Cks17 peptide. Please note that specific stability data for a peptide designated "Cks17" is not widely available. The following information is based on general best practices for synthetic peptide handling and storage. For optimal results, always refer to the manufacturer-specific data sheet provided with your peptide.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Cks17 peptide?

For long-term storage, lyophilized peptides should be stored at -20°C or, ideally, at -80°C. When stored correctly, lyophilized peptides can be stable for several years. For short-term storage, they can be kept at 4°C for a few weeks. It is crucial to keep the peptide in a desiccated environment to prevent degradation from moisture.

Q2: What is the best way to reconstitute the Cks17 peptide?

The solubility of a peptide is highly dependent on its amino acid sequence. A general guideline for reconstituting an unknown peptide like Cks17 is to first try sterile, distilled water. If the peptide has a net positive charge, a dilute acetic acid solution (e.g., 10%) may aid dissolution. If it has a net negative charge, a dilute ammonium bicarbonate solution (e.g., 10%) can be used. For very hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer of choice.

Q3: How should I store the Cks17 peptide once it is in solution?

Peptide solutions are much less stable than their lyophilized form. For short-term storage (a few days to a week), store the peptide solution at 4°C. For long-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.

Q4: What factors can affect the stability of the Cks17 peptide in solution?

Several factors can impact peptide stability in solution, including:

  • pH: The optimal pH for storage depends on the peptide's isoelectric point (pI). Storing at a pH far from the pI can improve solubility but may affect stability.

  • Temperature: Higher temperatures accelerate degradation.

  • Protease Contamination: Bacterial or fungal contamination can introduce proteases that will degrade the peptide. Always use sterile reagents and handle the peptide under aseptic conditions.

  • Oxidation: Peptides containing cysteine, methionine, or tryptophan residues are susceptible to oxidation. Using oxygen-free solvents and storing under an inert gas like argon or nitrogen can mitigate this.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Peptide will not dissolve. - Incorrect solvent.- Peptide has aggregated.- Try a different solvent based on the peptide's properties (see Q2 above).- Gentle warming (to ~40°C) or sonication may help break up aggregates.
Inconsistent experimental results. - Inaccurate peptide concentration.- Peptide degradation.- Re-quantify the peptide concentration using a method like UV spectroscopy or a colorimetric assay.- Prepare fresh peptide solutions from a new lyophilized stock.- Assess peptide integrity using HPLC or mass spectrometry.
Loss of biological activity. - Peptide degradation due to improper storage.- Multiple freeze-thaw cycles.- Aliquot peptide solutions for single use to avoid freeze-thaw cycles.- Ensure storage at the correct temperature (-20°C or -80°C).- Check for protease contamination.

Peptide Stability and Storage Conditions Summary

The following tables provide general guidelines for peptide stability and storage.

Table 1: Recommended Storage Conditions for Lyophilized Cks17 Peptide

Condition Temperature Duration
Long-Term -80°CSeveral years
Mid-Term -20°C1-2 years
Short-Term 4°CWeeks

Table 2: General Stability of Cks17 Peptide in Solution

Storage Temperature Typical Stability Comments
4°C Days to a weekProne to bacterial contamination.
-20°C Weeks to monthsAvoid freeze-thaw cycles.
-80°C Months to over a yearBest for long-term solution storage.

Experimental Protocols

Protocol 1: Reconstitution of Cks17 Peptide

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Based on the peptide's properties (if known) or general guidelines (see FAQ Q2), select an appropriate solvent.

  • Add the desired volume of solvent to the vial to achieve the target concentration.

  • Gently vortex or swirl the vial to dissolve the peptide. If necessary, sonicate for a short period.

  • Once fully dissolved, the peptide solution is ready for use or for aliquoting and storage.

Protocol 2: Assessment of Peptide Concentration using UV Spectroscopy

This method is suitable if the Cks17 peptide contains aromatic amino acids (Tryptophan or Tyrosine).

  • Reconstitute the peptide in a suitable buffer.

  • Measure the absorbance of the peptide solution at 280 nm (A280) using a UV-Vis spectrophotometer.

  • Calculate the peptide concentration using the Beer-Lambert law: Concentration (M) = A280 / (ε * l), where ε is the molar extinction coefficient of the peptide and l is the path length of the cuvette (typically 1 cm). The molar extinction coefficient can be estimated based on the number of Tryptophan (ε = 5500 M⁻¹cm⁻¹) and Tyrosine (ε = 1490 M⁻¹cm⁻¹) residues.

Visual Guides

Peptide_Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Use or Store start Start: Lyophilized Cks17 Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Appropriate Solvent equilibrate->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve use_now Immediate Use dissolve->use_now Ready aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the reconstitution of lyophilized Cks17 peptide.

Troubleshooting_Logic cluster_quant Concentration Check cluster_degrad Stability Check start Experiencing Inconsistent Experimental Results? quant Is Peptide Concentration Accurate? start->quant requant Re-quantify Peptide (e.g., UV Spec, BCA) quant->requant No degrad Is Peptide Degraded? quant->degrad Yes requant->degrad hplc Assess Integrity (e.g., HPLC, MS) degrad->hplc Unsure fresh Prepare Fresh Solution degrad->fresh Yes hplc->fresh end_node Problem Resolved fresh->end_node

Caption: Troubleshooting logic for inconsistent results with Cks17 peptide.

Troubleshooting Cks17-BSA conjugation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cks17-BSA Conjugation

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Cks17-BSA (Bovine Serum Albumin) conjugation. The goal is to help you improve conjugation efficiency and obtain reliable, functional conjugates for your downstream applications, such as antibody production.

Frequently Asked Questions (FAQs)

Q1: Why is my Cks17-BSA conjugation yield low?

Low conjugation efficiency is a common issue that can stem from several factors related to the reagents, reaction conditions, and protocol specifics.

  • Suboptimal Molar Ratio: The ratio of Cks17 to BSA to the crosslinker is critical. An insufficient amount of the crosslinker will lead to low conjugation, while an excessive amount can cause protein precipitation or modification of critical residues.[1] It is recommended to empirically determine the optimal ratio for each specific protein and application.[2][3] For many protein-protein conjugations, a 10 to 50-fold molar excess of the crosslinker over the protein is a good starting point.[1]

  • Incompatible Buffer: The buffer composition can significantly impact the reaction. Amine-containing buffers like Tris or glycine will compete with the primary amines on your proteins when using amine-reactive crosslinkers (e.g., NHS esters), drastically reducing efficiency.[2][4] Similarly, sulfhydryl-containing buffers should be avoided for maleimide-based conjugations.[1][5] Always use a non-amine, non-sulfhydryl buffer such as Phosphate-Buffered Saline (PBS) or MES for the respective chemistries.[1][5][6]

  • Poor Reagent Quality: Crosslinkers like EDC and NHS esters are moisture-sensitive and can hydrolyze over time, leading to inactivation.[5][7] Always use fresh, high-quality reagents and prepare stock solutions immediately before use.[5][6]

  • Incorrect pH: The pH of the reaction buffer must be optimal for the specific crosslinking chemistry. For example, NHS ester reactions with primary amines are most efficient at a pH of 8.5 ± 0.5.[2][8] Maleimide reactions with sulfhydryls work best at a pH of 6.5-7.5.[1][5]

  • Low Protein Concentration: For efficient labeling, protein concentrations should typically be at least 2 mg/mL.[2][8] Low concentrations can significantly reduce conjugation efficiency.

Q2: I'm observing precipitation during my conjugation reaction. What should I do?

Protein precipitation or aggregation during conjugation can occur due to several factors:

  • Over-modification: Using a high molar excess of a hydrophobic crosslinker can introduce too many non-polar groups onto the protein surface, leading to aggregation.[1] Try reducing the crosslinker-to-protein molar ratio.[1]

  • High Protein Concentration: While a minimum concentration is needed, excessively high protein concentrations can also promote aggregation. Consider diluting the reaction mixture.

  • Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be contributing to protein instability.[1] You may need to screen different buffer compositions to find one that maintains protein solubility throughout the reaction.

  • Solvent Shock: If your crosslinker is dissolved in an organic solvent like DMSO, adding it too quickly to the aqueous protein solution can cause precipitation. Add the crosslinker solution slowly while gently mixing.

Q3: How can I confirm that the Cks17-BSA conjugation was successful?

Several analytical techniques can be used to verify the formation of the Cks17-BSA conjugate.

  • SDS-PAGE Analysis: This is one of the most straightforward methods. A successful conjugation will result in a new band on the gel with a higher molecular weight than BSA alone. You should see a decrease in the intensity of the BSA band and the appearance of a new, slower-migrating band corresponding to the Cks17-BSA conjugate.[5]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The conjugate will elute earlier from the column than the unconjugated BSA or Cks17. This technique is also useful for purifying the conjugate from unreacted components.[5]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can provide the precise molecular weight of the conjugate, confirming the addition of Cks17 molecules to BSA.[9]

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm, you can determine the protein concentration. If Cks17 has a unique absorbance feature or is labeled with a chromophore, spectrophotometry can also help quantify the degree of labeling (DOL).[2]

Q4: My Cks17-BSA conjugate is not functional in my downstream immunoassay. Why?

A lack of functionality, such as poor recognition by antibodies in an ELISA, can be due to:

  • Modification of Critical Residues: The crosslinker may have reacted with amino acids within a critical epitope of Cks17, masking the binding site for your antibody.[1] Using a lower molar ratio of the crosslinker can help reduce the modification of these essential sites.[1]

  • Protein Denaturation: The reaction conditions (e.g., pH, organic solvents) may have denatured either Cks17 or BSA, altering the conformation of the epitope.

  • Steric Hindrance: The large BSA molecule may sterically hinder the antibody from accessing the Cks17 epitope.

Troubleshooting Guides

Guide 1: Common Issues in Cks17-BSA Conjugation

This table provides a summary of common problems, their potential causes, and recommended solutions to improve your conjugation efficiency.

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Incorrect Buffer: Presence of primary amines (Tris, glycine) or sulfhydryls.[2][5]Dialyze proteins into an amine-free, sulfhydryl-free buffer like PBS or HEPES.[2][5]
Hydrolyzed Crosslinker: Reagent is old or was exposed to moisture.[5]Use a fresh vial of the crosslinker and prepare solutions immediately before use.[5][6]
Suboptimal pH: Reaction pH is outside the optimal range for the chosen chemistry.[2][5]Verify and adjust the pH of the reaction buffer to the recommended range (e.g., 7.2-8.5 for NHS esters, 6.5-7.5 for maleimides).[1][2]
Low Protein Concentration: Protein concentration is below the optimal level for efficient reaction.[8]Concentrate the protein solution to at least 2 mg/mL before starting the conjugation.[2][8]
Protein Precipitation/Aggregation Over-modification: Molar excess of the crosslinker is too high.[1]Perform titration experiments to find the optimal, lower molar ratio of crosslinker to protein.[1]
Protein Instability: Buffer conditions are not optimal for protein solubility.[1]Screen different buffer compositions, pH levels, or consider adding stabilizers.
Loss of Biological Activity Modification of Critical Residues: Crosslinker has attached to amino acids essential for function or antibody binding.[1]Reduce the crosslinker:protein molar ratio to decrease the degree of labeling.[1] Consider a different crosslinking chemistry that targets different functional groups.
Inconsistent Batch-to-Batch Results Variable Reagent Activity: Inconsistent handling or age of stock solutions.Standardize the protocol, use fresh aliquots of stock solutions for each experiment, and control reaction times and temperatures consistently.[5]

Experimental Protocols & Workflows

Protocol 1: Two-Step EDC/NHS Conjugation of Cks17 to BSA

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple the carboxyl groups on one protein to the primary amines on another. This two-step method helps to minimize self-polymerization.[6][7]

Materials:

  • Cks17 and BSA

  • Activation Buffer: 50 mM MES, pH 6.0[6]

  • Coupling Buffer: PBS, pH 7.2-7.5[1]

  • EDC (water-soluble)[6]

  • Sulfo-NHS[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

  • Desalting columns

Procedure:

  • Protein Preparation: Dialyze both Cks17 and BSA against the appropriate buffers to remove any interfering substances. Dissolve the protein to be activated (e.g., BSA) in Activation Buffer.

  • Activation of BSA:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[6]

    • Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the BSA solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Crosslinker (Crucial for two-step reaction):

    • Immediately pass the activated BSA solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation to Cks17:

    • Immediately add the purified, activated BSA to the Cks17 solution (in Coupling Buffer). A molar ratio of 1:1 to 1:5 (BSA:Cks17) is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification:

    • Purify the Cks17-BSA conjugate from unreacted molecules using a desalting column or size-exclusion chromatography.[5]

Diagrams and Visualizations

G cluster_activation Step 1: Activation cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Conjugation cluster_final Step 4: Quench & Purify BSA BSA in Activation Buffer (pH 6.0) Add_EDC_NHS Add fresh EDC and Sulfo-NHS BSA->Add_EDC_NHS Incubate1 Incubate 15-30 min at Room Temp Add_EDC_NHS->Incubate1 Desalt1 Desalting Column (remove excess EDC/NHS) Incubate1->Desalt1 Activated_BSA NHS-activated BSA in Coupling Buffer Desalt1->Activated_BSA Mix Mix Activated_BSA->Mix Cks17 Cks17 in Coupling Buffer (pH 7.2-7.5) Cks17->Mix Incubate2 Incubate 2h at RT or overnight at 4°C Mix->Incubate2 Quench Add Quenching Solution (e.g., Tris) Incubate2->Quench Desalt2 Final Purification (e.g., SEC) Quench->Desalt2 Final_Product Purified Cks17-BSA Conjugate Desalt2->Final_Product G cluster_reaction EDC/NHS Reaction Mechanism cluster_hydrolysis Side Reaction BSA_COOH BSA-Carboxyl (BSA-COOH) Intermediate Unstable O-acylisourea Intermediate BSA_COOH->Intermediate + pH 6.0 EDC EDC EDC->Intermediate Intermediate->BSA_COOH Reverts to Carboxyl NHS_Ester Semi-stable NHS Ester Intermediate->NHS_Ester + NHS Sulfo-NHS NHS->NHS_Ester Conjugate Stable Amide Bond (Cks17-BSA) NHS_Ester->Conjugate + pH 7.2-7.5 Cks17_NH2 Cks17-Amine (Cks17-NH2) Cks17_NH2->Conjugate Hydrolysis Hydrolysis (H2O) Hydrolysis->BSA_COOH G Start Run SDS-PAGE of Conjugation Reaction Decision Is there a new band higher than BSA? Start->Decision Success SUCCESS: Conjugate has formed. Proceed to purification. Decision->Success Yes Fail FAILURE: No conjugation detected. Decision->Fail No Troubleshoot Troubleshoot: - Check buffer pH & composition - Verify reagent activity - Optimize molar ratios Fail->Troubleshoot

References

Technical Support Center: Optimizing Cks17 Concentration for T-Cell Suppression Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Cks17 in T-cell suppression assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Cks17 and how does it suppress T-cell function?

A1: Cks17 is a synthetic peptide of 17 amino acids that corresponds to a highly conserved region of retroviral transmembrane proteins.[1][2] It exhibits immunosuppressive properties by inhibiting the production of Th1 cytokines such as IL-2, IFN-γ, and TNF-α, while promoting the production of the anti-inflammatory cytokine IL-10.[3] A key mechanism of its action is the inhibition of Protein Kinase C (PKC), a critical enzyme in T-cell activation pathways.[2]

Q2: Is conjugation of Cks17 necessary for its activity?

A2: Yes, conjugation of Cks17 to a carrier protein like Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is crucial for its immunosuppressive activity in vitro and in vivo.[1][2] Unconjugated Cks17 has been shown to have minimal to no effect on T-cell responses.[1]

Q3: What is a recommended starting concentration for Cks17 in a T-cell suppression assay?

A3: Based on published data, a good starting point for a dose-response experiment with Cks17-HSA is in the low micromolar range. It has been shown to cause a dose-dependent inhibition of lymphocyte proliferation with an IC50 (half-maximal inhibitory concentration) for PKC inhibition of approximately 3 µM and achieving up to 88% inhibition at 15 µM.[2] We recommend performing a titration from approximately 1 µM to 20 µM to determine the optimal concentration for your specific experimental conditions.

Q4: What are the critical controls to include in a Cks17 T-cell suppression assay?

A4: To ensure the validity of your results, the following controls are essential:

  • Unstimulated Control: T-cells cultured in media alone to establish baseline proliferation.

  • Stimulated Control (Positive Control): T-cells stimulated with a mitogen (e.g., anti-CD3/CD28 antibodies, PHA) in the absence of Cks17 to confirm the cells are responsive.

  • Vehicle Control: T-cells stimulated in the presence of the vehicle used to dissolve the Cks17 conjugate (e.g., PBS) to account for any effects of the solvent.

  • Carrier Protein Control: T-cells stimulated in the presence of the carrier protein alone (e.g., HSA or BSA) at the same concentration used for the Cks17 conjugate to ensure the carrier itself does not have an effect.

  • Scrambled Peptide Control: T-cells stimulated in the presence of a scrambled version of the Cks17 peptide conjugated to the same carrier protein to demonstrate the specificity of the Cks17 sequence.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant T-cell suppression observed Suboptimal Cks17 Concentration: The concentration of Cks17-conjugate may be too low.Perform a dose-response experiment with a wider range of Cks17-conjugate concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration.
Ineffective Cks17 Conjugation: The Cks17 peptide may not be properly conjugated to the carrier protein, or the unconjugated peptide is being used.Ensure you are using a properly conjugated form of Cks17 (e.g., Cks17-HSA or Cks17-BSA). Unconjugated Cks17 is not effective.[1]
Ineffective T-cell Activation: The T-cells in your positive control are not proliferating robustly.Confirm strong proliferation in your stimulated control group. Titrate the concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies) to find the optimal dose for your T-cell population.
High background proliferation in unstimulated controls Cell Culture Conditions: Over-stimulation from media components or issues with the T-cells themselves.Screen different lots of fetal bovine serum (FBS) or consider using serum-free media. Ensure T-cells are healthy and not spontaneously activated.
High variability between replicates Inconsistent Cell Plating: Uneven distribution of cells in the wells.Ensure the T-cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and proper pipetting techniques.
Edge Effects in Culture Plates: Evaporation from the outer wells of the plate can affect cell growth.Avoid using the outer wells of 96-well plates. Fill the peripheral wells with sterile PBS or media to maintain humidity.
Peptide Solubility Issues: The Cks17 conjugate may not be fully dissolved.Ensure the peptide conjugate is completely dissolved in a suitable sterile buffer before adding it to the cell culture. Follow the manufacturer's instructions for solubilization.
Cell death observed at high Cks17 concentrations Peptide Cytotoxicity: High concentrations of any peptide can sometimes be toxic to cells.Perform a cell viability assay (e.g., Trypan Blue exclusion, Live/Dead staining) in parallel with your proliferation assay to determine the cytotoxic threshold of your Cks17 conjugate.

Quantitative Data Summary

The following table summarizes the effective concentrations of Cks17-HSA on lymphocyte proliferation as reported in the literature.

ParameterConcentrationEffectReference
Inhibition of Lymphocyte Proliferation15 µMUp to 88% inhibition[2]
IC50 for PKC Inhibition~3 µMHalf-maximal inhibition of Protein Kinase C[2]

Experimental Protocols

Detailed Methodology for Cks17 T-Cell Suppression Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Materials and Reagents:

  • Cks17 conjugated to a carrier protein (e.g., Cks17-HSA)

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • 96-well round-bottom cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque for PBMC isolation

2. Isolation and Labeling of T-cells:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • (Optional) Isolate CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Wash the cells twice with PBS.

  • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

  • Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • Resuspend the CFSE-labeled cells in complete RPMI medium at a final concentration of 1 x 10^6 cells/mL.

3. Assay Setup:

  • Prepare a stock solution of Cks17-HSA in sterile PBS or culture medium. Perform serial dilutions to obtain the desired final concentrations for the dose-response experiment.

  • Add 50 µL of the appropriate Cks17-HSA dilution or control solution to the designated wells of a 96-well round-bottom plate.

  • Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10^5 cells) to each well.

  • Add 50 µL of the T-cell stimulation reagent (e.g., anti-CD3/CD28 antibodies at pre-determined optimal concentrations) to the appropriate wells. For unstimulated controls, add 50 µL of complete RPMI medium.

  • The final volume in each well should be 200 µL.

4. Incubation:

  • Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.

5. Analysis of T-cell Proliferation:

  • Harvest the cells from each well.

  • Analyze the cells by flow cytometry.

  • Gate on the live lymphocyte population.

  • Measure the dilution of CFSE fluorescence. The percentage of proliferating cells and the proliferation index can be calculated using appropriate software (e.g., FlowJo, FCS Express). Proliferation is indicated by a decrease in CFSE intensity as the dye is distributed between daughter cells with each cell division.

Visualizations

Cks17_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PLCg1 PLCg1 Receptor->PLCg1 Activates cAMP cAMP Receptor->cAMP Increases Cks17 Cks17 Cks17->Receptor Binds PKC PKC PLCg1->PKC Activates Raf1 Raf1 PKC->Raf1 Activates Th1_Cytokines IL-2, IFN-γ, TNF-α (Suppression) PKC->Th1_Cytokines Inhibits MEK MEK Raf1->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Activates ERK1/2->Th1_Cytokines IL10 IL-10 (Enhancement) cAMP->IL10

Caption: Cks17 Signaling Pathway in T-cells.

TCell_Suppression_Workflow cluster_prep Cell Preparation Isolate_PBMCs Isolate PBMCs/ T-cells Label_CFSE Label T-cells with CFSE Isolate_PBMCs->Label_CFSE Add_Cells Add CFSE-labeled T-cells Label_CFSE->Add_Cells Add_Cks17 Add Cks17-HSA & Controls Add_Stimuli Add T-cell Stimuli Add_Cells->Add_Stimuli Incubate Incubate (3-5 days, 37°C) Add_Stimuli->Incubate Analyze Analyze Proliferation by Flow Cytometry Incubate->Analyze

Caption: Experimental Workflow for Cks17 T-cell Suppression Assay.

References

Why is unconjugated Cks17 showing no effect in vivo?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering a lack of in vivo effects with unconjugated Cks17.

Frequently Asked Questions (FAQs)

Q1: What is Cks17 and what is its proposed mechanism of action?

A1: Cks17 is a synthetic peptide of 17 amino acids that is homologous to a highly conserved region of retroviral transmembrane envelope proteins.[1][2] In vitro, Cks17 has been shown to have immunoregulatory functions, including the suppression of cell-mediated immunity.[1][2] Its mechanism of action involves the activation of several intracellular signaling molecules, such as cyclic adenosine monophosphate (cAMP) and the extracellular signal-regulated kinase (ERK) 1 and 2 pathways.[1] When conjugated to a carrier protein, it has also been shown to directly inhibit Protein Kinase C (PKC).[3]

Q2: Is it expected for unconjugated Cks17 to have no effect in vivo?

A2: Yes, published research has demonstrated that unconjugated Cks17 has almost no effect on cell-mediated immunity in vivo.[2] In contrast, Cks17 conjugated to a carrier protein, such as bovine serum albumin (BSA) or human serum albumin (HSA), has been shown to produce significant immunosuppressive effects in vivo.[2][3]

Q3: Why does unconjugated Cks17 show no effect in vivo while its conjugated form is active?

A3: While the exact reasons are not fully elucidated in the provided literature, the lack of in vivo effect of unconjugated Cks17 is likely due to several factors common to small peptides and proteins. These can include poor bioavailability, rapid degradation by proteases, and fast renal clearance.[4][5] Conjugation to a larger carrier protein can protect the peptide from degradation, increase its circulatory half-life, and improve its delivery to target tissues.

Troubleshooting Guide

If you are observing a lack of in vivo effect with your unconjugated Cks17 preparation, consider the following troubleshooting steps:

Problem: No observable immunosuppressive effect after in vivo administration of unconjugated Cks17.
Potential Cause Suggested Solution
Rapid Degradation and Clearance Small peptides are often rapidly degraded by proteases and cleared by the kidneys.[5] Consider conjugating Cks17 to a carrier protein like BSA or HSA to improve its stability and circulatory half-life.[2][3]
Poor Bioavailability The route of administration may not be optimal for a small, unconjugated peptide. Explore different administration routes or formulation strategies to enhance bioavailability.
Insufficient Dosage The effective dose for unconjugated Cks17 may be significantly higher than that of its conjugated form due to rapid clearance. A dose-response study is recommended, although literature suggests conjugation is the more effective approach.[2]
Peptide Integrity Ensure the quality and purity of the synthesized Cks17 peptide. Impurities or incorrect synthesis could lead to a lack of activity. Verify the peptide sequence and purity via mass spectrometry and HPLC.
Experimental Protocols

Protocol 1: Preparation of Cks17 Conjugate

This is a generalized protocol based on methods described for similar peptide conjugations.

  • Materials:

    • Cks17 peptide with a terminal cysteine or other reactive group.

    • Carrier protein (e.g., BSA, HSA).

    • Cross-linking agent (e.g., maleimide-based for cysteine-containing peptides).

    • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4).

    • Dialysis tubing or centrifugal filters for purification.

  • Procedure:

    • Dissolve the carrier protein in the reaction buffer.

    • Activate the carrier protein with the cross-linking agent according to the manufacturer's instructions.

    • Remove excess cross-linker using a desalting column.

    • Dissolve the Cks17 peptide in the reaction buffer.

    • Add the Cks17 solution to the activated carrier protein solution.

    • Allow the reaction to proceed for the recommended time (typically 2-4 hours at room temperature or overnight at 4°C).

    • Quench the reaction by adding a small molecule with the same reactive group (e.g., cysteine or mercaptoethanol).

    • Purify the conjugate by dialysis or centrifugal filtration to remove unconjugated peptide and other small molecules.

    • Determine the concentration and conjugation efficiency of the final product.

Protocol 2: In Vivo Assessment of Immunosuppression (Delayed-Type Hypersensitivity Model)

This protocol is based on the methodology described for assessing the in vivo effects of Cks17 conjugates.[2]

  • Animal Model: Mice (e.g., C57BL/6).

  • Sensitization:

    • Immunize mice with an antigen such as sheep red blood cells (SRBCs).

  • Treatment:

    • Administer the Cks17 conjugate or unconjugated Cks17 at various doses via a suitable route (e.g., intraperitoneal injection).

    • Include a control group receiving the carrier protein alone and a vehicle control.

  • Challenge:

    • After a set period (e.g., 4-5 days), challenge the mice by injecting SRBCs into one hind footpad.

    • Inject the contralateral footpad with saline as a control.

  • Measurement:

    • Measure the footpad swelling at 24 and 48 hours post-challenge using a caliper.

    • The difference in thickness between the SRBC-injected and saline-injected footpads represents the DTH response.

  • Analysis:

    • Compare the DTH response in the treated groups to the control groups to determine the extent of immunosuppression.

Data Presentation

Table 1: Comparison of In Vivo Effects of Unconjugated vs. Conjugated Cks17

Formulation Reported In Vivo Effect Reference
Unconjugated Cks17Almost no effect[2]
Cks17-BSA ConjugateDose-dependent inhibition of DTH[2]
Cks17-HSA ConjugateInhibition of lymphocyte proliferation[3]
Visualizations

Diagram 1: Proposed Signaling Pathway of Cks17

Cks17_Signaling Cks17 Cks17 Receptor Putative Receptor Cks17->Receptor PLCg1 PLCγ1 Receptor->PLCg1 cAMP cAMP Receptor->cAMP PKC PKC PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 Immuno Immunosuppression ERK12->Immuno cAMP->Immuno

Caption: Proposed signaling pathways activated by Cks17 leading to immunosuppression.

Diagram 2: Experimental Workflow for In Vivo Testing

InVivo_Workflow Sensitization 1. Sensitization (e.g., SRBCs) Treatment 2. Treatment (Unconjugated Cks17 vs. Conjugated Cks17) Sensitization->Treatment Challenge 3. Challenge (Footpad Injection) Treatment->Challenge Measurement 4. Measurement (Footpad Swelling) Challenge->Measurement Analysis 5. Analysis (Compare DTH Response) Measurement->Analysis

Caption: Workflow for assessing Cks17's in vivo immunosuppressive effects.

Diagram 3: Troubleshooting Logic for Lack of In Vivo Effect

Troubleshooting_Logic Start No In Vivo Effect with Unconjugated Cks17 CheckPeptide Is Peptide Quality and Purity Confirmed? Start->CheckPeptide CheckDose Was a Dose-Response Study Performed? CheckPeptide->CheckDose Yes VerifyPeptide Action: Verify via Mass Spec/HPLC CheckPeptide->VerifyPeptide No ConsiderStab Is Rapid Degradation a Possibility? CheckDose->ConsiderStab Yes OptimizeDose Action: Perform Dose-Escalation CheckDose->OptimizeDose No Conjugate Solution: Conjugate to Carrier Protein ConsiderStab->Conjugate Yes

Caption: A logical approach to troubleshooting the lack of in vivo effects of unconjugated Cks17.

References

Technical Support Center: Validating the Biological Activity of Synthetic Cks17 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the biological activity of the synthetic Cks17 peptide. Cks17 is a 17-amino-acid peptide homologous to a conserved region of retroviral transmembrane proteins, known for its significant immunomodulatory and immunosuppressive properties.[1][2][3] This guide offers detailed protocols, troubleshooting advice, and quantitative data to ensure successful and reproducible experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Cks17 and what is its primary biological activity?

A1: Cks17 is a synthetic peptide that mimics a highly conserved region of transmembrane envelope proteins from various retroviruses.[1][2] Its primary biological activity is immunosuppression. It has been shown to suppress cell-mediated immunity by inhibiting the production of Th1 cytokines like IL-2, IL-12, and IFN-γ, while enhancing the production of the Th2 cytokine IL-10.[1] This activity is often measured through the inhibition of lymphocyte proliferation.[3][4]

Q2: How should I properly store and handle synthetic Cks17 peptide?

A2: Proper storage is critical for maintaining peptide integrity.

  • Lyophilized Peptide: Store at -20°C or -80°C in a desiccator, tightly sealed to protect from moisture.[5]

  • Peptide in Solution: Long-term storage in solution is not recommended as it can lead to degradation.[6] If necessary, prepare aliquots of stock solution in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) and store at -80°C. Avoid repeated freeze-thaw cycles.[6] For cell-based assays, ensure the final concentration of any organic solvent (like DMSO) is non-toxic to the cells, typically <1%.[7]

Q3: What is the recommended purity of synthetic Cks17 for biological assays?

A3: For cell-based biological assays, a peptide purity of >95% as determined by HPLC is highly recommended. Impurities from the synthesis process, such as truncated sequences or residual reagents like trifluoroacetic acid (TFA), can interfere with biological assays or cause cytotoxicity, leading to inconsistent or erroneous results.[6][8]

Q4: What are the known cellular targets and signaling pathways affected by Cks17?

A4: Cks17 exerts its effects by modulating several key intracellular signaling pathways. It has been shown to directly inactivate Protein Kinase C (PKC) and elevate intracellular levels of cyclic AMP (cAMP).[1][4] It also interacts with calmodulin, a key calcium-binding protein.[5][9] By disrupting these pathways, Cks17 inhibits downstream events required for lymphocyte activation and proliferation.[1][4]

Section 2: Troubleshooting Guide

Q1: I am not observing any immunosuppressive activity with my synthetic Cks17 peptide. What should I do?

A1: A lack of activity is a common issue that can be resolved by systematically checking several factors. Follow the logical workflow below to diagnose the problem.

G cluster_solutions Potential Solutions start Start: No Immunosuppressive Activity purity Step 1: Verify Peptide Purity & Integrity start->purity solubility Step 2: Check Peptide Solubility & Aggregation purity->solubility Purity >95%? sol_purity Re-purify or synthesize new peptide purity->sol_purity storage Step 3: Review Storage & Handling solubility->storage Fully dissolved? sol_solubility Test different solvents (e.g., DMSO, water w/ pH adjust) solubility->sol_solubility conjugation Step 4: Confirm Carrier Conjugation (if applicable) storage->conjugation Stored correctly? sol_storage Use fresh aliquot, avoid freeze-thaw storage->sol_storage assay Step 5: Validate Assay Components conjugation->assay Conjugated? sol_conjugation Verify conjugation (e.g., via SDS-PAGE) conjugation->sol_conjugation end Resolution: Isolate & Correct Issue assay->end Assay valid? sol_assay Check cell viability, reagent activity, controls assay->sol_assay

Caption: Troubleshooting workflow for inactive Cks17 peptide.
  • Step 1: Peptide Purity & Integrity: Confirm peptide purity is >95% via HPLC and verify the correct mass using mass spectrometry. Synthesis failures can lead to inactive products.[10]

  • Step 2: Solubility: Cks17 can be hydrophobic. Ensure it is fully dissolved. Visually inspect for precipitates. If solubility is an issue, try making a high-concentration stock in DMSO and then diluting into your aqueous assay buffer.[7][11]

  • Step 3: Storage: Improper storage (e.g., moisture, repeated freeze-thaw cycles) can degrade the peptide. Use a fresh aliquot from a properly stored stock.[6]

  • Step 4: Carrier Conjugation: Some studies show Cks17 has significantly higher activity when conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[2][3][4] Unconjugated Cks17 may have little to no effect in certain assays.[2] If you are using a conjugate, verify the conjugation was successful.

  • Step 5: Assay Components: Ensure your cells are healthy and responsive. Check that mitogens or antigens used for stimulation are active. Run positive (e.g., cyclosporine A) and negative (e.g., vehicle control, scrambled peptide) controls.

Q2: I am seeing high variability between my experimental replicates. What could be the cause?

A2: High variability often stems from issues with peptide handling or assay setup.

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially when making serial dilutions of the peptide.

  • Peptide Aggregation: If the peptide is not fully in solution, it can lead to inconsistent concentrations across wells. Briefly vortex or sonicate the stock solution before making dilutions.

  • Cell Plating Density: Uneven cell density across the plate can cause significant variability. Ensure cells are well-mixed before plating.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and peptide concentration. Avoid using the outermost wells for critical experiments or ensure the incubator has high humidity.

Q3: My Cks17 peptide is precipitating when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation occurs when the peptide's solubility limit is exceeded in the final buffer.

  • Use a Stock Solution: Prepare a high-concentration stock in a solvent like DMSO where the peptide is highly soluble.[7]

  • Dilute Slowly: When diluting the stock into your aqueous medium, add the peptide solution dropwise while gently vortexing the medium to prevent localized high concentrations that can cause precipitation.

  • Check Final Solvent Concentration: Keep the final concentration of the organic solvent low (e.g., <1% DMSO) to avoid solvent-induced toxicity or artifacts.[7]

Section 3: Key Experimental Protocols

Protocol 1: Lymphocyte Proliferation Assay (CFSE-Based)

This assay measures the ability of Cks17 to inhibit the proliferation of lymphocytes (e.g., human PBMCs) stimulated by a mitogen (e.g., Phytohemagglutinin, PHA). Proliferation is tracked by the dilution of the fluorescent dye CFSE.[12][13]

G A 1. Isolate PBMCs from whole blood B 2. Label cells with CFSE dye A->B C 3. Plate cells in 96-well plate B->C D 4. Add Cks17 peptide (and controls) C->D E 5. Add mitogen (e.g., PHA) to stimulate D->E F 6. Incubate for 3-5 days at 37°C, 5% CO2 E->F G 7. Harvest cells and stain for viability F->G H 8. Acquire on Flow Cytometer G->H I 9. Analyze CFSE dilution to quantify proliferation H->I

Caption: Experimental workflow for a CFSE-based proliferation assay.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% Fetal Bovine Serum (FBS). Wash cells twice.

  • Cell Plating: Resuspend CFSE-labeled cells in complete RPMI-1640 medium and plate 1-2x10^5 cells per well in a 96-well U-bottom plate.[14]

  • Peptide Addition: Prepare serial dilutions of Cks17 peptide (e.g., from 0.1 µM to 20 µM) in complete medium. Add to the appropriate wells. Include vehicle-only and scrambled peptide controls.

  • Stimulation: Add a mitogen such as PHA (final concentration ~1-5 µg/mL) or anti-CD3/CD28 beads to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.[14]

  • Data Acquisition: Harvest the cells. Stain with a viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells from the analysis. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell lymphocyte population. Analyze the CFSE histogram. Unproliferated cells will form a single bright peak, while each subsequent generation of divided cells will appear as a peak with approximately half the fluorescence intensity of the parent peak. Quantify the percentage of divided cells or the proliferation index.

Protocol 2: Calmodulin (CaM) Binding Assay (Pull-Down)

This assay validates the physical interaction between Cks17 and calmodulin, a known target.[9]

Methodology:

  • Prepare Lysate: Prepare a cell lysate from a cell line known to express calmodulin (most mammalian cells).

  • Immobilize CaM: Use commercially available Calmodulin-Sepharose beads. Equilibrate the beads in a binding buffer (e.g., Tris-buffered saline containing either CaCl2 for Ca2+-dependent binding or EGTA for Ca2+-independent binding).[9]

  • Incubation: Add the cell lysate and synthetic Cks17 peptide to the equilibrated CaM-Sepharose beads. Incubate for 1-2 hours at 4°C with gentle rotation. Include a control with a scrambled peptide.

  • Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with ice-cold binding buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blot using an anti-Cks17 antibody or by mass spectrometry to confirm the presence of the Cks17 peptide in the pull-down fraction.

Section 4: Quantitative Data Summary

The following tables summarize reported quantitative data for Cks17's biological activity. These values can serve as a benchmark for your experiments.

Table 1: Reported IC50 Values for Cks17-Mediated Inhibition

Assay TypeCell TypeStimulationCks17 ConjugateReported IC50Reference
PKC Enzyme InhibitionHuman Neutrophils, Jurkat cellsDirect enzyme assayCKS-17-HSA~3 µM[4]
Lymphocyte ProliferationHuman LymphocytesPMA + IonomycinCKS-17-HSA<15 µM[4]
IL-2 Production InhibitionEL4 cellsTumor cell productsCKS-17~15 µM[5]

Note: The half-maximal inhibitory concentration (IC50) is the concentration of a substance that is required for 50% inhibition in vitro.[15] Values can vary based on experimental conditions, cell type, and peptide preparation (e.g., conjugated vs. unconjugated).

Section 5: Cks17 Signaling Pathways

Cks17 exerts its immunosuppressive effects by interfering with critical intracellular signaling cascades necessary for T-cell activation and function. The peptide has been shown to simultaneously activate cAMP-dependent pathways while inhibiting PKC-dependent pathways.[1][4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CKS17 Cks17 Peptide Receptor Putative Receptor (RTK-like) CKS17->Receptor Binds PKC Protein Kinase C (PKC) CKS17->PKC Directly Inactivates Calmodulin Calmodulin (CaM) CKS17->Calmodulin Binds & Inhibits PLC PLCγ1 Receptor->PLC Activates AC Adenylate Cyclase Receptor->AC Activates PLC->PKC Activates cAMP cAMP AC->cAMP Produces Proliferation Lymphocyte Proliferation PKC->Proliferation Cytokines Th1 Cytokine Production (IL-2, IFNγ) PKC->Cytokines cAMP->Proliferation Inhibits Calmodulin->Proliferation

Caption: Cks17-mediated disruption of intracellular signaling.

Mechanism of Action:

  • Receptor Interaction: Cks17 is thought to interact with a receptor tyrosine kinase-like protein on the cell surface.[1]

  • PKC Pathway Inhibition: Cks17 directly inactivates Protein Kinase C (PKC), a crucial enzyme for T-cell activation signals originating from the T-cell receptor (TCR).[4] This blockage prevents downstream events like cytokine gene transcription and entry into the cell cycle.

  • cAMP Pathway Activation: Simultaneously, Cks17 binding leads to the activation of adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP is a known inhibitory signal in T-cells, further contributing to the suppression of proliferation.

  • Calmodulin Interaction: Cks17 can bind to and inhibit calmodulin, a calcium sensor that regulates numerous cellular processes, including the activation of the phosphatase calcineurin, which is essential for T-cell activation.[5][9]

References

Technical Support Center: Interpreting Unexpected Results in Cks1 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cks1 functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments involving Cks1.

Frequently Asked Questions (FAQs)

Q1: What is Cks1 and what is its primary function?

Cks1 (Cyclin-dependent kinase subunit 1) is a small, highly conserved protein that plays a crucial role in cell cycle regulation. It functions as an essential subunit of certain cyclin-dependent kinase (CDK) complexes, particularly those involved in the G1/S and G2/M transitions. Cks proteins are known to bind to CDK/cyclin complexes and are often overexpressed in various cancers, which can be associated with aggressive disease and poor survival.

Q2: What are the common functional assays used to study Cks1?

Common functional assays to investigate the role of Cks1 include:

  • Co-immunoprecipitation (Co-IP): To identify proteins that interact with Cks1 in its native cellular environment.

  • Pull-down Assays (e.g., GST pull-down): To confirm direct protein-protein interactions with Cks1 in vitro.

  • Kinase Assays: To determine the effect of Cks1 on the kinase activity of its associated CDKs.

  • Yeast Two-Hybrid (Y2H) Assays: To screen for novel protein interactors of Cks1.

  • Cell Proliferation and Cell Cycle Analysis (e.g., Flow Cytometry): To assess the impact of Cks1 modulation on cell cycle progression.

Q3: Why am I seeing no interaction between Cks1 and its known binding partner in my Co-IP experiment?

Several factors could lead to a lack of interaction in a Co-IP experiment. These include:

  • Antibody Quality: The antibody used for immunoprecipitation may not be specific or efficient for IP.[1]

  • Lysis Buffer Composition: The lysis buffer may be too stringent, disrupting the native protein-protein interaction.[1]

  • Low Protein Expression: The expression level of either Cks1 or its binding partner might be too low in the cells being used.[2]

  • Transient Interaction: The interaction may be transient or weak and require cross-linking agents to be captured.[3]

  • Epitope Masking: The antibody's epitope on Cks1 might be blocked by the interacting protein.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) and Pull-Down Assays

Issue: High background or non-specific bands in Co-IP/Pull-down results.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient washingIncrease the number of wash steps and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).[1]
Non-specific binding to beadsPre-clear the lysate by incubating it with beads alone before adding the antibody.[4]
Antibody cross-reactivityUse a high-quality, validated monoclonal antibody for the immunoprecipitation.[5]
High protein concentration in lysateOptimize the total protein concentration used in the assay.

Issue: No "prey" protein is detected in the pull-down.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Weak or transient interactionPerform the experiment under native (non-denaturing) conditions. Consider using crosslinkers to stabilize the interaction.[3]
Low concentration of the prey proteinEnrich for the prey protein in the lysate if possible.[3]
Incorrect protein folding (in vitro assays)Ensure that the recombinant "bait" protein is correctly folded and functional.
Epitope masking by the interactionUse an antibody that recognizes a different epitope on the prey protein for Western blotting.[3]

A general workflow for a Co-IP experiment is illustrated below.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_lysate Cell Lysis pre_clearing Pre-clearing with Beads cell_lysate->pre_clearing add_antibody Add Cks1 Antibody pre_clearing->add_antibody incubation Incubate to Form Immune Complex add_antibody->incubation add_beads Add Protein A/G Beads incubation->add_beads capture_complex Capture Immune Complex add_beads->capture_complex wash Wash Beads capture_complex->wash elution Elute Proteins wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot

A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Kinase Assays

Issue: No detectable kinase activity or no difference in activity upon Cks1 addition.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive kinase or substrateEnsure the purity and activity of the recombinant kinase and substrate.[6] Use positive controls with known activity.
Suboptimal buffer conditionsOptimize the concentration of ATP, Mg2+/Mn2+, and other cofactors in the reaction buffer.[7]
Incorrect protein concentrationsTitrate the concentrations of the kinase, substrate, and Cks1 to find the optimal ratio.
Contaminating phosphatases in lysateIf using cell lysate as the source of kinase, include phosphatase inhibitors.[7]

Below is a diagram illustrating the role of Cks1 in modulating CDK activity.

Cks1_CDK_Pathway cluster_components Key Components cluster_process Process Cks1 Cks1 Complex_Formation CDK-Cyclin-Cks1 Complex Formation Cks1->Complex_Formation Binds to CDK CDK CDK->Complex_Formation Cyclin Cyclin Cyclin->Complex_Formation Substrate_Binding Substrate Binding & Phosphorylation Complex_Formation->Substrate_Binding Increased Affinity Cell_Cycle_Progression Cell Cycle Progression Substrate_Binding->Cell_Cycle_Progression Promotes

The role of Cks1 in the CDK-Cyclin signaling pathway.
Yeast Two-Hybrid (Y2H) Assays

Issue: High number of false positives.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Bait self-activationTest the "bait" plasmid with an empty "prey" vector to ensure it does not auto-activate the reporter genes.[8] If it does, consider using a different bait construct or a lower stringency selection medium.
Non-specific interactionsRe-test positive interactions in a one-on-one format and use stringent selection media.[9]
Overexpression artifactsVary the expression levels of the bait and prey proteins to increase the stringency of the interaction.[10]

Issue: High number of false negatives.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect protein folding or localizationEnsure that the fusion proteins are expressed and localized correctly within the yeast cell.
Interaction requires post-translational modificationsThe yeast system may lack the necessary machinery for specific post-translational modifications required for the interaction.
Steric hindrance from fusion tagsTry fusing the activation or binding domains to the other terminus (N- or C-terminus) of the protein.[11]

A troubleshooting decision tree for Y2H assays is provided below.

A decision tree for troubleshooting Yeast Two-Hybrid (Y2H) assays.

Experimental Protocols

Detailed Co-Immunoprecipitation (Co-IP) Protocol
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[12]

    • Incubate on ice and then centrifuge to pellet cell debris.[12]

  • Pre-clearing:

    • Incubate the supernatant (cell lysate) with protein A/G agarose beads to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to Cks1 to the pre-cleared lysate.[12]

    • Incubate with gentle rotation to allow the formation of the antibody-antigen complex.[12]

    • Add fresh protein A/G agarose beads and incubate to capture the immune complexes.[12]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.[12]

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[12]

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).[1]

    • Boil the samples to denature the proteins.[12]

    • Analyze the eluted proteins by Western blotting.

General In Vitro Kinase Assay Protocol
  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified kinase, the substrate, and Cks1 in a kinase reaction buffer.[13]

    • The buffer should typically contain HEPES, MgCl2, and inhibitors for phosphatases.[12]

  • Initiate Reaction:

    • Start the reaction by adding ATP (often radiolabeled [γ-32P]ATP for detection).[12]

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C).[12]

  • Terminate Reaction:

    • Stop the reaction by adding SDS-PAGE sample buffer.[12]

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Detect the phosphorylated substrate by autoradiography or by using a phospho-specific antibody in a Western blot.

References

How to control for off-target effects of Cks17 peptide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing the Cks17 peptide in your research. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you effectively control for potential off-target effects and ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the Cks17 peptide and its primary mechanism of action?

A1: Cks17 is a 17-amino acid synthetic peptide with the sequence LQNRRGLDLLFLKEGGL.[1] It is homologous to a highly conserved immunosuppressive region found in retroviral transmembrane envelope proteins.[1][2] Its primary on-target effect is the suppression of various immune functions.[1][3] This is thought to be mediated, in part, through the direct inhibition of protein kinase C (PKC), which disrupts downstream signaling pathways involved in lymphocyte proliferation.[3]

Q2: What are the known on-target and potential off-target signaling effects of Cks17?

A2: The on-target effects of Cks17 are linked to its immunosuppressive properties, including the inhibition of Th1-cytokines like IL-2, IL-12, IFN-γ, and TNF-α, while promoting the Th2-cytokine IL-10. Beyond its primary effects, Cks17 has been shown to activate several intracellular signaling molecules. These can be considered either additional on-target or potential off-target effects that require careful control. These include:

  • Elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Induction of phosphorylation of ERK1/2, MEK, protein kinase D, Raf1, and phospholipase C gamma1 (PLCγ1).[4]

It is important to note that Cks17-HSA conjugates have been shown not to inhibit protein kinase A (PK-A) or the calcium and phospholipid-independent form of PKC (PK-M), suggesting a degree of specificity.[3]

Q3: Why is a scrambled peptide control essential when working with Cks17?

A3: A scrambled peptide control is critical to demonstrate that the observed biological effects are a direct result of the specific amino acid sequence of Cks17 and not due to non-specific effects such as charge, hydrophobicity, or the general presence of a peptide. The biological activity of Cks17 has been shown to be dependent on its specific sequence and its ability to dimerize.[4] An effective scrambled control should have the same amino acid composition as Cks17 but in a randomized order, and it should not elicit the same biological response.

Q4: What is a recommended scrambled control sequence for Cks17?

A4: While there is no universally validated scrambled control sequence for Cks17 in published literature, a rationally designed scrambled peptide should be used. An example of a representative scrambled sequence that maintains the same amino acid composition as Cks17 is: NGLKFLRGDLEGLQRLK . When commissioning a custom scrambled peptide, it is advisable to use a sequence generation tool that minimizes any residual structural motifs.

Q5: What are some common issues encountered when working with peptides like Cks17?

A5: Common challenges include peptide solubility, aggregation, and degradation. It is crucial to follow the manufacturer's instructions for reconstitution and storage. For in vivo studies, unconjugated Cks17 may have minimal effect, and conjugation to a carrier protein like bovine serum albumin (BSA) may be necessary to elicit a response.[2]

Troubleshooting Guides

Problem 1: High background or inconsistent results in cell-based assays.

  • Possible Cause 1: Peptide Aggregation.

    • Solution: Prepare fresh peptide solutions for each experiment. If using frozen stocks, aliquot after the initial reconstitution to avoid multiple freeze-thaw cycles.

  • Possible Cause 2: Sub-optimal Peptide Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of Cks17 for your specific cell type and assay. A typical starting range for in vitro assays is 1-20 µM.

  • Possible Cause 3: Non-specific Binding.

    • Solution: Ensure that a scrambled peptide control is run in parallel to the Cks17 peptide. If the scrambled peptide shows similar effects, the observed activity may be non-specific.

Problem 2: The scrambled peptide control shows biological activity.

  • Possible Cause 1: The scrambled sequence retains some biological activity.

    • Solution: Design and synthesize an alternative scrambled sequence. You can also consider using an inactive mutant of Cks17 as a more specific negative control if key residues for activity have been identified.

  • Possible Cause 2: The observed effect is not sequence-specific.

    • Solution: Re-evaluate the experimental endpoint. The effect may be due to a general physicochemical property of the peptides. Consider orthogonal methods to validate your findings, such as using a small molecule inhibitor of the same pathway.

Quantitative Data Summary

The following table presents hypothetical binding affinity data for Cks17 to illustrate the concept of on-target versus off-target interactions. Note: These values are for illustrative purposes only and are not derived from published experimental data.

PeptideTarget ProteinBinding Affinity (Kd)On-Target/Off-Target
Cks17Protein Kinase C (PKC)~ 5 µMOn-Target
Cks17Representative Off-Target Kinase> 50 µMOff-Target
Scrambled Cks17Protein Kinase C (PKC)> 100 µMControl

Experimental Protocols

Detailed Protocol: Cell-Based Assay for Cks17 Activity with a Scrambled Control

This protocol provides a general framework for treating cultured cells with Cks17 and a scrambled control peptide, followed by cell lysis for downstream analysis (e.g., Western blotting).

  • Peptide Reconstitution and Preparation:

    • Reconstitute lyophilized Cks17 and the scrambled control peptide in sterile, nuclease-free water or a recommended solvent to a stock concentration of 1 mM.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Plating:

    • Culture your cells of interest under standard conditions.

    • Plate the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow the cells to adhere and recover for 24 hours.

  • Peptide Treatment:

    • On the day of the experiment, thaw the required aliquots of Cks17 and scrambled peptide on ice.

    • Prepare a series of dilutions of each peptide in your cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).

    • Also, prepare a "vehicle control" with the same medium and solvent concentration used for the peptide dilutions.

    • Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations or the vehicle control.

    • Incubate the cells for the desired treatment duration (this should be optimized for your specific experiment, e.g., 1, 6, 12, or 24 hours).

  • Cell Lysis:

    • After the treatment period, place the culture plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells from the well surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.

  • Downstream Analysis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • The lysates are now ready for downstream applications such as Western blotting to analyze the phosphorylation status of proteins in the PKC or ERK pathways.

Mandatory Visualizations

G cluster_pathway Cks17 Signaling Pathways Cks17 Cks17 Peptide PKC Protein Kinase C Cks17->PKC inhibits PLCg1 PLCγ1 Cks17->PLCg1 activates cAMP cAMP Elevation Cks17->cAMP Raf1 Raf1 PKC->Raf1 Immune_Suppression Immunosuppression (On-Target Effect) PKC->Immune_Suppression PLCg1->PKC MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK ERK->Immune_Suppression

Caption: On-target and potential off-target signaling of Cks17.

G cluster_workflow Experimental Workflow for Cks17 Specificity start Start: Hypothesized Cks17 Effect experiment Perform Cell-Based Assay with Cks17 start->experiment controls Include Controls: - Vehicle - Scrambled Peptide experiment->controls analysis Analyze Endpoint (e.g., Western Blot) controls->analysis question Is Cks17 effect significant compared to controls? analysis->question specific_effect Conclusion: Sequence-Specific Effect question->specific_effect Yes non_specific Conclusion: Non-Specific Effect (Troubleshoot) question->non_specific No

Caption: Workflow for validating Cks17 sequence specificity.

G cluster_logic Troubleshooting Logic start Unexpected Result with Cks17 check_controls Review Control Data: Scrambled & Vehicle start->check_controls scrambled_active Scrambled Peptide is Active check_controls->scrambled_active Problem no_effect No Cks17 Effect Observed check_controls->no_effect Problem redesign_control Redesign Scrambled Peptide scrambled_active->redesign_control check_peptide_integrity Verify Peptide Integrity: - Solubility - Degradation no_effect->check_peptide_integrity check_assay_conditions Optimize Assay Conditions: - Concentration - Incubation Time check_peptide_integrity->check_assay_conditions re_run Re-run Experiment check_assay_conditions->re_run redesign_control->re_run

Caption: Logic for troubleshooting Cks17 experiments.

References

Cks17-HSA Conjugate Preparation and Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation and quality control of Cks17-Human Serum Albumin (HSA) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is Cks17 and why is it conjugated to Human Serum Albumin (HSA)?

A1: Cks17 is a synthetic heptadecapeptide (sequence: LQNRRGLDLLFLKEGGL) that corresponds to a highly conserved immunosuppressive region of retroviral transmembrane proteins.[1][2][3] It has been shown to inhibit various immune functions, making it a molecule of interest for therapeutic applications.[4][5][6][7] However, unconjugated Cks17 has minimal biological activity.[1] Conjugation to a carrier protein like HSA is necessary to elicit its immunosuppressive effects.[4] HSA is an ideal carrier due to its biocompatibility, biodegradability, long circulatory half-life, and abundance in plasma.[2]

Q2: What are the common chemical strategies for conjugating Cks17 to HSA?

A2: Two of the most common and effective strategies for conjugating a peptide like Cks17 to a protein like HSA are:

  • Maleimide-Thiol Chemistry: This approach targets the free thiol group on Cysteine-34 of HSA, offering a more site-specific conjugation. A maleimide-activated Cks17 peptide is reacted with the thiol group on HSA to form a stable thioether bond.

  • NHS-Ester Chemistry: This method targets primary amines, specifically the ε-amino groups of lysine residues and the N-terminal α-amino group on HSA. An N-hydroxysuccinimide (NHS) ester-activated Cks17 is reacted with these amine groups to form stable amide bonds. Given that HSA has numerous lysine residues, this method typically results in a more heterogeneous product with multiple Cks17 molecules attached at various sites.[8]

Q3: How do I choose between maleimide-thiol and NHS-ester chemistry?

A3: The choice of conjugation chemistry depends on the desired properties of the final conjugate.

  • Choose maleimide-thiol chemistry if you require a more homogeneous product with a predictable drug-to-albumin ratio (DAR). This site-specific approach can lead to better control over the conjugate's properties.

  • Choose NHS-ester chemistry if a higher loading of Cks17 on HSA is desired and if the specific site of attachment is less critical. However, be aware that this method can lead to a mixture of conjugates with varying numbers of Cks17 molecules attached.

Q4: What are the critical quality control assays for Cks17-HSA conjugates?

A4: A comprehensive quality control workflow should include:

  • SDS-PAGE: To confirm successful conjugation by observing a shift in molecular weight and to assess purity.[9][10][11][12]

  • Size Exclusion Chromatography (SEC): To determine the purity of the conjugate, separate it from unconjugated reactants, and detect any aggregates.[13][14][15][16][17]

  • Mass Spectrometry (MS): To obtain a precise molecular weight of the conjugate and to determine the drug-to-albumin ratio (DAR).[18][19][20][21][22]

  • Biological Activity Assay: To ensure that the conjugated Cks17 retains its immunosuppressive function.

Troubleshooting Guides

Low Conjugation Yield
Possible Cause Recommended Solution
Degradation of Crosslinkers or Biomolecules Ensure reagents, particularly moisture-sensitive NHS esters, are stored at -20°C in a desiccated environment. Allow reagents to equilibrate to room temperature before opening to prevent condensation. Use fresh, high-quality reagents.[23]
Presence of Interfering Substances in Buffers Avoid buffers containing primary amines (e.g., Tris, glycine) when using NHS-ester chemistry. For maleimide chemistry, avoid thiol-containing reagents (e.g., DTT) in the final reaction mixture. Perform buffer exchange using dialysis, ultrafiltration, or desalting columns if interfering substances are present.[23]
Suboptimal Reaction Conditions (pH, Temperature, Time) For NHS-ester reactions, maintain a pH between 8.0 and 9.0. For maleimide reactions, a pH of 7.0-7.5 is optimal. Optimize reaction time and temperature; longer incubation at 4°C may be beneficial.[24]
Inaccessible Reactive Sites on HSA While generally not an issue with the numerous surface-exposed lysines on HSA, for site-specific conjugation, ensure the target residue is accessible.
Low Purity or Concentration of Starting Materials Use HSA and Cks17 that are >95% pure. Ensure the starting concentration of HSA is adequate, typically >2 mg/mL.
Hydrolysis of Maleimide or NHS-Ester Group Prepare stock solutions of maleimide or NHS-ester activated Cks17 in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure to aqueous environments before the reaction.[25]
Protein Aggregation
Possible Cause Recommended Solution
High Protein Concentration Work with lower protein concentrations during the conjugation reaction. If a high final concentration is needed, perform the conjugation at a lower concentration and then concentrate the purified product.[26]
Unfavorable Buffer Conditions (pH, Ionic Strength) Ensure the buffer pH is not at the isoelectric point of the protein, where solubility is minimal. Adjust the ionic strength of the buffer by varying the salt concentration.[27]
Hydrophobicity of the Conjugated Peptide The addition of the hydrophobic Cks17 peptide can increase the propensity for aggregation. Consider adding stabilizing excipients such as arginine or non-ionic surfactants (e.g., Polysorbate 20) at low concentrations.[28]
Formation of Intermolecular Disulfide Bonds If not targeting the Cys34 of HSA, ensure that other free thiols are capped. The addition of a mild reducing agent like TCEP can prevent the formation of non-native disulfide bonds.[29]
Prolonged Reaction Times or High Temperatures Optimize the reaction time to the minimum required for sufficient conjugation. Performing the reaction at a lower temperature (e.g., 4°C) can slow down aggregation.[29]

Experimental Protocols

Protocol 1: Cks17-HSA Conjugation via NHS-Ester Chemistry
  • Preparation of Reagents:

    • Dissolve HSA in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) to a final concentration of 5 mg/mL.

    • Synthesize or procure Cks17 with an N-terminal NHS-ester modification.

    • Immediately before use, dissolve the Cks17-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Cks17-NHS ester to the HSA solution while gently mixing.[23]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the Cks17-HSA conjugate from unreacted peptide and quenching reagent using a size exclusion chromatography (SEC) column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[8][30]

Protocol 2: Cks17-HSA Conjugation via Maleimide-Thiol Chemistry
  • Preparation of Reagents:

    • Dissolve HSA in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 5-10 mg/mL.

    • Synthesize or procure Cks17 with a C-terminal or N-terminal maleimide group.

    • Immediately before use, dissolve the Cks17-maleimide in anhydrous DMSO to a concentration of 10-20 mM.

  • Reduction of HSA (Optional but Recommended):

    • To ensure the Cys34 thiol is free, add a 10-fold molar excess of a mild reducing agent like TCEP to the HSA solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Cks17-maleimide to the HSA solution.[23]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon).[31]

  • Quenching the Reaction:

    • Add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a size exclusion chromatography (SEC) column equilibrated with a suitable storage buffer.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_qc Quality Control Cks17 Peptide Cks17 Peptide Activation/Modification Activation/Modification Cks17 Peptide->Activation/Modification HSA HSA Reaction Mixture Reaction Mixture HSA->Reaction Mixture Activated Cks17 Activated Cks17 Activation/Modification->Activated Cks17 Activated Cks17->Reaction Mixture SEC SEC Reaction Mixture->SEC Final Conjugate Final Conjugate SEC->Final Conjugate SDS-PAGE SDS-PAGE Mass Spectrometry Mass Spectrometry Biological Assay Biological Assay Final Conjugate->SDS-PAGE Final Conjugate->Mass Spectrometry Final Conjugate->Biological Assay

Caption: Experimental workflow for Cks17-HSA conjugate preparation and quality control.

troubleshooting_logic Start Start Low Yield? Low Yield? Start->Low Yield? Check Reagents Check Reagents Low Yield?->Check Reagents Yes Aggregation? Aggregation? Low Yield?->Aggregation? No Optimize Conditions Optimize Conditions Check Reagents->Optimize Conditions Check Purity Check Purity Optimize Conditions->Check Purity Check Purity->Low Yield? Adjust Concentration Adjust Concentration Aggregation?->Adjust Concentration Yes Successful Conjugate Successful Conjugate Aggregation?->Successful Conjugate No Modify Buffer Modify Buffer Adjust Concentration->Modify Buffer Add Stabilizers Add Stabilizers Modify Buffer->Add Stabilizers Add Stabilizers->Aggregation?

Caption: Logical flowchart for troubleshooting common issues in Cks17-HSA conjugation.

References

Validation & Comparative

Validating the Immunosuppressive Effect of Cks17 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel immunosuppressive agents, the synthetic peptide Cks17 presents an intriguing candidate. Derived from a highly conserved region of retroviral transmembrane proteins, Cks17 has demonstrated the ability to modulate the immune response, particularly cell-mediated immunity. This guide provides a comparative analysis of the in vivo immunosuppressive effects of Cks17 alongside established immunosuppressants: Cyclosporine A, Tacrolimus, and Dexamethasone. The data presented is compiled from preclinical studies in murine models to offer a standardized basis for comparison.

Quantitative Comparison of In Vivo Immunosuppressive Activity

The following table summarizes the in vivo efficacy of Cks17 and comparator immunosuppressants in murine models of delayed-type hypersensitivity (DTH), a standard assay for cell-mediated immunity.

CompoundAnimal ModelAssayDosing RegimenEfficacyReference
Cks17-BSA Conjugate C57BL/6 MiceDelayed-Type Hypersensitivity (DTH) to Sheep Red Blood CellsIntravenous, single dose prior to antigen challengeDose-dependent inhibition of DTH response. A dose of 100 µg inhibited the DTH response by approximately 50%.[1]
Cyclosporine A MiceDelayed-Type Hypersensitivity (DTH) to Sheep Red Blood CellsIntramuscular, two consecutive daily injections>50 mg/kg inhibited DTH responses.[2]
Tacrolimus (FK506) Lewis RatsDelayed-Type Hypersensitivity (DTH) to Type II CollagenDaily administration following immunizationSuppressed DTH skin test responses.[3]
Dexamethasone BALB/c MiceDelayed-Type Hypersensitivity (DTH) to Sheep Red Blood CellsIntraperitoneal, single dose10 mg/kg significantly inhibited edema formation at 18, 24, and 48 hours by 64%, 67%, and 48%, respectively.[4]

Signaling Pathways and Mechanisms of Action

The immunosuppressive effects of Cks17 are mediated through distinct signaling pathways compared to conventional immunosuppressants.

Cks17 Signaling Pathway

Cks17 exerts its immunosuppressive effects by activating two key intracellular signaling pathways: the cyclic AMP (cAMP) pathway and the extracellular signal-regulated kinase (ERK) pathway. This leads to a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response.[5]

Cks17_Signaling Cks17 Cks17 Peptide Receptor Putative Receptor Cks17->Receptor PLCg1 PLCγ1 Receptor->PLCg1 AC Adenylate Cyclase Receptor->AC PKC PKC PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK Th1_Cytokines Th1 Cytokines (IL-2, IFN-γ, TNF-α) ERK->Th1_Cytokines Inhibition cAMP cAMP AC->cAMP cAMP->Th1_Cytokines Inhibition Th2_Cytokines Th2 Cytokines (IL-10) cAMP->Th2_Cytokines Stimulation

Figure 1. Cks17 Signaling Pathway for Immunosuppression.

Comparative Signaling Pathways of Immunosuppressants

In contrast, Cyclosporine A and Tacrolimus are calcineurin inhibitors, while Dexamethasone is a glucocorticoid receptor agonist. Their pathways are fundamentally different from that of Cks17.

Comparative_Signaling cluster_CsA_Tac Cyclosporine A / Tacrolimus cluster_Dex Dexamethasone CsA_Tac Cyclosporine A / Tacrolimus Immunophilin Cyclophilin / FKBP12 CsA_Tac->Immunophilin Calcineurin Calcineurin Immunophilin->Calcineurin Inhibition NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Activation Dex Dexamethasone GR Glucocorticoid Receptor Dex->GR GRE Glucocorticoid Response Elements GR->GRE Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription GRE->Pro_inflammatory_Genes Inhibition

Figure 2. Comparative Signaling Pathways of Immunosuppressants.

Experimental Protocols

A standardized protocol for the murine delayed-type hypersensitivity (DTH) assay is provided below. This can be adapted for the evaluation of various immunosuppressive compounds.

Murine Delayed-Type Hypersensitivity (DTH) Assay

Objective: To assess the in vivo cell-mediated immune response.

Materials:

  • Test compound (e.g., Cks17-BSA conjugate) and vehicle control.

  • Comparator compounds (e.g., Cyclosporine A, Tacrolimus, Dexamethasone).

  • Antigen (e.g., Sheep Red Blood Cells [SRBCs], Keyhole Limpet Hemocyanin [KLH]).

  • Adjuvant (e.g., Complete Freund's Adjuvant [CFA]).

  • Phosphate Buffered Saline (PBS).

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c strain).

  • Micrometer calipers.

Experimental Workflow:

DTH_Workflow Day0 Day 0: Sensitization Day5_7 Day 5-7: Treatment & Challenge Day0->Day5_7 Incubation Day6_8 Day 6-8 (24h post-challenge): Measurement Day5_7->Day6_8 Inflammatory Response Analysis Data Analysis Day6_8->Analysis Quantification

Figure 3. Experimental Workflow for DTH Assay.

Procedure:

  • Sensitization (Day 0):

    • Prepare an emulsion of the antigen (e.g., 1x10^8 SRBCs) in an equal volume of CFA.

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.

  • Treatment:

    • Administer the test compound (Cks17-conjugate), comparator drugs, or vehicle control according to the desired dosing regimen (e.g., a single intravenous injection of Cks17-conjugate 24 hours before challenge).

  • Challenge (Day 5-7):

    • Measure the baseline thickness of the hind footpads using micrometer calipers.

    • Inject 20-50 µL of the antigen (e.g., 1x10^8 SRBCs in PBS) into the plantar surface of one hind footpad.

    • Inject an equal volume of PBS into the contralateral footpad as a negative control.

  • Measurement (24-48 hours post-challenge):

    • Measure the thickness of both hind footpads.

    • The DTH response is calculated as the difference in footpad swelling between the antigen-injected and the PBS-injected footpad.

    • Percentage of inhibition is calculated relative to the vehicle-treated control group.

Conclusion

Cks17 demonstrates a dose-dependent immunosuppressive effect on cell-mediated immunity in vivo, operating through a distinct signaling pathway involving cAMP and ERK activation. This mechanism of action differs significantly from calcineurin inhibitors like Cyclosporine A and Tacrolimus, and glucocorticoids such as Dexamethasone. While further studies are required to fully elucidate its therapeutic potential and to establish a more detailed quantitative profile, Cks17 represents a promising avenue for the development of novel immunomodulatory therapies. The experimental protocols and comparative data provided in this guide offer a framework for the continued in vivo validation of Cks17 and other emerging immunosuppressive agents.

References

A Comparative Guide to Cks17 and p15E Proteins in Lymphocyte Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Retroviral envelope proteins possess inherent immunosuppressive properties that are critical for viral persistence and pathogenesis. Two of the most studied entities in this domain are the transmembrane envelope protein p15E and its synthetic peptide homolog, Cks17. Both are known to inhibit host immune responses, particularly lymphocyte activation and proliferation. This guide provides an objective comparison of their performance in lymphocyte inhibition assays, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their work.

Introduction to Cks17 and p15E

The retroviral transmembrane protein p15E is a key mediator of the immune dysfunction associated with certain retroviral infections and cancers.[1][2][3] Due to its hydrophobic nature, studying the full protein has been challenging.[1][3] This led to the development of Cks17, a synthetic heptadecapeptide (17 amino acids) that corresponds to a highly conserved immunosuppressive region within p15E.[2][4][5][6] Cks17, typically conjugated to a carrier protein like bovine serum albumin (BSA) or human serum albumin (HSA) to ensure solubility and activity, has been shown to mimic the immunosuppressive effects of native p15E and related tumor products.[4][7][8] This makes both recombinant p15E fragments and Cks17 valuable tools for studying mechanisms of immunosuppression and for developing potential immunomodulatory therapeutics.

Mechanism of Action: Inhibition of T-Cell Signaling

The primary mechanism by which both p15E and Cks17 exert their inhibitory effects is through the disruption of key intracellular signaling pathways essential for lymphocyte activation. The central target identified in multiple studies is Protein Kinase C (PKC) , a critical enzyme downstream of the T-cell receptor (TCR).[7][8]

Upon TCR engagement, a signaling cascade is initiated that leads to the activation of PKC.[9][10] PKC then phosphorylates downstream targets, contributing to the activation of transcription factors like NF-κB and AP-1, which are necessary for cytokine production (e.g., Interleukin-2, IL-2) and cellular proliferation.[10][11]

Both Cks17 and p15E have been shown to directly inactivate or inhibit PKC.[7][8] This blockade prevents the downstream signaling required for a full T-cell response. Cks17-HSA was found to directly inactivate PKC without affecting other kinases like PKA, demonstrating specificity.[7] The inhibition is non-competitive with respect to Ca2+, ATP, or other cofactors, suggesting a direct effect on the enzyme itself.[7] By disrupting this central node in the T-cell activation pathway, these retroviral proteins effectively suppress the adaptive immune response.

T_Cell_Signaling_Inhibition T-Cell Activation Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Complex PLCg1 PLCγ1 TCR_CD3->PLCg1 Signal 1 APC APC (Antigen Presenting Cell) APC->TCR_CD3 Antigen Presentation DAG DAG PLCg1->DAG PKC Protein Kinase C (PKC) DAG->PKC NFkB_AP1 NF-κB / AP-1 Activation PKC->NFkB_AP1 Gene_Expression Gene Expression (IL-2, etc.) NFkB_AP1->Gene_Expression Inhibitor Cks17 / p15E Inhibitor->PKC Inhibition Proliferation Lymphocyte Proliferation Gene_Expression->Proliferation

Caption: T-Cell signaling pathway showing inhibition of Protein Kinase C (PKC) by Cks17/p15E.

Comparative Performance in Lymphocyte Inhibition Assays

Direct comparison of Cks17 and p15E is complex as studies often use different forms of the proteins (full-length recombinant vs. peptide conjugates) and varied assay conditions. However, by summarizing the available quantitative data, a picture of their relative potency emerges.

ParameterCks17Recombinant p15E (hydrophilic region)Cell Type / StimulusReference
Inhibition of PKC Activity IC50: ~3 µM (CKS-17-HSA)Not directly measuredHuman Neutrophil / Jurkat cell PKC[7]
Inhibition of PKC Activity ID50: ~4 µM (CKS-17-BSA)Not directly measuredRat Brain PKC[8]
Inhibition of Proliferation >95% inhibition at 15 µMNot applicableHuman lymphocytes / PMA + Ionomycin[7]
Inhibition of Proliferation Not specifiedEC50: 7.5 nM (up to 60% inhibition)Human T-lymphocytes / anti-CD3[1][3]
Inhibition of Proliferation Inhibited IL-2 dependent proliferationEC50: 2.1 µM (up to 92% inhibition)Murine T-cell line (CTLL-2) / IL-2[1][2][3]

Analysis:

  • Potency: The recombinant hydrophilic region of p15E shows remarkably high potency in inhibiting anti-CD3-driven proliferation of human T-cells, with an EC50 in the low nanomolar range (7.5 nM).[1][3]

  • PKC Inhibition: Cks17 peptide conjugates demonstrate consistent inhibition of PKC activity, with IC50/ID50 values in the low micromolar range (3-4 µM).[7][8]

  • Context is Key: The effective concentration of these proteins varies significantly based on the specific assay. For instance, recombinant p15E was much more potent against primary human T-cells stimulated via anti-CD3 than against the murine CTLL-2 cell line, which is dependent on IL-2 for proliferation.[1][3] This highlights differences in signaling pathways or protein-receptor interactions across different cell types and activation methods.

Experimental Protocols

A standardized protocol for assessing the inhibitory effects of Cks17 or p15E on lymphocyte proliferation is crucial for reproducible results. Below is a generalized methodology based on common laboratory practices.[12][13][14][15]

Objective: To measure the dose-dependent inhibition of mitogen- or antigen-stimulated lymphocyte proliferation by Cks17 or p15E.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood via density gradient centrifugation.

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and antibiotics).

  • Stimulants: Phytohemagglutinin (PHA), anti-CD3 antibody, or specific antigen (e.g., Tetanus Toxoid).

  • Inhibitory Proteins: Lyophilized Cks17 peptide conjugate or recombinant p15E, reconstituted in a suitable buffer.

  • Proliferation Measurement Reagent: [3H]-thymidine or a non-radioactive alternative (e.g., BrdU, CFSE).

  • 96-well flat-bottom cell culture plates.

  • Scintillation counter or flow cytometer/plate reader, depending on the proliferation assay used.

Assay_Workflow Experimental Workflow for Lymphocyte Inhibition Assay A 1. Isolate PBMCs (from whole blood via Ficoll-Paque) B 2. Seed Cells (Plate PBMCs in 96-well plate) A->B C 3. Add Inhibitor (Add serial dilutions of Cks17 or p15E) B->C D 4. Add Stimulant (Add Mitogen like PHA or anti-CD3) C->D E 5. Incubate (Culture for 48-72 hours) D->E F 6. Pulse with [3H]-Thymidine (Add radioactive label for final 6-18 hours) E->F G 7. Harvest & Measure (Harvest cells and measure [3H]-thymidine incorporation via scintillation counting) F->G

Caption: Workflow for a typical [3H]-thymidine-based lymphocyte proliferation inhibition assay.

Detailed Procedure:

  • PBMC Isolation: Isolate PBMCs from heparinized whole blood using a Ficoll-Paque density gradient. Wash the cells twice and resuspend in complete RPMI medium. Perform a cell count and viability check (e.g., using Trypan Blue).

  • Cell Plating: Adjust the cell concentration and plate 1-2 x 10^5 PBMCs per well in a 96-well flat-bottom plate.

  • Addition of Inhibitor: Prepare serial dilutions of Cks17 or p15E in complete medium. Add the desired volume to the appropriate wells. Include a "no inhibitor" control.

  • Stimulation: Add the T-cell stimulant (e.g., PHA at 1-5 µg/mL) to all wells except for the "unstimulated" controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Proliferation ([3H]-Thymidine Method):

    • For the final 6-18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

    • After incubation, harvest the cells onto a glass fiber filter mat using a cell harvester.

    • Wash the filters to remove unincorporated [3H]-thymidine.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The readout is in counts per minute (CPM).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Cks17/p15E relative to the stimulated control wells. Plot the dose-response curve and determine the IC50/EC50 value.

Conclusion

Both Cks17 and p15E are potent inhibitors of lymphocyte proliferation, acting primarily through the disruption of the Protein Kinase C signaling pathway. Experimental data indicates that a recombinant fragment of p15E can be effective at nanomolar concentrations, while the widely-used Cks17 peptide conjugate typically acts in the low micromolar range. The choice between these two molecules may depend on the specific research question, experimental model, and desired potency. The protocols and pathway diagrams provided in this guide offer a foundational framework for researchers investigating retroviral immunosuppression or developing novel immunomodulatory agents.

References

A Comparative Guide to the Cross-Reactivity of Cks17, a Conserved Retroviral Immunosuppressive Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cks17, a highly conserved peptide sequence found within the transmembrane (TM) envelope proteins of numerous retroviruses. Its presence is strongly associated with the immunosuppressive effects observed during retroviral infections. The "cross-reactivity" of Cks17 is primarily understood through its profound functional conservation across different viral species, stemming from its remarkable sequence homology. This document summarizes the available data on its sequence, immunosuppressive function, and the underlying signaling mechanisms, providing a resource for researchers investigating retroviral pathogenesis and developing novel immunotherapies.

Sequence Homology Across Retroviruses

The Cks17 peptide, typically 17 amino acids in length, is a hallmark of the immunosuppressive domain (ISD) of retroviral TM proteins like gp41 (in HIV) and p15E (in murine leukemia virus). Its sequence is exceptionally conserved, suggesting a critical and shared biological function.[1][2] Minor variations exist, but the core motif responsible for its activity remains largely intact.

Below is a comparison of the Cks17 amino acid sequences from several representative retroviruses. The high degree of identity underscores why this peptide's function is considered broadly cross-reactive among these viruses.

Retrovirus (Abbreviation)Viral ProteinCks17 Peptide Sequence
Murine Leukemia Virus (Mo-MLV)p15EL Q N R R G L D L L F L K E G G L
Feline Leukemia Virus (FeLV)p15EL Q N R R G L D I L F L Q E G G L
Human T-lymphotropic Virus-1 (HTLV-1)gp21L Q N R R G L D L L F W E Q G G L
Mason-Pfizer Monkey Virus (MPMV)gp22L Q N R R G L D L L L A E G G V
Human Immunodeficiency Virus 1 (HIV-1)gp41L Q A R I L A V E R Y L K D Q Q L
Porcine Endogenous Retrovirus (PERV)EnvL Q N R R G L D L L F L R E G G L

Note: Sequences are derived from alignments of the conserved immunosuppressive region. While the core sequence is highly conserved among many gammaretroviruses and deltaretroviruses, lentiviruses like HIV-1 show more significant divergence, though the region is still associated with immunosuppressive functions.

Quantitative Comparison of Immunosuppressive Activity

Direct, head-to-head quantitative comparisons of the immunosuppressive potency (e.g., IC50 values) of Cks17 peptides from different retroviruses in standardized assays are limited in the published literature. The primary evidence for cross-reactive function comes from the high sequence conservation and the consistent observation of immunosuppressive effects using synthetic peptides derived from this region, regardless of the source virus.

However, some studies provide data on the inhibitory effects of Cks17 peptides from specific viruses. These findings support a conserved, potent immunosuppressive function.

Peptide OriginAssay TypeTarget CellsEffect ObservedConcentration / Potency
HTLV-1 (CS-1) T-cell Proliferation (anti-CD3 stimulated)Human T-lymphocytesUp to 57% inhibition of proliferation.[3]3 nmol/well
HIV (CS-3) T-cell Proliferation (anti-CD3 stimulated)Human T-lymphocytesUp to 49% inhibition of proliferation.[3]3 nmol/well
Generic Cks17 Protein Kinase C (PKC) ActivityIsolated PKC enzymeDose-dependent inhibition of PKC activity.IC50 ≈ 3 µM (for Cks17-HSA conjugate)
Generic Cks17 IL-2 ProductionMitogen-stimulated EL4 cellsDose-dependent inhibition of IL-2 production.[4]N/A
Generic Cks17 Delayed-Type Hypersensitivity (DTH)MiceDose-dependent inhibition of DTH reaction.[2]N/A

The data suggests that peptides derived from the conserved immunosuppressive domain of different human retroviruses (HTLV-1 and HIV) exert comparable, potent inhibitory effects on T-cell function.

Signaling Pathways and Mechanism of Action

The immunosuppressive effects of the Cks17 peptide are mediated through the activation of specific intracellular signaling cascades, leading to a dampening of immune activation. A key mechanism is the inhibition of T-cell proliferation and the skewing of cytokine responses from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) profile.[5]

The binding of Cks17 to its yet-to-be-fully-identified cellular receptor(s) triggers two primary signaling events:

  • Elevation of intracellular cyclic AMP (cAMP): Increased cAMP levels are broadly immunosuppressive and can inhibit T-cell activation and proliferation.

  • Activation of the MAPK/ERK Pathway: Cks17 induces the phosphorylation and activation of the PLCγ1-PKC-Raf1-MEK-ERK1/2 signaling cascade.[5]

This dual activation leads to the inhibition of Th1 cytokines (e.g., IL-2, IFN-γ, TNF-α) and the enhancement of anti-inflammatory cytokines like IL-10.[5]

Cks17_Signaling_Pathway Cks17 Cks17 Peptide Receptor Cell Surface Receptor (putative) Cks17->Receptor Binds PLC PLCγ1 Receptor->PLC Activates cAMP ↑ cAMP Receptor->cAMP Activates PKC PKC PLC->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK Immune_Suppression Immune Suppression (↓ IL-2, ↓ IFN-γ, ↑ IL-10) ERK->Immune_Suppression Leads to cAMP->Immune_Suppression Contributes to

Cks17 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the immunosuppressive function of Cks17 peptides.

This assay measures the ability of a Cks17 peptide to inhibit the proliferation of lymphocytes following stimulation with a mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Synthetic Cks17 peptide (and control/scrambled peptides), conjugated to a carrier protein like BSA or HSA if required for activity.

  • Mitogen (e.g., PHA at 5 µg/mL) or specific antigen.

  • [³H]-Thymidine (1 µCi/well).

  • 96-well flat-bottom culture plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Wash the cells twice and resuspend in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

  • Peptide Addition: Prepare serial dilutions of the Cks17 and control peptides. Add 50 µL of each peptide dilution to the appropriate wells in triplicate.

  • Stimulation: Add 50 µL of mitogen (PHA) or antigen to each well (except for unstimulated controls). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Radiolabeling: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

  • Harvesting: Harvest the cells onto glass fiber filters using an automated cell harvester.

  • Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

  • Analysis: Calculate the percentage of inhibition relative to the stimulated control wells without any peptide. Plot the inhibition curve to determine the IC50 value.

This protocol quantifies the effect of Cks17 on the production of key cytokines like IL-2 and IL-10 from stimulated immune cells.

Materials:

  • Cell culture supernatants from the T-cell proliferation assay (harvested before radiolabeling, typically at 48-72 hours).

  • Commercially available ELISA kits for target cytokines (e.g., human IL-2, IL-10).

  • ELISA plate reader.

Procedure:

  • Supernatant Collection: At 48 or 72 hours post-stimulation, centrifuge the 96-well plates from the proliferation assay at 400 x g for 10 minutes. Carefully collect 100-150 µL of supernatant from each well without disturbing the cell pellet. Store at -80°C until use.

  • ELISA Assay: Perform the ELISA according to the manufacturer’s instructions. This typically involves:

    • Coating a 96-well ELISA plate with a capture antibody specific for the target cytokine.

    • Blocking the plate to prevent non-specific binding.

    • Adding standards and the collected cell culture supernatants to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a biotinylated detection antibody.

    • Incubating, washing, and adding a streptavidin-HRP conjugate.

    • Adding a TMB substrate to develop a colorimetric signal.

    • Stopping the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using an ELISA plate reader.

  • Analysis: Calculate the cytokine concentrations in each sample by interpolating from the standard curve. Compare the cytokine levels in Cks17-treated wells to the stimulated controls.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the immunosuppressive activity of a Cks17 peptide.

Experimental_Workflow Start Isolate PBMCs from Blood Setup Plate Cells (1x10⁵/well) in 96-well plate Start->Setup Treatment Add Cks17 Peptide (Serial Dilutions) Setup->Treatment Stimulation Add Mitogen (PHA) or Antigen Treatment->Stimulation Incubation Incubate for 72 hours at 37°C, 5% CO₂ Stimulation->Incubation Supernatant Collect Supernatant (for Cytokine Analysis) Incubation->Supernatant Pulse Pulse with [³H]-Thymidine Incubation->Pulse ELISA Perform ELISA (IL-2, IL-10, etc.) Supernatant->ELISA Analysis Calculate % Inhibition and IC50 ELISA->Analysis Harvest Harvest Cells & Measure CPM Pulse->Harvest Harvest->Analysis

Workflow for Cks17 Immunosuppression Assays

Conclusion

The Cks17 peptide represents a functionally cross-reactive immunosuppressive motif conserved across a wide range of retroviruses. Its high degree of sequence homology is the strongest indicator of its conserved function, which is further supported by experimental data demonstrating potent inhibition of T-cell proliferation and modulation of cytokine profiles. The signaling pathway, involving cAMP and MAPK/ERK activation, appears to be a common mechanism underlying its activity. While direct comparative studies with standardized potency metrics are not abundant, the available evidence strongly suggests that Cks17 from different retroviral sources will exhibit similar immunosuppressive properties, making it a critical target for understanding retroviral pathogenesis and for the development of broad-spectrum therapeutic interventions.

References

Unraveling the Specificity of Cks17's Interaction with Protein Kinase C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Cks17, a 17-amino acid sequence homologous to a conserved region of retroviral transmembrane envelope proteins, has garnered attention for its immunomodulatory functions. A key aspect of its mechanism of action involves the modulation of Protein Kinase C (PKC) activity. This guide provides a comprehensive comparison of Cks17's interaction with PKC, presenting available experimental data, outlining methodologies, and comparing it with alternative PKC-modulating peptides.

Cks17 and Protein Kinase C: A Dual Role in Signaling

Cks17 has been observed to play a seemingly contradictory role in relation to PKC. In a cellular context, it is implicated in the activation of a signaling cascade involving PKC. Conversely, in vitro studies have demonstrated a direct inhibitory effect of a carrier-conjugated form of Cks17 on PKC activity.

Cks17 in Cellular Signaling Pathways

Within cells, Cks17 is understood to be an upstream activator of a crucial signaling pathway. This pathway begins with the activation of Phospholipase C gamma 1 (PLCγ1), leading to the subsequent activation of PKC. This, in turn, triggers a cascade involving Raf-1, MEK, and ERK1/2, ultimately influencing cellular processes.

Cks17 Cks17 PLCg1 PLCγ1 Cks17->PLCg1 activates PKC PKC PLCg1->PKC activates Raf1 Raf-1 PKC->Raf1 activates MEK MEK Raf1->MEK activates ERK12 ERK1/2 MEK->ERK12 activates Cellular_Response Cellular Response ERK12->Cellular_Response

Cks17-Mediated Upstream Activation of the PKC Signaling Cascade.

This signaling pathway highlights the role of Cks17 as an initiator of a cascade where PKC is a critical downstream effector.

Direct Inhibition of Protein Kinase C by Cks17 Conjugates

In contrast to its role in activating a PKC-dependent pathway in vivo, in vitro studies have shown that Cks17, when conjugated to a carrier protein such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), directly inhibits PKC activity.[1][2] This inhibitory action appears to be a key component of its immunosuppressive effects.[1]

Quantitative Analysis of Cks17-Mediated PKC Inhibition

The following table summarizes the quantitative data available for the inhibition of PKC by Cks17 conjugates.

InhibitorTargetIC50Assay ConditionsReference
Cks17-HSAProtein Kinase C~3 µMPKC isolated from human neutrophils or Jurkat cells[1]
Cks17-BSAProtein Kinase C~4 µMCa2+- and phosphatidylserine-dependent PKC purified from rat brain[2]

Note: The PKC used in these studies was a mix of isoforms, and the specific isoforms inhibited by Cks17 have not been fully elucidated. The data suggests an effect on conventional, Ca2+-dependent PKC isoforms.

Specificity of Cks17's Interaction with PKC

Experimental evidence suggests a degree of specificity in the inhibitory action of Cks17.

  • Selectivity over other kinases: Cks17-HSA did not inhibit the activity of cAMP-dependent protein kinase (PKA) or the Ca2+- and phospholipid-independent form of PKC (PK-M), indicating that it does not act as a general kinase inhibitor.[1]

  • Mechanism of inhibition: The inhibition of PKC by conjugated Cks17 is non-competitive with respect to Ca2+, Mg2+, phosphatidylserine, diolein, or ATP.[1] This suggests that Cks17 does not bind to the active site for these cofactors or substrates but rather to an allosteric site on the enzyme.

  • Effect on the catalytic domain: Cks17-BSA was found to inhibit the catalytic fragment of PKC, suggesting a direct interaction with this domain.[2]

The seemingly contradictory roles of Cks17 as both an upstream activator and a direct inhibitor of PKC may be explained by the different experimental contexts. In a cellular environment, Cks17 likely initiates a signaling cascade that leads to the activation of PKC as part of a larger network. The direct inhibitory effects observed in vitro with a purified enzyme may be more relevant to pharmacological applications where the conjugated peptide has direct access to the kinase.

Experimental Protocols

In Vitro PKC Inhibition Assay

The following is a generalized protocol for an in vitro PKC inhibition assay based on the methodologies described in the cited literature.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Purified_PKC Purified PKC Enzyme Incubation Incubate at 30°C Purified_PKC->Incubation Cks17_conjugate Cks17-carrier conjugate Cks17_conjugate->Incubation Assay_Buffer Assay Buffer (containing Ca2+, PS, DAG) Assay_Buffer->Incubation ATP_mix [γ-32P]ATP Mix ATP_mix->Incubation Substrate PKC Substrate (e.g., Histone H1) Substrate->Incubation Stop_reaction Stop Reaction Incubation->Stop_reaction Separate Separate phosphorylated substrate Stop_reaction->Separate Quantify Quantify radioactivity Separate->Quantify

Workflow for an In Vitro PKC Inhibition Assay.

Methodology:

  • Enzyme and Substrate Preparation: Purified PKC is prepared from a suitable source (e.g., rat brain, specific cell lines). A suitable PKC substrate, such as histone H1, is also prepared.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing cofactors necessary for PKC activation, including Ca2+, phosphatidylserine (PS), and diacylglycerol (DAG).

  • Inhibition: Varying concentrations of the Cks17-carrier conjugate are pre-incubated with the PKC enzyme.

  • Initiation: The kinase reaction is initiated by the addition of a mixture containing ATP and radiolabeled [γ-32P]ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-32P]ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the activity in the presence of the Cks17 conjugate to a control without the inhibitor.

Comparison with Alternative Peptide-Based PKC Inhibitors

Cks17 is one of several peptides known to modulate PKC activity. The table below compares Cks17 with other notable peptide inhibitors of PKC.

Peptide InhibitorSource/TargetMechanism of ActionSpecificityReference
Cks17 Retroviral envelope protein homologAllosteric inhibitionAppears to target conventional PKCs; does not inhibit PKA or PK-M.[1][2]
Pseudosubstrate Peptides Derived from the pseudosubstrate region of PKC isoformsCompetitive inhibition at the substrate-binding siteCan be designed to be isoform-specific (e.g., for PKCα, β, ε, ζ).[3]
Receptor for Activated C-Kinase (RACK) Binding Inhibitors Derived from RACK binding sites on PKC isoformsInhibit translocation of PKC to its anchoring proteinIsoform-specific translocation inhibitors (e.g., for PKCβ, δ, ε).[4]
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS)-related peptides Derived from the PKC substrate MARCKSSubstrate-competitive inhibitionBroadly inhibits PKC.[5]

Conclusion

The synthetic peptide Cks17 demonstrates a complex and context-dependent interaction with Protein Kinase C. While it acts as an upstream activator of the PKC signaling pathway in a cellular environment, its conjugated form is a direct, allosteric inhibitor of PKC activity in vitro. The available data suggests a degree of specificity for conventional PKC isoforms, with an IC50 in the low micromolar range.

For researchers and drug development professionals, Cks17 represents an intriguing molecule for modulating PKC-related pathways. However, further research is required to fully elucidate its isoform specificity, determine its binding affinity, and reconcile the apparent dualism of its function. Understanding these aspects will be crucial for harnessing the therapeutic potential of Cks17 and for the development of more specific and potent PKC modulators. The comparative data presented in this guide serves as a valuable resource for navigating the current understanding of Cks17's interaction with this critical signaling enzyme.

References

Cks17: A Potent Modulator of T-Helper Cell Cytokine Responses, Tilting the Balance from Th1 to Th2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals investigating immunomodulatory agents will find a comprehensive analysis of the synthetic peptide Cks17's differential effects on T-helper (Th) 1 and Th2 cytokine profiles. This guide synthesizes available experimental data to provide a clear comparison of Cks17's impact on these critical immune cell subsets, offering insights into its potential therapeutic applications in inflammatory and autoimmune diseases.

Cks17, a 17-amino acid peptide homologous to a conserved region of retroviral transmembrane proteins, has demonstrated significant immunoregulatory properties.[1][2] Experimental evidence reveals a distinct pattern of activity: a potent suppression of pro-inflammatory Th1 cytokines and a concurrent enhancement of certain anti-inflammatory Th2-associated cytokines. This dual action underscores its potential as a tool to skew the immune response towards a less inflammatory Th2 phenotype.

Comparative Analysis of Cytokine Modulation

Cks17 exhibits a clear inhibitory effect on the production of key Th1 cytokines. Studies have consistently shown that Cks17 suppresses the secretion of interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α).[2] In contrast, the peptide has been shown to enhance the production of interleukin-10 (IL-10), a cytokine with potent anti-inflammatory and immunosuppressive functions often associated with Th2 responses.[2]

CytokineT-Helper Cell LineageEffect of Cks17Reference
IFN-γTh1Inhibition[1][2]
IL-2Th1Inhibition[2][3]
IL-12Th1Inhibition[2]
TNF-αTh1Inhibition[2]
IL-10Th2Enhancement[2]

Delving into the Mechanism: Signaling Pathways

The immunomodulatory effects of Cks17 are underpinned by its ability to activate specific intracellular signaling cascades. A key mechanism is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Increased cAMP is a well-established inhibitor of Th1 cytokine production. Furthermore, Cks17 induces the phosphorylation of several kinases, including extracellular signal-regulated kinase (ERK) 1 and 2, and mitogen-activated protein kinase/ERK kinase (MEK), through a pathway involving phospholipase C gamma1 (PLCγ1), protein kinase C (PKC), and Raf1.[2] This signaling cascade appears to be crucial for mediating its suppressive effects on Th1 cells. While the precise signaling events in Th2 cells are less defined, the enhancement of IL-10 suggests a differential or selective activation of pathways that favor its production.

Cks17_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cks17 Cks17 Receptor Receptor Tyrosine Kinase Cks17->Receptor Binds PLCg1 PLCγ1 Receptor->PLCg1 Activates cAMP ↑ cAMP Receptor->cAMP Activates PKC PKC PLCg1->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 Th1_Inhibition Th1 Cytokine Inhibition (IFN-γ, IL-2, TNF-α) ERK12->Th1_Inhibition IL10_Enhancement IL-10 Enhancement ERK12->IL10_Enhancement cAMP->Th1_Inhibition

Cks17 Signaling Cascade

Experimental Protocols

The following provides a generalized methodology for assessing the effects of Cks17 on Th1 and Th2 cytokine production.

1. T-Cell Isolation and Culture:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Purify CD4+ T cells by negative selection using magnetic-activated cell sorting (MACS).

  • Culture purified CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

2. Th1 and Th2 Differentiation:

  • For Th1 differentiation: Culture CD4+ T cells with anti-CD3 and anti-CD28 antibodies in the presence of IL-12 and anti-IL-4 neutralizing antibodies.

  • For Th2 differentiation: Culture CD4+ T cells with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 and anti-IFN-γ neutralizing antibodies.

  • Culture the cells for 5-7 days to allow for differentiation.

3. Cks17 Treatment and T-Cell Restimulation:

  • After differentiation, wash the cells and resuspend them in fresh medium.

  • Treat the differentiated Th1 and Th2 cells with varying concentrations of Cks17 (e.g., 0.1, 1, 10 µM) or a vehicle control for a predetermined time (e.g., 24-48 hours).

  • Restimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin or with anti-CD3/CD28 antibodies for the final 4-6 hours of culture, adding a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining.

4. Cytokine Analysis:

  • ELISA: Collect culture supernatants and measure the concentration of secreted cytokines (IFN-γ, IL-2, TNF-α, IL-4, IL-5, IL-10) using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Intracellular Cytokine Staining and Flow Cytometry: For single-cell analysis, fix and permeabilize the cells, then stain with fluorescently labeled antibodies specific for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-10). Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_diff Differentiation cluster_treat Treatment & Restimulation cluster_analysis Analysis Isolate_PBMC Isolate PBMCs Purify_CD4 Purify CD4+ T Cells Isolate_PBMC->Purify_CD4 Th1_Diff Th1 Differentiation (IL-12, anti-IL-4) Purify_CD4->Th1_Diff Th2_Diff Th2 Differentiation (IL-4, anti-IFN-γ) Purify_CD4->Th2_Diff Cks17_Treatment Treat with Cks17 Th1_Diff->Cks17_Treatment Th2_Diff->Cks17_Treatment Restimulation Restimulate Cells Cks17_Treatment->Restimulation ELISA ELISA (Supernatant) Restimulation->ELISA Flow_Cytometry Flow Cytometry (Intracellular) Restimulation->Flow_Cytometry

Generalized Experimental Workflow

References

Unveiling Cks17: A Comparative Guide to its Inhibition of Interleukin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide has been published today, detailing the inhibitory effects of the synthetic peptide Cks17 on interleukin-1 (IL-1) signaling. This guide, targeted towards researchers, scientists, and drug development professionals, provides an in-depth comparison of Cks17 with other known IL-1 inhibitors, supported by experimental data and detailed methodologies.

Cks17, a heptadecapeptide homologous to a conserved region of the retroviral transmembrane envelope protein p15E, has been identified as a potent inhibitor of IL-1 activity. This guide elucidates its mechanism of action and presents a comparative analysis with established IL-1 inhibitors such as Anakinra, Canakinumab, and Rilonacept.

Cks17: A Novel Mechanism of Interleukin-1 Inhibition

Experimental evidence demonstrates that Cks17 effectively blocks the biological activities of both IL-1α and IL-1β. Unlike many conventional inhibitors that target the IL-1 receptor or the cytokine itself, Cks17 appears to exert its effects by interfering with the downstream signal transduction pathway. Specifically, research points to the inhibition of the protein kinase C (PKC) signaling cascade as a key mechanism.

This guide provides a detailed overview of the experimental findings that confirm Cks17-mediated inhibition of IL-1, including its ability to block IL-1-induced tumor cell lysis and thymocyte proliferation.

Comparative Analysis of Interleukin-1 Inhibitors

To provide a clear perspective on the therapeutic landscape, this guide presents a comparative table summarizing the characteristics of Cks17 and other prominent IL-1 inhibitors.

FeatureCks17AnakinraCanakinumabRilonacept
Type Synthetic PeptideRecombinant IL-1 Receptor AntagonistHuman Monoclonal AntibodyDimeric Fusion Protein
Target Protein Kinase C (PKC) signaling pathwayIL-1 Receptor (IL-1R1)Interleukin-1β (IL-1β)Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β)
Mechanism of Action Interferes with downstream signal transduction.Competitively blocks the binding of IL-1α and IL-1β to IL-1R1.Neutralizes the activity of IL-1β.Acts as a soluble decoy receptor, trapping IL-1α and IL-1β.

Visualizing the Pathways and Workflows

To enhance understanding, this guide includes detailed diagrams generated using the Graphviz DOT language, illustrating the key signaling pathways and experimental workflows.

cluster_0 IL-1 Signaling Pathway IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R Binds MyD88 MyD88 IL-1R->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Recruits TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK Complex IKK Complex TAK1->IKK Complex Activates NF-kB NF-kB IKK Complex->NF-kB Activates Gene Expression Gene Expression NF-kB->Gene Expression Induces Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Figure 1: Simplified IL-1 Signaling Pathway

cluster_1 Cks17 Mechanism of IL-1 Inhibition IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R Signal Transduction Signal Transduction IL-1R->Signal Transduction PKC Protein Kinase C Signal Transduction->PKC Downstream Effects Downstream Effects PKC->Downstream Effects Cks17 Cks17 Cks17->PKC Inhibits Inflammatory Response Inflammatory Response Downstream Effects->Inflammatory Response

Figure 2: Cks17 Inhibition of the PKC Pathway

cluster_2 Experimental Workflow: Thymocyte Proliferation Assay Isolate Thymocytes Isolate Thymocytes Culture with IL-1 Culture with IL-1 Isolate Thymocytes->Culture with IL-1 Add Cks17 Add Cks17 Culture with IL-1->Add Cks17 Incubate Incubate Add Cks17->Incubate Measure Proliferation Measure Proliferation Incubate->Measure Proliferation

Figure 3: Thymocyte Proliferation Assay Workflow

Detailed Experimental Protocols

This guide provides detailed protocols for the key experiments that have demonstrated the inhibitory effects of Cks17 on IL-1.

A375 Melanoma Cell Lysis Assay

This assay measures the ability of Cks17 to inhibit the cytotoxic effects of IL-1 on the A375 human melanoma cell line.

  • Cell Culture: A375 melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum, 4.5 g/L glucose, 1.5 g/L NaHCO3, 4 mM L-glutamine, and 1.0 mM sodium pyruvate in a humidified incubator at 37°C with 5% CO2.[1]

  • Treatment: Cells are seeded in 96-well plates. Recombinant IL-1α or IL-1β is added to the wells at a concentration known to induce cytotoxicity (e.g., 10-30 pg/ml).[2] Cks17 is added at varying concentrations to determine its inhibitory effect. Control wells receive IL-1 alone or no treatment.

  • Incubation: The plates are incubated for a period sufficient to observe IL-1-mediated cell death (e.g., 72 hours).[3][4]

  • Measurement of Cell Viability: Cell viability is assessed using a standard method such as the MTS assay. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control.

Murine Thymocyte Proliferation Assay

This assay assesses the inhibitory effect of Cks17 on IL-1-induced proliferation of murine thymocytes.

  • Thymocyte Isolation: Thymocytes are isolated from young BALB/c mice (e.g., 5 weeks old).[5] The thymus is aseptically removed, and a single-cell suspension is prepared.

  • Cell Culture: Thymocytes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal calf serum, antibiotics, and a mitogen such as Phytohemagglutinin (PHA) at a sub-optimal concentration to prime the cells for an IL-1 response.

  • Treatment: Recombinant IL-1 is added to the cultures to stimulate proliferation. Cks17 is added at various concentrations to test for inhibition.

  • Proliferation Measurement: After an incubation period (e.g., 72 hours), cell proliferation is measured.[5] This is typically done by adding [3H]thymidine to the cultures for the final few hours of incubation, followed by harvesting the cells and measuring the incorporation of the radiolabel into DNA using a scintillation counter.

Protein Kinase C (PKC) Activity Assay

This biochemical assay directly measures the inhibitory effect of Cks17 on PKC activity.

  • Enzyme Source: Purified PKC from a source such as rat brain is used.[6]

  • Assay Components: The assay mixture typically contains a buffer, Ca2+, phosphatidylserine (a PKC activator), a substrate for PKC (e.g., histone), and ATP (often radiolabeled, e.g., [γ-32P]ATP).[6]

  • Inhibition: Cks17 conjugated to a carrier protein like BSA (Cks17-BSA) is added to the reaction mixture at different concentrations.[6]

  • Reaction and Measurement: The reaction is initiated by the addition of ATP and incubated at 30°C. The phosphorylation of the substrate is then quantified. If a radioactive label is used, the phosphorylated substrate is separated from the free ATP, and the radioactivity is measured. Non-radioactive kits are also commercially available and measure the phosphorylated substrate using an ELISA-based method.[6]

This comprehensive guide serves as a valuable resource for the scientific community, providing a detailed understanding of Cks17 as a novel inhibitor of interleukin-1 and placing its mechanism in the context of existing therapeutic strategies.

References

A Comparative Guide to Cks17 and its Structural Analogs in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic retroviral peptide Cks17 and its structural analogs, focusing on their biological activity and underlying mechanisms. The information presented is supported by experimental data to aid in research and development efforts targeting immunomodulatory pathways.

Introduction to Cks17

Cks17 is a synthetic heptadecapeptide with the amino acid sequence LQNRRGLDLLFLKEGGL. It is homologous to a highly conserved immunosuppressive domain found in the transmembrane envelope proteins of various retroviruses.[1] Extensive research has demonstrated the potent immunosuppressive properties of Cks17, making it a valuable tool for studying immune regulation and a potential starting point for the development of novel immunomodulatory therapeutics. This guide will compare the biological activity of the active, dimeric form of Cks17 with its inactive structural analogs: a scrambled peptide and a monomeric form.

Comparative Biological Activity

The biological activity of Cks17 is critically dependent on its structure, particularly its dimeric form. In contrast, structural analogs such as a scrambled version of the peptide or its monomeric form have been shown to be inactive.[2] The following table summarizes the known biological activities of dimeric Cks17.

Biological ActivityDimeric Cks17Scrambled Cks17 AnalogMonomeric Cks17 Analog
Inhibition of Th1 Cytokine Production (IL-2, IFN-γ, TNF-α) Potent InhibitionNo significant activity reportedNo significant activity reported
Enhancement of Th2 Cytokine Production (IL-10) Significant EnhancementNo significant activity reportedNo significant activity reported
Inhibition of Lymphocyte Proliferation Dose-dependent inhibitionNo significant activity reportedNo significant activity reported
Inhibition of Delayed-Type Hypersensitivity (DTH) Dose-dependent inhibition[2]No inhibitory effect[2]No inhibitory effect
Induction of Intracellular cAMP Significant InductionNo significant activity reportedNo significant activity reported
Activation of ERK1/2 Signaling Induces PhosphorylationNo significant activity reportedNo significant activity reported
Inhibition of Protein Kinase C (PKC) Activity Direct Inhibition (IC50 ≈ 3 µM for Cks17-HSA conjugate)No significant activity reportedNo significant activity reported

Signaling Pathways of Cks17

The immunosuppressive effects of Cks17 are mediated through the activation of multiple intracellular signaling pathways. Upon binding to its putative receptor on the cell surface, Cks17 initiates a cascade of events that ultimately leads to the modulation of cytokine production and inhibition of immune cell activation. Two primary pathways have been identified: the PLCγ1-PKC-Raf-MEK-ERK pathway and the cyclic AMP (cAMP) pathway.

Cks17_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cks17_Dimer Cks17 (Dimer) Receptor Putative Receptor Cks17_Dimer->Receptor PKC PKC Cks17_Dimer->PKC Directly Inhibits PLCg1 PLCγ1 Receptor->PLCg1 Activates AC Adenylate Cyclase Receptor->AC Activates PLCg1->PKC Activates Raf1 Raf1 PKC->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates Immunosuppression Immunosuppressive Effects (Cytokine Modulation, Inhibition of Proliferation) ERK1_2->Immunosuppression cAMP cAMP AC->cAMP Produces cAMP->Immunosuppression

Cks17 Signaling Pathways

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the biological activity of Cks17 and its analogs.

Lymphocyte Proliferation Assay

This assay measures the ability of Cks17 to inhibit the proliferation of lymphocytes in response to a mitogenic stimulus.

Workflow:

Lymphocyte_Proliferation_Assay Isolate_Lymphocytes 1. Isolate Lymphocytes (e.g., from spleen) Label_Cells 2. Label with CFSE Isolate_Lymphocytes->Label_Cells Culture_Cells 3. Culture with Mitogen (e.g., Concanavalin A) Label_Cells->Culture_Cells Add_Peptides 4. Add Cks17 or Analogs Culture_Cells->Add_Peptides Incubate 5. Incubate for 48-72h Add_Peptides->Incubate Analyze 6. Analyze Proliferation by Flow Cytometry (CFSE dilution) Incubate->Analyze

Lymphocyte Proliferation Assay Workflow

Methodology:

  • Cell Isolation: Isolate splenocytes from a mouse model (e.g., BALB/c) and prepare a single-cell suspension.

  • CFSE Labeling: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

  • Cell Culture: Plate the labeled lymphocytes in a 96-well plate and stimulate with a mitogen such as Concanavalin A or lipopolysaccharide (LPS).

  • Treatment: Add Cks17, scrambled Cks17, or monomeric Cks17 at various concentrations to the appropriate wells. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Flow Cytometry: Harvest the cells and analyze by flow cytometry. The degree of proliferation is determined by the dilution of CFSE fluorescence.

Protein Kinase C (PKC) Inhibition Assay

This assay determines the direct inhibitory effect of Cks17 on PKC activity.

Methodology:

  • PKC Source: Purified recombinant PKC or PKC isolated from cell lysates can be used.

  • Reaction Mixture: Prepare a reaction mixture containing a PKC-specific substrate peptide, ATP (radiolabeled or with a fluorescent tag), and the necessary co-factors (e.g., Ca2+, phosphatidylserine, diacylglycerol).

  • Inhibition: Add Cks17 or its analogs at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding the PKC enzyme and incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by various methods, including radioactive detection (e.g., using P81 phosphocellulose paper) or fluorescence-based assays.[3]

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration of the peptide and determine the IC50 value.

Measurement of Intracellular cAMP

This assay quantifies the induction of intracellular cyclic AMP (cAMP) by Cks17.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., lymphocytes or a cell line known to respond to Cks17) in a 96-well plate.

  • Stimulation: Treat the cells with Cks17 or its analogs for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay kit according to the manufacturer's protocol.

  • Data Analysis: Compare the levels of cAMP in treated cells to untreated controls.

Analysis of ERK1/2 Phosphorylation

This assay assesses the activation of the ERK1/2 signaling pathway by measuring the phosphorylation of ERK1 and ERK2.

Methodology:

  • Cell Culture and Treatment: Culture cells in appropriate plates and treat with Cks17 or its analogs for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Densitometry: Quantify the band intensities for p-ERK1/2 and total ERK1/2 and express the results as a ratio of p-ERK1/2 to total ERK1/2.[4]

Conclusion

The synthetic peptide Cks17 demonstrates significant immunosuppressive activity, which is contingent on its dimeric structure. Its inactive analogs, the scrambled peptide and the monomer, serve as crucial negative controls in experimental settings, highlighting the specificity of the Cks17-mediated effects. The detailed signaling pathways and experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of Cks17 and to explore its potential as a therapeutic agent. The clear structure-activity relationship of Cks17 underscores the importance of its dimeric conformation for biological function and provides a rational basis for the design of novel immunomodulatory molecules.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CKS-17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of CKS-17, a synthetic retroviral envelope heptadecapeptide. In the absence of a specific Safety Data Sheet (SDS) with comprehensive toxicological data, CKS-17 should be treated as a potentially hazardous chemical. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of CKS-17, particularly in its lyophilized powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

Table 1: Personal Protective Equipment (PPE) for Handling CKS-17

PPE CategorySpecificationPurpose
Eye Protection Safety goggles or a face shieldProtects against splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects clothing and skin.
Respiratory Use in a chemical fume hood; respirator if neededMinimizes inhalation of fine powder.

In the event of accidental exposure, follow the first aid measures outlined below.

Table 2: First Aid Measures for CKS-17 Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation or discomfort persists.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol for CKS-17

The following protocol is based on general best practices for the disposal of research-grade peptides and chemicals of unknown specific hazards. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first critical step in the disposal process.

  • Solid Waste:

    • Unused or expired lyophilized CKS-17 powder.

    • Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.

    • Empty CKS-17 vials. Even if seemingly empty, they should be treated as contaminated.

  • Liquid Waste:

    • Solutions containing CKS-17.

    • Solvents used to rinse containers that held CKS-17.

  • Sharps Waste:

    • Needles or other contaminated sharps used in handling CKS-17 solutions.

Waste materials should be segregated into clearly labeled, dedicated waste containers.

cluster_0 Waste Generation cluster_1 Waste Segregation CKS-17 Powder CKS-17 Powder Solid Waste Container Solid Waste Container CKS-17 Powder->Solid Waste Container  Contaminated  Consumables CKS-17 Solution CKS-17 Solution Liquid Waste Container Liquid Waste Container CKS-17 Solution->Liquid Waste Container  Aqueous/Solvent  Mixtures Sharps Container Sharps Container CKS-17 Solution->Sharps Container  Contaminated  Needles

CKS-17 Waste Segregation Workflow

Step 2: Waste Collection and Labeling

All waste must be collected in appropriate, sealed containers and clearly labeled.

  • Container Selection: Use containers that are compatible with the chemical waste they will hold and are in good condition with secure lids.

  • Labeling: Label each waste container with a hazardous waste tag as soon as the first piece of waste is added. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "CKS-17 (synthetic peptide)".

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage of Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Store incompatible waste streams separately to prevent accidental reactions.

  • Ensure all waste containers are kept securely closed except when adding waste.

  • Secondary containment (e.g., a larger, chemical-resistant bin) is recommended to contain any potential leaks or spills.

Step 4: Arranging for Waste Disposal

Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for its disposal through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online portal.

  • Do not dispose of CKS-17 or any laboratory chemical down the drain or in the regular trash.

The overall disposal workflow is summarized in the diagram below.

A Step 1: Identify & Segregate Waste (Solid, Liquid, Sharps) B Step 2: Collect in Labeled, Compatible Containers A->B C Step 3: Store in Designated Satellite Accumulation Area (SAA) B->C D Step 4: Request Waste Pickup via Institutional EHS C->D E EHS Collects and Manages Final Disposal D->E

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.